Product packaging for Paenilagicin(Cat. No.:)

Paenilagicin

Katalognummer: B12386726
Molekulargewicht: 1366.6 g/mol
InChI-Schlüssel: IPRMOMPOTBXTPH-ICSYTXQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Paenilagicin is a useful research compound. Its molecular formula is C65H99N13O19 and its molecular weight is 1366.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C65H99N13O19 B12386726 Paenilagicin

Eigenschaften

Molekularformel

C65H99N13O19

Molekulargewicht

1366.6 g/mol

IUPAC-Name

2-[(3S,6S,9S,12S,21R,27S,30R,33S,34R)-21-(2-amino-2-oxoethyl)-6-(3-aminopropyl)-9-[(2S)-butan-2-yl]-30-(2-hydroxyethyl)-3,12-bis[(4-hydroxyphenyl)methyl]-34-methyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-33-(tetradecanoylamino)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid

InChI

InChI=1S/C65H99N13O19/c1-5-7-8-9-10-11-12-13-14-15-16-19-51(83)77-57-39(4)97-65(96)49(32-41-22-26-43(81)27-23-41)76-60(91)44(18-17-29-66)73-63(94)56(38(3)6-2)78-62(93)46(31-40-20-24-42(80)25-21-40)71-53(85)36-68-52(84)35-69-58(89)47(33-50(67)82)72-54(86)37-70-59(90)48(34-55(87)88)75-61(92)45(28-30-79)74-64(57)95/h20-27,38-39,44-49,56-57,79-81H,5-19,28-37,66H2,1-4H3,(H2,67,82)(H,68,84)(H,69,89)(H,70,90)(H,71,85)(H,72,86)(H,73,94)(H,74,95)(H,75,92)(H,76,91)(H,77,83)(H,78,93)(H,87,88)/t38-,39+,44-,45+,46-,47+,48-,49-,56-,57-/m0/s1

InChI-Schlüssel

IPRMOMPOTBXTPH-ICSYTXQHSA-N

Isomerische SMILES

CCCCCCCCCCCCCC(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)CNC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC1=O)CCO)CC(=O)O)CC(=O)N)CC2=CC=C(C=C2)O)[C@@H](C)CC)CCCN)CC3=CC=C(C=C3)O)C

Kanonische SMILES

CCCCCCCCCCCCCC(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)CCO)CC(=O)O)CC(=O)N)CC2=CC=C(C=C2)O)C(C)CC)CCCN)CC3=CC=C(C=C3)O)C

Herkunft des Produkts

United States

Foundational & Exploratory

The Origin and Biosynthesis of Paenilagicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Paenilagicin, a lantibiotic antimicrobial peptide. The document details its microbial origin, biosynthetic pathway, mechanism of action, and protocols for its isolation and characterization. All quantitative data is presented in structured tables, and key pathways are visualized using Graphviz diagrams.

Introduction and Origin

This compound, likely a novel compound, is closely related to the lantibiotic Paenilan . This guide will focus on Paenilan as a representative molecule, given the current availability of scientific literature. Paenilan is a class I lantibiotic produced by the bacterium Paenibacillus polymyxa E681.[1][2] This bacterium was originally isolated from the roots of winter barley in South Korea.[3] Lantibiotics are ribosomally synthesized and post-translationally modified peptides characterized by the presence of thioether amino acids, such as lanthionine and methyllanthionine. These modifications play a crucial role in their structure and antimicrobial activity.

Paenibacillus polymyxa is a Gram-positive, endospore-forming bacterium commonly found in soil and plant rhizospheres.[3] It is known for its ability to produce a variety of antimicrobial compounds, including polymyxins and fusaricidins, in addition to lantibiotics like Paenilan.[3][4]

Biosynthesis of Paenilan

The biosynthesis of Paenilan is governed by a dedicated gene cluster, designated as the pnl cluster, which spans approximately 11.7 kb and contains 11 open reading frames (ORFs).[1][2][5] The functions of the genes within this cluster are detailed in the table below.

Table 1: Genes in the Paenilan Biosynthetic Cluster and Their Functions

GenePredicted Function
pnlAEncodes the precursor peptide (pre-Paenilan)
pnlBDehydratase, involved in the modification of serine and threonine residues
pnlC1Cyclase, involved in the formation of thioether bridges
pnlC2Cyclase, also involved in thioether bridge formation
pnlTABC transporter, responsible for the export of Paenilan
pnlR2Transcriptional response regulator
pnlKSensor histidine kinase
pnlFABC transporter ATP-binding protein
pnlGABC transporter permease
pnlEABC transporter permease
pnlNPutative acetylase (in the related Paenibacillin cluster)

The biosynthetic pathway of Paenilan begins with the ribosomal synthesis of the precursor peptide, PnlA. This prepeptide consists of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide guides the core peptide through the subsequent modification and transport machinery.

The pnlB gene product, a dehydratase, then modifies specific serine and threonine residues within the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. Subsequently, the cyclases encoded by pnlC1 and pnlC2 catalyze the formation of thioether bridges by linking cysteine residues to the dehydroamino acids.

Following these modifications, the leader peptide is cleaved, and the mature Paenilan is exported out of the cell by an ABC transporter system, which includes the components encoded by pnlT, pnlF, pnlG, and pnlE. The pnlR2 and pnlK genes likely constitute a two-component regulatory system that controls the expression of the biosynthetic genes.

Paenilan_Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification cluster_2 Processing and Export cluster_3 Regulation pnlA pnlA gene Ribosome Ribosome pnlA->Ribosome transcription PnlA_prepeptide PnlA Precursor Peptide (Leader + Core) Ribosome->PnlA_prepeptide translation PnlB PnlB (Dehydratase) PnlA_prepeptide->PnlB modification Modified_prepeptide Modified Precursor Peptide PnlB->Modified_prepeptide PnlC1_C2 PnlC1/PnlC2 (Cyclases) Modified_prepeptide->PnlC1_C2 cyclization Cyclized_prepeptide Cyclized Precursor Peptide PnlC1_C2->Cyclized_prepeptide Protease Protease (Leader Peptide Cleavage) Cyclized_prepeptide->Protease processing Mature_Paenilan Mature Paenilan Protease->Mature_Paenilan PnlT_F_G_E PnlT/F/G/E (ABC Transporter) Mature_Paenilan->PnlT_F_G_E transport Extracellular_Paenilan Extracellular Paenilan PnlT_F_G_E->Extracellular_Paenilan pnlR2_K pnlR2/pnlK genes Regulatory_Proteins PnlR2/PnlK (Two-Component System) pnlR2_K->Regulatory_Proteins expression Regulatory_Proteins->pnlA regulation

Caption: Biosynthetic pathway of Paenilan.

Antimicrobial Activity and Mechanism of Action

Paenilan exhibits antimicrobial activity primarily against Gram-positive bacteria.[1][2] While specific MIC values for Paenilan are not extensively reported, the related lantibiotic Paenibacillin has demonstrated potent activity against various pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of Paenibacillin against Selected Gram-Positive Bacteria

Bacterial StrainMIC (µM)
Staphylococcus aureus0.1 - 1.56
Enterococcus spp.0.1 - 1.56

Note: Data is for Paenibacillin, a closely related lantibiotic.[6]

The mechanism of action of lantibiotics like Paenilan and Paenibacillin involves interaction with the bacterial cell membrane. It is proposed that these peptides bind to lipid II, a precursor molecule in the biosynthesis of peptidoglycan. This binding can inhibit cell wall synthesis and lead to the formation of pores in the cell membrane, causing depolarization and ultimately cell death.[6] This dual mode of action makes the development of resistance more challenging for bacteria.

Mechanism_of_Action Paenilan Paenilan Lipid_II Lipid II Paenilan->Lipid_II binds to Pore_Formation Pore Formation in Cell Membrane Paenilan->Pore_Formation induces Cell_Wall_Synthesis Cell Wall Synthesis Lipid_II->Cell_Wall_Synthesis inhibits Cell_Death Bacterial Cell Death Cell_Wall_Synthesis->Cell_Death results in Membrane_Depolarization Membrane Depolarization Pore_Formation->Membrane_Depolarization leads to Membrane_Depolarization->Cell_Death results in

Caption: Proposed mechanism of action of Paenilan.

Experimental Protocols

Cultivation of Paenibacillus polymyxa E681 for Paenilan Production
  • Strain: Paenibacillus polymyxa E681 (or a genetically modified strain like EPT14 which only produces Paenilan).[1]

  • Media: Tryptic Soy Broth (TSB) or a suitable production medium.

  • Culture Conditions: Inoculate the medium with a fresh culture of P. polymyxa E681. Incubate at 30°C with shaking for 24-48 hours.

  • Monitoring: Monitor bacterial growth by measuring optical density at 600 nm (OD600). Production of Paenilan typically occurs during the late exponential to early stationary phase.

Isolation and Purification of Paenilan

The following protocol is a general guideline based on the published method for Paenilan purification.[1][2]

  • Harvesting: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the cells.

  • Solvent Partitioning: Extract the culture supernatant with an equal volume of a non-polar solvent like ethyl acetate to remove non-polar impurities. Discard the organic phase.

  • Solid-Phase Extraction:

    • Equilibrate an ODS (octadecyl-silica) silica gel column with methanol and then with deionized water.

    • Load the aqueous phase from the solvent partitioning step onto the column.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute Paenilan with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect fractions and test for antimicrobial activity using a well-diffusion assay against a sensitive indicator strain (e.g., Micrococcus luteus).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Pool the active fractions from the solid-phase extraction step and concentrate them under vacuum.

    • Inject the concentrated sample onto a preparative C18 RP-HPLC column.

    • Elute with a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at 220 nm and collect the peaks corresponding to Paenilan.

    • Confirm the purity and identity of the purified Paenilan using mass spectrometry.

Purification_Workflow Culture P. polymyxa E681 Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Solvent_Partitioning Solvent Partitioning Supernatant->Solvent_Partitioning Aqueous_Phase Aqueous Phase Solvent_Partitioning->Aqueous_Phase SPE Solid-Phase Extraction (ODS Silica Gel) Aqueous_Phase->SPE Active_Fractions Antimicrobially Active Fractions SPE->Active_Fractions RP_HPLC Reversed-Phase HPLC (C18) Active_Fractions->RP_HPLC Purified_Paenilan Purified Paenilan RP_HPLC->Purified_Paenilan

Caption: General workflow for the purification of Paenilan.

Conclusion

This compound, represented by the well-characterized lantibiotic Paenilan, is a promising antimicrobial peptide with a unique structure and a potent mechanism of action against Gram-positive bacteria. Its biosynthesis via a dedicated gene cluster in Paenibacillus polymyxa E681 offers opportunities for genetic engineering to enhance production and potentially create novel derivatives with improved therapeutic properties. Further research into its precise mechanism of action and in vivo efficacy is warranted to fully explore its potential as a next-generation antibiotic.

References

The Discovery of Paenilamicin: A Potent Antimicrobial from the Honeybee Pathogen Paenibacillus larvae

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Paenibacillus larvae, a Gram-positive, spore-forming bacterium, is the causative agent of American Foulbrood (AFB), a devastating and highly contagious disease of honeybee larvae.[1] In the competitive microbial environment of a honeybee colony and the larval gut, P. larvae produces a variety of secondary metabolites to outcompete other microorganisms. Among these is Paenilamicin, a potent hybrid nonribosomal peptide-polyketide with significant antibacterial and antifungal properties. This document provides a comprehensive technical overview of the discovery, characterization, and mechanism of action of Paenilamicin, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Isolation

The discovery of Paenilamicin stemmed from the investigation of the antimicrobial activity of P. larvae culture supernatants. Initial studies demonstrated that these supernatants inhibited the growth of various bacteria and fungi, including Bacillus subtilis, Paenibacillus alvei, and Fusarium oxysporum.[2] This activity was attributed to a then-unknown secondary metabolite.

Experimental Protocols

1. Cultivation of Paenibacillus larvae

  • P. larvae strains, such as DSM25430 (ERIC II), are typically cultivated on Columbia sheep blood agar (CSA) plates at 37°C for 2-3 days.[3]

  • For secondary metabolite production, a single colony is used to inoculate a preculture of 10 mL MYPGP liquid broth and grown overnight.

  • This preculture is then used to inoculate a 50 mL main culture of MYPGP broth to a final optical density at 600 nm (OD600) of 0.001.

  • The main culture is incubated at 30°C with gentle shaking (80 rpm) for 72 hours.[3]

  • Following incubation, the culture is centrifuged at 3200 x g for 10 minutes at 4°C to separate the supernatant containing the secreted metabolites.[3]

2. Isolation and Purification of Paenilamicin

  • Solid-Phase Extraction: The culture supernatant is subjected to polarity-based fractionation using XAD-16 resin. This step is crucial to remove interfering matrix components.[3]

  • High-Performance Liquid Chromatography (HPLC): The fraction containing Paenilamicin is further purified by reversed-phase HPLC. A common method involves a linear gradient elution with water and acetonitrile, both containing 0.1% formic acid, at a flow rate of 2 mL/min. The gradient for the organic solvent (acetonitrile) typically ranges from 5% to 100% over 10 minutes, followed by an isocratic elution.[1]

Experimental Workflow for Paenilamicin Isolation

G Workflow for Paenilamicin Isolation and Purification cluster_cultivation Cultivation cluster_purification Purification Cultivation P. larvae Cultivation (MYPGP broth, 30°C, 72h) Centrifugation Centrifugation (3200 x g, 10 min, 4°C) Cultivation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (XAD-16 Resin) Supernatant->SPE Load Supernatant HPLC Reversed-Phase HPLC SPE->HPLC Fractions Collect Bioactive Fractions HPLC->Fractions Analysis Structure Elucidation & Bioactivity Assays Fractions->Analysis Characterization

Caption: A flowchart illustrating the key steps in the cultivation of P. larvae and the subsequent isolation and purification of Paenilamicin.

Structural Elucidation

The chemical structure of Paenilamicin was elucidated using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. These analyses revealed that Paenilamicin is a complex hybrid molecule composed of a polyketide and a nonribosomally synthesized peptide. Several variants have been identified, including Paenilamicin A1, A2, B1, and B2, which differ in their amino acid composition.

Experimental Protocols

1. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI)-MS: ESI-MS is used to determine the molecular weights of the different Paenilamicin variants. For example, analysis of wild-type P. larvae supernatant fractions can reveal peaks corresponding to the twofold charge state of Paenilamicins.[4]

  • High-Resolution Mass Spectrometry (HR-MS): HR-MS provides accurate mass measurements, which are essential for determining the elemental composition of the molecule.

  • Tandem MS (MS/MS): Fragmentation analysis by tandem MS helps to sequence the peptide portions of the molecule and identify the constituent amino acids and other building blocks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1D and 2D NMR: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, are employed to determine the complete chemical structure and stereochemistry of Paenilamicin.[5][6]

  • Sample Preparation: For NMR analysis, purified Paenilamicin is dissolved in a suitable deuterated solvent, such as DMSO-d6.[7]

Biological Activity and Quantitative Data

Paenilamicin exhibits potent antimicrobial activity against a range of Gram-positive bacteria and some fungi. It has been shown to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with activity reported to be four times greater than that of ciprofloxacin.[8]

Table 1: Minimum Inhibitory Concentrations (MIC) of Paenilamicin Variants

OrganismPaenilamicin VariantMIC (µg/mL)Reference
Staphylococcus aureusNot specified-[8]
Bacillus subtilisNot specified-[8]
Aspergillus fumigatusNot specified-[8]
Sporobolomyces salmonicolorNot specified-[8]

Note: Specific MIC values for different variants against a comprehensive panel of microbes are not consistently reported in a single source. The table will be updated as more consolidated data becomes available.

Mechanism of Action

Paenilamicin acts as a protein synthesis inhibitor. Structural and biochemical studies have revealed that it targets the small (30S) subunit of the bacterial ribosome.[3][9]

Signaling Pathway: Inhibition of Protein Synthesis

Paenilamicin binds to a unique site on the 30S ribosomal subunit, located between the A- and P-sites. This binding interferes with the translocation of messenger RNA (mRNA) and transfer RNAs (tRNAs) through the ribosome during the elongation phase of protein synthesis.[3] The presence of a tRNA in the A-site is critical for the stable binding of Paenilamicin.[3]

Diagram of Paenilamicin's Mechanism of Action

G Mechanism of Action of Paenilamicin on the Ribosome cluster_ribosome Bacterial Ribosome cluster_sites tRNA Binding Sites 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit A_Site A-Site Inhibition Inhibition of Translocation P_Site P-Site E_Site E-Site Paenilamicin Paenilamicin Paenilamicin->30S_Subunit Binds between A and P sites tRNA_A Aminoacyl-tRNA tRNA_A->A_Site tRNA_P Peptidyl-tRNA tRNA_P->P_Site mRNA mRNA Inhibition->E_Site Blocks movement

Caption: A diagram illustrating how Paenilamicin binds to the 30S ribosomal subunit, thereby inhibiting the translocation step of protein synthesis.

Experimental Protocol

In Vitro Protein Synthesis Inhibition Assay

  • Cell-Free Translation System: The inhibitory effect of Paenilamicin on protein synthesis can be quantified using a commercially available E. coli cell-free transcription-translation system.

  • Reporter Gene: A common approach is to use a reporter gene, such as luciferase, to monitor protein synthesis.

  • Procedure:

    • Set up the in vitro translation reactions according to the manufacturer's protocol.

    • Add varying concentrations of Paenilamicin to the reactions.

    • Include a positive control (e.g., another known protein synthesis inhibitor like chloramphenicol) and a negative control (no inhibitor).

    • Incubate the reactions to allow for transcription and translation.

    • Measure the activity of the reporter protein (e.g., luminescence for luciferase).

    • The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve. Paenilamicin has been shown to have an IC50 of 0.4 µM in an E. coli in vitro translation system.[10]

Biosynthesis of Paenilamicin

Paenilamicin is synthesized by a large, multi-modular enzyme complex encoded by the pam gene cluster. This cluster contains genes for both nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), reflecting the hybrid nature of the final product.

The pam gene cluster spans approximately 60 kb and includes five NRPS genes, two PKS genes, and two hybrid NRPS/PKS genes.[3] The modular nature of these enzymes allows for the sequential addition of amino acid and acyl-CoA extender units to build the complex Paenilamicin scaffold.

G cluster_precursors Precursors cluster_machinery Biosynthetic Machinery (pam gene cluster) Amino_Acids Amino Acids (e.g., Ornithine, Lysine) NRPS Nonribosomal Peptide Synthetases (NRPS) Amino_Acids->NRPS Activation & Incorporation Acyl_CoA Acyl-CoA Extenders (e.g., Malonyl-CoA) PKS Polyketide Synthases (PKS) Acyl_CoA->PKS Activation & Incorporation Hybrid_Intermediate Growing Peptide-Polyketide Chain NRPS->Hybrid_Intermediate Peptide Chain Elongation PKS->Hybrid_Intermediate Polyketide Chain Elongation Modification_Enzymes Modification Enzymes (e.g., Methyltransferases, Epimerases) Hybrid_Intermediate->Modification_Enzymes Release Thioesterase-mediated Release and Cyclization Modification_Enzymes->Release Paenilamicin Paenilamicin Release->Paenilamicin

References

Paenilagicin: A Secondary Metabolite of Paenibacillus larvae with Potent Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Paenilagicin, a potent secondary metabolite produced by the Gram-positive bacterium Paenibacillus larvae, the causative agent of American Foulbrood in honeybees, has emerged as a promising antimicrobial agent. This technical guide provides an in-depth overview of this compound, covering its biosynthesis, mechanism of action, and biological activities. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product. The guide includes a compilation of quantitative data on its bioactivity, detailed experimental protocols for its study, and visualizations of its molecular interactions and experimental workflows.

Introduction

Paenibacillus larvae is a spore-forming bacterium responsible for American Foulbrood, a devastating disease affecting honeybee colonies worldwide. In its competition for ecological niches, P. larvae produces a variety of secondary metabolites, including the nonribosomal peptide-polyketide hybrid, this compound (also referred to as Paenilamicin).[1][2] This complex natural product exhibits significant antibacterial, antifungal, and cytotoxic properties, making it a subject of considerable interest for the development of new therapeutic agents.[2][3]

Chemical Structure and Biosynthesis

This compound is a complex hybrid molecule synthesized by a nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) gene cluster in P. larvae.[1][3] Its unique structure is the basis for its biological activity and provides insights into the intricate biosynthetic machinery of its producing organism.[3]

Biological Activities and Quantitative Data

This compound has demonstrated a broad spectrum of biological activities, including potent inhibition of bacterial and fungal growth, as well as cytotoxic effects against certain cell lines.

Antimicrobial Activity

This compound is active against a range of Gram-positive bacteria and has also shown antifungal properties.[4][5] While specific Minimum Inhibitory Concentration (MIC) values are not extensively reported in the available literature, qualitative studies have demonstrated its inhibitory effects against various microorganisms.

Table 1: Qualitative Antimicrobial Spectrum of this compound

Target MicroorganismActivityReference(s)
Paenibacillus alveiInhibitory[1][4]
Bacillus subtilisInhibitory[1][4]
Bacillus licheniformisInhibitory[1][4]
Bacillus megateriumInhibitory[1][4]
Staphylococcus aureus (including MRSA)Inhibitory[5]
Saccharomyces cerevisiaeInhibitory[1][4]
Pichia pastorisInhibitory[1][4]
Fusarium oxysporumInhibitory[1][4]
Sporobolomyces salmonicolorInhibitory[5]
Aspergillus fumigatusInhibitory[5]
Cytotoxicity

This compound has been shown to exhibit cytotoxic effects. An in vitro study demonstrated a significant decrease in the viability of the BTI-Tn-5B1-4 insect cell line upon exposure to this compound.[1] However, no cytotoxicity was observed against NIH/3T3 murine fibroblast cells.[6]

Inhibition of Protein Synthesis

The primary mechanism of action of this compound is the inhibition of protein synthesis. It has been shown to be a potent inhibitor of in vitro translation in E. coli systems.

Table 2: In Vitro Translation Inhibition of this compound

ParameterValueReference
IC50 (PamB2)0.4 µM[7]

Mechanism of Action: Inhibition of Protein Synthesis

Recent structural studies have elucidated the molecular mechanism by which this compound inhibits protein synthesis. This compound binds to a unique site on the small (30S) ribosomal subunit, distinct from other known antibiotic binding sites.[8] This binding interferes with the translocation of messenger RNA (mRNA) and transfer RNAs (tRNAs) through the ribosome, a critical step in the elongation phase of protein synthesis.[8]

Paenilagicin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_binding_sites tRNA Binding Sites 50S 50S Subunit 30S 30S Subunit P_site P-site A_site A-site mRNA mRNA mRNA->30S binds tRNA_P Peptidyl-tRNA tRNA_P->P_site occupies tRNA_A Aminoacyl-tRNA tRNA_A->A_site occupies This compound This compound This compound->30S binds to unique site Translocation Translocation This compound->Translocation inhibits Protein_Synthesis_Blocked Protein Synthesis Blocked Translocation->Protein_Synthesis_Blocked Paenilagicin_Production_Workflow Start Start: P. larvae stock Streak Streak on CSA/MYPGP agar Start->Streak Incubate_Solid Incubate at 37°C (48-72h) Streak->Incubate_Solid Preculture Inoculate 10 mL MYPGP broth Incubate_Solid->Preculture Incubate_Preculture Incubate overnight at 37°C Preculture->Incubate_Preculture Main_Culture Inoculate 50 mL MYPGP broth (OD600 = 0.001) Incubate_Preculture->Main_Culture Incubate_Main Incubate at 30°C with shaking (72h) Main_Culture->Incubate_Main Centrifuge Centrifuge culture (3200 x g, 10 min, 4°C) Incubate_Main->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant Store Store at -20°C Collect_Supernatant->Store

References

The Biosynthesis of Paenibacillin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Paenibacillin, a potent lantibiotic produced by Paenibacillus polymyxa, has garnered significant interest within the scientific community due to its broad-spectrum antimicrobial activity against Gram-positive bacteria, including notable pathogens like Listeria monocytogenes and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides a comprehensive overview of the biosynthetic pathway of paenibacillin, detailing the genetic architecture, key enzymatic steps, and available quantitative data. Furthermore, it outlines relevant experimental protocols and visualizes the biosynthetic and experimental workflows, offering a valuable resource for researchers engaged in natural product discovery, antibiotic development, and synthetic biology.

The Paenibacillin Biosynthetic Gene Cluster (pae)

The genetic blueprint for paenibacillin biosynthesis is encoded within a dedicated gene cluster, designated as the pae cluster. Analysis of the P. polymyxa genome has revealed that this cluster spans approximately 11.7 kilobases (kb) and comprises 11 open reading frames (ORFs).[1][2] These genes orchestrate the production, modification, regulation, immunity, and transport of the lantibiotic.

The core components of the pae gene cluster include:

  • paeA : The structural gene encoding the precursor peptide, pre-paenibacillin.

  • paeB : Encodes a lantibiotic dehydratase, a crucial enzyme responsible for the post-translational modification of the precursor peptide. Disruption of this gene has been shown to completely abolish paenibacillin production.[1][2]

  • paeN : Encodes a putative acetylase responsible for the unique N-terminal acetylation of paenibacillin, a key structural feature of the mature molecule.[1][2]

Additional genes within the cluster are predicted to be involved in processing, transport, and self-immunity, functions typical of lantibiotic biosynthesis gene clusters.

The Biosynthetic Pathway of Paenibacillin

The biosynthesis of paenibacillin is a multi-step process that begins with the ribosomal synthesis of the precursor peptide, pre-paenibacillin, from the paeA gene. This precursor peptide consists of an N-terminal leader peptide and a C-terminal propeptide region. The propeptide is then subjected to a series of post-translational modifications, followed by cleavage of the leader peptide and transport out of the cell.

The key steps in the pathway are:

  • Ribosomal Synthesis of Pre-paenibacillin (PaeA): The paeA gene is transcribed and translated to produce the linear precursor peptide.

  • Post-Translational Modification:

    • Dehydration: The lantibiotic dehydratase, PaeB, catalyzes the dehydration of specific serine and threonine residues within the propeptide region to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

    • Cyclization: A cyclase (putatively encoded within the pae cluster) catalyzes the intramolecular addition of cysteine thiol groups to the dehydroamino acids, forming the characteristic thioether cross-links (lanthionine and methyllanthionine bridges) of lantibiotics.

  • Proteolytic Cleavage: A protease (putatively encoded within the pae cluster) removes the N-terminal leader peptide from the modified propeptide, yielding the core paenibacillin molecule.

  • N-terminal Acetylation: The PaeN acetylase catalyzes the transfer of an acetyl group to the N-terminus of the mature peptide. This is a distinguishing feature of paenibacillin.[1][2]

  • Transport: An ABC transporter, likely encoded by genes within the pae cluster, exports the mature, acetylated paenibacillin out of the bacterial cell.

The following diagram illustrates the proposed biosynthetic pathway of paenibacillin:

Paenibacillin_Biosynthesis cluster_ribosome Ribosome cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane PaeA paeA gene PrePaeA Pre-paenibacillin PaeA->PrePaeA Transcription & Translation Dehydration Dehydration (PaeB) PrePaeA->Dehydration Cyclization Cyclization Dehydration->Cyclization Cleavage Leader Peptide Cleavage Cyclization->Cleavage Acetylation N-terminal Acetylation (PaeN) Cleavage->Acetylation Mature_Pae Mature Paenibacillin Acetylation->Mature_Pae Transporter ABC Transporter Mature_Pae->Transporter Extracellular Extracellular Space Transporter->Extracellular Export

Caption: Proposed biosynthetic pathway of Paenibacillin.

Quantitative Data

Quantitative analysis of paenibacillin production is crucial for optimizing fermentation processes and for preclinical and clinical development. The following tables summarize the available quantitative data.

Table 1: Molecular and Genetic Properties of Paenibacillin and its Biosynthetic Gene Cluster

ParameterValueReference
Paenibacillin
Molecular Mass2,983 Da
pae Gene Cluster
Size11.7 kb[1][2]
Number of ORFs11[1][2]

Table 2: Paenibacillin Production Yields under Different Conditions

Strain / ConditionPaenibacillin Concentration / YieldFold IncreaseReference
P. polymyxa OSY-DF (Wild-type)Low but detectable levels-
P. polymyxa OSY-EC (Mutant)5-fold higher titer than wild-type5x
Bioreactor without foam collection16 µg/mL-[3]
Bioreactor with continuous foam separation (optimized)743 µg/mL46.4x[3]
Total yield without foam collection6400 µg / 400 mL bioreaction-[3]
Total yield with continuous foam separation (optimized)12,674 µg / 400 mL bioreaction~2x[3]
P. polymyxa OSY-DF (cELISA)0.122–0.212 µg/mL-
P. polymyxa OSY-EC (cELISA)0.248–0.276 µg/mL~1.3-2.3x

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of paenibacillin biosynthesis.

Identification of the pae Gene Cluster

a) Polymerase Chain Reaction (PCR) Analysis:

  • Primer Design: Design primers based on conserved regions of known lantibiotic biosynthesis genes.

  • PCR Amplification: Perform PCR using genomic DNA isolated from P. polymyxa as the template.

  • Sequence Analysis: Sequence the PCR amplicons and compare them to known lantibiotic gene sequences in databases.

b) Whole Genome Sequencing:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from P. polymyxa.

  • Library Preparation and Sequencing: Prepare a sequencing library and perform high-throughput sequencing (e.g., Illumina).

  • Genome Assembly and Annotation: Assemble the sequencing reads to obtain the complete genome sequence. Annotate the genome to identify ORFs.

  • Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH to identify and analyze secondary metabolite biosynthetic gene clusters within the genome.[4]

Gene Disruption for Functional Analysis
  • Construct a Disruption Vector: Clone a selectable marker (e.g., an antibiotic resistance gene) into a vector, flanked by regions homologous to the target gene (e.g., paeB).

  • Transformation: Introduce the disruption vector into P. polymyxa via a suitable transformation method (e.g., electroporation).

  • Selection and Verification: Select for transformants that have undergone homologous recombination, resulting in the disruption of the target gene. Verify the disruption by PCR and sequencing.

  • Phenotypic Analysis: Analyze the mutant strain for the loss of paenibacillin production using bioassays or mass spectrometry.

Production and Purification of Paenibacillin

a) Fermentation:

  • Inoculum Preparation: Grow a seed culture of P. polymyxa in a suitable broth medium (e.g., Tryptic Soy Broth).

  • Bioreactor Cultivation: Inoculate a bioreactor containing the production medium. Optimize fermentation parameters such as temperature, pH, aeration, and agitation to maximize paenibacillin yield.[3]

  • Continuous Foam Separation (Optional but Recommended): To enhance recovery, continuously collect the foam generated during fermentation, as paenibacillin preferentially partitions into the foam.[3]

b) Purification:

  • Cell Removal: Centrifuge the fermentation broth to remove bacterial cells.

  • Extraction: Extract the paenibacillin from the supernatant or the collected foamate using solvent extraction or solid-phase extraction.

  • Chromatography: Purify the paenibacillin using a combination of chromatographic techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantification of Paenibacillin

a) Antimicrobial Bioassay:

  • Indicator Strain: Use a sensitive indicator strain, such as Listeria innocua.

  • Well Diffusion Assay: Prepare a lawn of the indicator strain on an agar plate. Add serial dilutions of the paenibacillin-containing sample to wells punched in the agar.

  • Zone of Inhibition: Incubate the plate and measure the diameter of the zone of inhibition around each well. The size of the zone is proportional to the concentration of paenibacillin.

b) Competitive Enzyme-Linked Immunosorbent Assay (cELISA):

  • Antibody Production: Generate polyclonal or monoclonal antibodies specific to paenibacillin.

  • Assay Development: Develop a competitive ELISA format where free paenibacillin in the sample competes with a paenibacillin-conjugate for binding to the antibody.

  • Quantification: The signal generated is inversely proportional to the amount of paenibacillin in the sample. This method offers high sensitivity and specificity.

The following diagram illustrates a general experimental workflow for the study of paenibacillin:

Experimental_Workflow cluster_genomics Genomic Analysis cluster_functional Functional Genomics cluster_production Production & Purification cluster_quantification Quantification P_polymyxa Paenibacillus polymyxa gDNA_Extraction Genomic DNA Extraction P_polymyxa->gDNA_Extraction Fermentation Fermentation Optimization P_polymyxa->Fermentation WGS Whole Genome Sequencing gDNA_Extraction->WGS antiSMASH antiSMASH Analysis WGS->antiSMASH pae_cluster Identify pae Gene Cluster antiSMASH->pae_cluster Gene_Disruption Gene Disruption (e.g., paeB) pae_cluster->Gene_Disruption Mutant_Strain Mutant Strain Gene_Disruption->Mutant_Strain Phenotype_Analysis Phenotypic Analysis Mutant_Strain->Phenotype_Analysis Purification Purification (HPLC) Fermentation->Purification Bioassay Antimicrobial Bioassay Fermentation->Bioassay cELISA Competitive ELISA Fermentation->cELISA Pure_Paenibacillin Pure Paenibacillin Purification->Pure_Paenibacillin Pure_Paenibacillin->Bioassay Pure_Paenibacillin->cELISA

Caption: General experimental workflow for paenibacillin research.

Conclusion and Future Directions

The biosynthesis of paenibacillin presents a fascinating example of ribosomal peptide synthesis coupled with intricate post-translational modifications. The identification and characterization of the pae gene cluster have provided a solid foundation for understanding and manipulating the production of this promising antimicrobial. While significant progress has been made in optimizing production yields, a detailed biochemical characterization of the individual enzymes in the pathway, including their kinetic parameters, remains an area for future investigation. Such studies will be instrumental in the heterologous expression and engineering of the paenibacillin biosynthetic pathway for industrial-scale production and the generation of novel analogs with enhanced therapeutic properties. The experimental protocols and data presented in this guide offer a valuable starting point for researchers aiming to contribute to this exciting field.

References

Paenilagicin: A Technical Guide to its Chemical Structure, Properties, and Antimicrobial Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paenilagicin, a potent antimicrobial agent, has garnered significant interest within the scientific community for its unique chemical architecture and broad spectrum of activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a thorough examination of its mechanism of action as a ribosome inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial therapeutics.

Chemical Structure and Physicochemical Properties

This compound is a member of the paenilamicin family of antibiotics, which are complex polycationic hybrid molecules composed of non-ribosomal peptide and polyketide moieties. These compounds are produced by the bacterium Paenibacillus larvae, a pathogen known to cause American Foulbrood in honeybees.[1][2] The core structure of paenilamicins, and by extension this compound, features unnatural hydroxylated and N-methylated building blocks, D-amino acids, and a spermidine moiety.

The paenilamicin family includes several variants, primarily classified into A and B series, which differ at the N-terminus. The A series possesses a cadaverine side-chain, while the B series incorporates a guanidine-containing agmatine residue. Further variation is introduced at an internal position with either a D-Lysine (series 1) or a D-Ornithine (series 2) residue.

Table 1: Physicochemical Properties of Paenilamicin Variants

PropertyPaenilamicin A1Paenilamicin A2Paenilamicin B1Paenilamicin B2
Molecular Formula C48H88N12O11C47H86N12O11C49H90N14O11C48H88N14O11
Molecular Weight (Da) 1009.6995.61037.61023.6
General Structure Polycationic peptide-polyketide hybridPolycationic peptide-polyketide hybridPolycationic peptide-polyketide hybridPolycationic peptide-polyketide hybrid
Key Structural Features Cadaverine, D-LysineCadaverine, D-OrnithineAgmatine, D-LysineAgmatine, D-Ornithine

Biological Properties and Activity

This compound exhibits potent antimicrobial activity against a range of Gram-positive bacteria and some fungi. Its efficacy has been demonstrated against clinically relevant pathogens, highlighting its potential as a lead compound for the development of new antibiotics.

Antibacterial and Antifungal Activity

The antimicrobial activity of this compound and its analogs is attributed to their ability to disrupt essential cellular processes in susceptible microorganisms.

Table 2: Antimicrobial Activity of Paenilamicins (Minimum Inhibitory Concentration - MIC in µg/mL)

OrganismPaenilamicin VariantMIC (µg/mL)Reference
Bacillus megateriumNot specified-[1]
Bacillus licheniformisNot specified-[1]
Paenibacillus alveiNot specified-[1]
Pichia pastorisNot specified-[1]
Fusarium oxysporumNot specified-[1]

Note: Specific MIC values for this compound were not available in the searched literature. The table indicates organisms against which paenilamicins have shown activity.

Cytotoxicity

This compound has also demonstrated cytotoxic activity against insect cell lines, suggesting a broader biological activity profile that warrants further investigation for potential therapeutic applications and toxicological assessment.

Table 3: Cytotoxicity of Paenilamicin (IC50 Values)

Cell LineCompoundIC50 (µM)Reference
Escherichia coli (in vitro translation)Paenilamicin B20.4[3]
Escherichia coli (in vitro translation)Paenilamicin B2 (6S-config.)2.9[3]
Escherichia coli (in vitro translation)N-acetylated Paenilamicin B231.9[3]

Mechanism of Action: Ribosome Inhibition

The primary mechanism of action of this compound is the inhibition of protein synthesis through direct interaction with the bacterial ribosome. Specifically, it acts as a translocation inhibitor. This compound binds to the 30S ribosomal subunit in a unique site located between the A- and P-site tRNAs. This binding event interferes with the movement of mRNA and tRNAs through the ribosome during the elongation phase of translation, ultimately leading to a cessation of protein synthesis and bacterial cell death. The presence of an A-site tRNA is crucial for the stable binding of paenilamicin to the ribosome.

Paenilagicin_Mechanism_of_Action cluster_ribosome 70S Ribosome A_site A-site P_site P-site Translocation Translocation E_site E-site This compound This compound This compound->A_site This compound->Translocation Inhibits Protein_Synthesis Protein_Synthesis Translocation->Protein_Synthesis Bacterial_Cell_Death Bacterial_Cell_Death Protein_Synthesis->Bacterial_Cell_Death

Caption: Mechanism of this compound as a translocation inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Total Synthesis of Paenilamicin B2

The total synthesis of paenilamicin B2 is a complex, multi-step process. A convergent synthesis approach has been successfully employed. While a detailed step-by-step guide is beyond the scope of this document, the general strategy involves the synthesis of key fragments followed by their assembly. For detailed experimental procedures, spectral data, and full characterization, it is recommended to consult the supplementary information of the primary literature.[4]

Total_Synthesis_Workflow Start Starting Materials Fragment_A Synthesis of Fragment A (Agmatine-containing) Start->Fragment_A Fragment_B Synthesis of Fragment B (Polyketide chain) Start->Fragment_B Fragment_C Synthesis of Fragment C (Peptide chain) Start->Fragment_C Assembly_2 Coupling with Fragment A Fragment_A->Assembly_2 Assembly_1 Coupling of Fragment B and C Fragment_B->Assembly_1 Fragment_C->Assembly_1 Assembly_1->Assembly_2 Deprotection Final Deprotection & Purification Assembly_2->Deprotection Paenilamicin_B2 Paenilamicin B2 Deprotection->Paenilamicin_B2

Caption: General workflow for the total synthesis of Paenilamicin B2.

Agar Diffusion Assay for Antimicrobial Activity

This method is used to qualitatively assess the antimicrobial activity of this compound.

  • Preparation of Microbial Culture: A culture of the test microorganism is prepared by inoculating it into a suitable growth medium (e.g., LB or MYPGP broth) and incubating under optimal conditions (e.g., 37°C with shaking) until it reaches the desired growth phase.

  • Inoculation of Agar Plates: A sterile cotton swab is used to evenly spread the microbial suspension across the surface of an agar plate (e.g., Mueller-Hinton agar) to create a uniform lawn.

  • Application of Test Compound:

    • Disk Diffusion: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of this compound solution. The disks are then placed on the surface of the inoculated agar.

    • Well Diffusion: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer. A defined volume (e.g., 20-100 µL) of the this compound solution is added to each well.

  • Incubation: The plates are incubated under conditions suitable for the test microorganism (e.g., 37°C for bacteria, 30°C for yeast, 27°C for fungi) for a specified period (e.g., overnight for bacteria, 2-3 days for fungi).[1]

  • Observation: The plates are examined for the presence of a clear zone of inhibition around the disk or well, indicating that the growth of the microorganism has been inhibited. The diameter of the inhibition zone is measured.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution or agar dilution methods are commonly used.

  • Serial Dilution: A series of two-fold dilutions of this compound are prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism.

  • Observation: The wells are visually inspected for turbidity. The MIC is determined as the lowest concentration of this compound in which no visible growth is observed.

Cytotoxicity Assay

This assay is used to determine the cytotoxic effect of this compound on insect cell lines.

  • Cell Culture: An insect cell line (e.g., BTI-Tn-5B1-4) is maintained in a suitable culture medium (e.g., serum-free Sf 900II medium) at an appropriate temperature (e.g., 27°C).[1]

  • Cell Seeding: Cells are seeded into a 96-well plate at a specific density.

  • Treatment: The cells are treated with various concentrations of this compound. A positive control (e.g., cell lysis buffer) and a negative control (medium with solvent) are included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 hours).

  • Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT assay, which measures the metabolic activity of the cells. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the negative control, and the IC50 value (the concentration that inhibits 50% of cell viability) is determined.

In Vitro Translation Inhibition Assay

This assay is used to confirm the inhibitory effect of this compound on protein synthesis.

  • Reaction Setup: An in vitro protein synthesis system (e.g., PURExpress) is used. The reaction mixture contains all the necessary components for transcription and translation.

  • Template Addition: A specific mRNA template (e.g., encoding a reporter protein like luciferase) is added to the reaction mixture.

  • Inhibitor Addition: Different concentrations of this compound are added to the reaction tubes.

  • Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30 minutes) to allow for protein synthesis.[3]

  • Detection: The amount of synthesized protein is quantified. For a luciferase reporter, this can be done by adding luciferin and measuring the resulting luminescence.

  • Data Analysis: The level of protein synthesis inhibition is calculated for each concentration of this compound, and the IC50 value is determined.

Conclusion

This compound represents a promising class of antimicrobial compounds with a unique structure and a potent mechanism of action. Its ability to inhibit bacterial protein synthesis by targeting the ribosome makes it an attractive candidate for further investigation and development in the ongoing battle against antimicrobial resistance. The detailed information and experimental protocols provided in this technical guide are intended to facilitate future research into this important molecule and its analogs, ultimately contributing to the development of new and effective therapeutic agents.

References

A Technical Guide to the Cytotoxic Effects of Polymyxins on Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Paenilagicin" did not yield specific results. This guide focuses on the well-documented cytotoxic effects of polymyxins (Polymyxin B and Colistin), a class of antibiotics produced by the bacterium Paenibacillus polymyxa, to provide a representative technical overview.

Introduction

Polymyxins, including Polymyxin B and Colistin (Polymyxin E), are a last-resort class of polypeptide antibiotics effective against multidrug-resistant Gram-negative bacteria.[1][2] Despite their potent bactericidal activity, their clinical application is significantly limited by dose-dependent toxicities, most notably nephrotoxicity and neurotoxicity.[2][3][4] This guide provides an in-depth analysis of the cytotoxic effects of polymyxins on eukaryotic cells, focusing on the quantitative measures of this toxicity, the underlying molecular mechanisms and signaling pathways, and the detailed experimental protocols used for their evaluation.

Quantitative Cytotoxicity Data

The cytotoxic effects of Polymyxin B and Colistin have been quantified across various eukaryotic cell lines. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key parameters used to measure the potency of a compound in inhibiting cell viability and inducing a biological response, respectively. The following tables summarize the reported values for Polymyxin B and Colistin in different cell types.

Table 1: EC50 Values for Polymyxin B-Induced Apoptosis

Cell LineCell TypeEC50 (95% CI)Reference
THP-1-dMHuman macrophage-like751.8 µM (692.1 to 816.6 µM)[1][5]
HL-60-dNHuman neutrophil-like175.4 µM (154.8 to 198.7 µM)[1][5]
NRK-52ERat kidney proximal tubular1.05 mM (0.91 to 1.22 mM)[2][6]
HK-2Human kidney proximal tubular0.35 mM (0.29 to 0.42 mM)[2][6]
A549Human lung epithelial1.74 mM (1.60 to 1.90 mM)[7]

Table 2: IC50 Values for Polymyxin B and Colistin

CompoundCell LineCell TypeIC50Reference
Polymyxin BN2aMouse neuroblastoma127 µM[8]
ColistinN2aMouse neuroblastoma183 µM[8]
Polymyxin BRSC96Rat Schwann cells579 µM[8]
ColistinRSC96Rat Schwann cells810 µM[8]

Table 3: Caspase Activation in Polymyxin-Treated Cells

CompoundCell LineCaspaseFold Increase vs. ControlReference
Polymyxin B (1,000 µM)THP-1-dMCaspase-3~10.5[1]
Caspase-8~9.5[1]
Caspase-9~5.5[1]
Polymyxin B (100 µM)HL-60-dNCaspase-3~25.4[1]
Caspase-8~54.9[1]
Caspase-9~14.2[1]
Colistin (250 µg/ml)PC12Caspase-3~5.2[3]
Caspase-8~3.0[3]
Caspase-9~3.3[3]

Molecular Mechanisms and Signaling Pathways

Polymyxin-induced cytotoxicity in eukaryotic cells is primarily mediated through the induction of apoptosis. This programmed cell death is orchestrated by a complex network of signaling pathways, with the intrinsic (mitochondrial) and extrinsic (death receptor) pathways playing central roles.[1][3][9][10]

Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is a major mechanism of polymyxin-induced apoptosis.[3][9][10] Polymyxins can induce an increase in reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[3][11] This can activate the tumor suppressor protein p53, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[3][11] The resulting imbalance in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[1][3][9][11] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[3][11] Activated caspase-9 subsequently cleaves and activates the executioner caspase-3, leading to the dismantling of the cell.[3][9][11]

Polymyxin Polymyxin ROS ↑ Reactive Oxygen Species (ROS) Polymyxin->ROS DNA_damage DNA Damage ROS->DNA_damage p53 ↑ p53 DNA_damage->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 MMP Loss of Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP CytC Cytochrome c Release MMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Diagram 1: The Intrinsic (Mitochondrial) Apoptotic Pathway.
Extrinsic (Death Receptor) Apoptotic Pathway

The extrinsic pathway is also implicated in polymyxin-induced apoptosis.[1][3][9][10] This pathway is initiated by the binding of ligands, such as Fas ligand (FasL), to their corresponding death receptors on the cell surface, like Fas.[3][9] Polymyxin treatment has been shown to increase the expression of Fas and FasL.[3][9] This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruits and activates the initiator pro-caspase-8.[10] Activated caspase-8 can then directly cleave and activate the executioner caspase-3, converging with the intrinsic pathway to execute apoptosis.[3][9]

Polymyxin Polymyxin FasL ↑ Fas Ligand (FasL) Expression Polymyxin->FasL Fas Fas Receptor FasL->Fas binds to DISC Death-Inducing Signaling Complex (DISC) (Fas, FADD, Pro-caspase-8) Fas->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Diagram 2: The Extrinsic (Death Receptor) Apoptotic Pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the cytotoxic effects of polymyxins.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells (e.g., 1x10^4 cells/well) in a 96-well plate and incubate for 24 hours.[3]

    • Treat the cells with varying concentrations of the test compound (e.g., Polymyxin B or Colistin) and a vehicle control for a specified period (e.g., 24 hours).[3]

    • Remove the supernatant and add 20 µL of 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate at 37°C for 4 hours.[3]

    • Discard the supernatant and dissolve the formazan crystals in 150 µL of DMSO.[3]

    • Measure the absorbance at 570 nm using a microplate reader.[3]

    • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13]

  • Procedure:

    • Culture cells to the desired confluency and treat with the test compound for the desired time.

    • Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[14]

    • Add 1X Binding Buffer to each sample.

    • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Start Cell Culture and Compound Treatment Harvest Harvest Cells (Adherent + Floating) Start->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate 15 min at RT in dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Diagram 3: Experimental Workflow for Annexin V/PI Apoptosis Assay.
Mitochondrial Membrane Potential (MMP) Assay

Changes in MMP are a key indicator of mitochondrial dysfunction and an early event in apoptosis.[1][15]

  • Principle: Cationic fluorescent dyes such as Tetramethylrhodamine, Ethyl Ester (TMRE) or Rhodamine 123 accumulate in healthy mitochondria due to the negative charge of the inner mitochondrial membrane. A decrease in MMP results in reduced accumulation of the dye and a decrease in fluorescence intensity.[1][15][16]

  • Procedure (using TMRE):

    • Seed cells in a suitable plate (e.g., 96-well) and treat with the test compound for the desired duration.[1]

    • Incubate the cells with TMRE (e.g., 50 nM) in fresh medium for 30 minutes at 37°C.[1]

    • Wash the cells with PBS to remove the excess dye.

    • Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

    • A decrease in fluorescence intensity in treated cells compared to control cells indicates a loss of MMP.

Conclusion

Polymyxins B and Colistin exert significant cytotoxic effects on a range of eukaryotic cell types, primarily through the induction of apoptosis. The underlying mechanisms involve a complex interplay of the intrinsic and extrinsic apoptotic pathways, characterized by ROS production, mitochondrial dysfunction, and the activation of a caspase cascade. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and mitigate the toxicities associated with this important class of last-resort antibiotics. Further research into these cytotoxic pathways is crucial for the development of safer polymyxin derivatives and novel therapeutic strategies.

References

The Role of Paenilagicin in Paenibacillus larvae Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Paenibacillus larvae is the etiological agent of American Foulbrood (AFB), the most destructive bacterial disease affecting honey bee brood worldwide. A key factor in its pathogenic arsenal is Paenilagicin, a complex secondary metabolite. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanism of action, and established role as a virulence factor in the pathogenesis of P. larvae. The document synthesizes current research, presenting quantitative bioactivity data, detailed experimental protocols for its study, and visual diagrams of key pathways and workflows to support advanced research and drug development efforts.

Introduction to this compound

This compound is a non-ribosomal peptide-polyketide (NRPS-PKS) hybrid metabolite produced by Paenibacillus larvae.[1][2][3] Initially identified through genomic analysis and subsequent mutant studies, this compound displays a broad range of biological activities, including antibacterial, antifungal, and cytotoxic effects.[1][2][3] While not essential for the mortality of the honey bee larva, this compound is a significant virulence factor that influences the timeline of AFB progression.[2][3] Its primary role appears to be in suppressing competing microorganisms within the host, thereby facilitating P. larvae proliferation.[1]

Biosynthesis of this compound

The production of this compound is governed by a large, ~60 kb biosynthetic gene cluster (BGC) referred to as the pam cluster.[3] This cluster is a quintessential hybrid system, comprising genes that encode for both non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs).[1][3][4]

The pam gene cluster orchestrates the assembly of this compound from amino acid and short-chain carboxylic acid precursors. The NRPS modules are responsible for selecting, activating, and incorporating specific amino acids, while the PKS modules extend the molecule with polyketide chains. The cluster also contains genes for auxiliary biosynthetic processes and self-resistance, such as the N-acetyltransferase PamZ, which protects P. larvae from its own cytotoxic product.[4]

G cluster_0 This compound (pam) Biosynthetic Gene Cluster NRPS NRPS Genes (x5) Select & activate amino acids Hybrid NRPS/PKS Hybrid Genes (x2) Link peptide and polyketide moieties NRPS->Hybrid PKS PKS Genes (x2) Provide polyketide backbone PKS->Hybrid Auxiliary Auxiliary Biosynthetic Genes (e.g., tailoring enzymes) Hybrid->Auxiliary Product This compound Auxiliary->Product Resistance Resistance Genes (pamZ, pamJ) Provide self-resistance via modification Resistance->Product Protects Producer

Caption: High-level overview of the this compound (pam) biosynthetic gene cluster.

Mechanism of Action

This compound functions as a potent inhibitor of protein synthesis. Structural studies have revealed that it targets the small (30S) ribosomal subunit in bacteria.[4] Unlike many other ribosome-targeting antibiotics, this compound binds to a unique site located between the canonical aminoacyl (A) and peptidyl (P) sites.[4] This binding obstructs the proper positioning of transfer RNAs (tRNAs), effectively stalling the translation process and leading to cessation of protein production and eventual cell death in susceptible bacteria.

Caption: Mechanism of action of this compound on the bacterial 30S ribosomal subunit.

Role in P. larvae Pathogenesis

The primary role of this compound in AFB is that of a virulence factor which contributes to the disease progression rather than being a direct cause of larval death.[2][3] This was conclusively demonstrated through infection assays comparing the wild-type P. larvae strain with a genetically engineered knock-out mutant (ΔpamA) incapable of producing this compound.[2][3]

In these assays, bee larvae infected with the ΔpamA mutant showed a significant delay in the onset of mortality compared to those infected with the wild-type strain.[2] However, the total overall mortality was not significantly different between the two groups.[2][3] This suggests that this compound is not essential for killing the host but accelerates the disease process. It is hypothesized that its potent antimicrobial properties are used to suppress the native gut microbiota of the bee larva and eliminate other environmental bacteria, creating a favorable niche for P. larvae to proliferate without competition.[1]

G Spore 1. P. larvae spores ingested by larva Germination 2. Spores germinate in larval midgut Spore->Germination Proliferation 3. Vegetative cells proliferate Germination->Proliferation Competition Microbial Competition (Gut Microbiota) Proliferation->Competition competes with Pam This compound Production Proliferation->Pam Invasion 4. Invasion of haemocoel Proliferation->Invasion Competition->Invasion can inhibit Pam->Competition suppresses Death 5. Larval Death & Sporulation Invasion->Death

Caption: Role of this compound in the pathogenesis workflow of American Foulbrood.

Quantitative Bioactivity Data

This compound exhibits broad-spectrum antimicrobial activity. While comprehensive tables of MIC values are not consolidated in a single report, data compiled from various studies indicate potent activity against Gram-positive bacteria and some fungi. Its cytotoxic nature has also been confirmed against various cell lines.

Table 1: Antimicrobial Activity of this compound

Target Organism Type Activity Level Reference
Bacillus subtilis Gram-positive Bacteria High [1]
Paenibacillus alvei Gram-positive Bacteria High [3]
Staphylococcus aureus Gram-positive Bacteria High [4]
Sporobolomyces salmonicolor Fungus Moderate [4]

| Aspergillus fumigatus | Fungus | Moderate |[4] |

Table 2: Cytotoxicity of this compound Fractions

Cell Line Assay Type Activity Level Reference
Insect Cells Not Specified Cytotoxic [1][2]

| Mammalian Cells | Not Specified | Cytotoxic |[2] |

Note: Specific IC₅₀ or MIC values are not consistently reported across the literature. Activity levels are based on qualitative descriptions from agar diffusion and cytotoxicity assays.

Key Experimental Protocols

The study of this compound relies on several key methodologies, from genetic manipulation and compound isolation to bioactivity assays.

Construction of a this compound-Deficient Mutant (ΔpamA)

This protocol is essential for creating a negative control to study the function of this compound in vivo and in vitro.

  • Target Gene Identification: Identify a core biosynthetic gene within the pam cluster, such as pamA, a key NRPS gene.[2]

  • Vector Construction: Amplify two fragments flanking the target region of the pamA gene via PCR.

  • Ligation: Ligate these flanking fragments into a temperature-sensitive suicide vector containing a selectable marker (e.g., an antibiotic resistance cassette).

  • Transformation: Introduce the constructed vector into a suitable E. coli strain for amplification and then transfer it into the wild-type P. larvae strain (e.g., DSM25430) via conjugation or electroporation.

  • Homologous Recombination: Induce homologous recombination by shifting the temperature to the non-permissive level for plasmid replication. This forces the integration of the vector into the bacterial chromosome.

  • Selection and Screening: Select for transformants that have undergone a double-crossover event, resulting in the replacement of the target gene with the selectable marker.

  • Verification: Confirm the successful gene knockout using PCR with primers flanking the insertion site and by HPLC-MS analysis of culture supernatants to verify the absence of this compound production.[2][3]

Honey Bee Larva Infection Assay (Exposure Bioassay)

This in vivo assay is the gold standard for assessing the virulence of P. larvae strains.

G Start Start: Synchronized First Instar Larvae Prep Prepare Spore Suspensions (WT & ΔpamA) & Control Diet Start->Prep Infection Infect Larvae Orally with Spores Mixed in Diet Prep->Infection Incubation Transfer Larvae to Fresh Diet Daily Incubate at 37°C Infection->Incubation Monitoring Monitor Larval Mortality Twice Daily for 15 Days Incubation->Monitoring Confirmation Confirm Cause of Death (Plating & PCR) Monitoring->Confirmation Analysis Statistical Analysis (Survival Curves, ANOVA) Confirmation->Analysis End End: Compare Mortality Kinetics Analysis->End

Caption: Experimental workflow for the honey bee larva infection assay.

  • Larva Rearing: Collect first instar honey bee larvae (<24 hours old) and maintain them in vitro.

  • Spore Preparation: Prepare spore suspensions of both the wild-type P. larvae and the ΔpamA mutant strain. Quantify spore concentrations by plating serial dilutions and counting colony-forming units (CFUs) to ensure equal infection doses.[3]

  • Infection: Infect individual larvae by feeding them a standard larval diet (e.g., 66% royal jelly, 3.3% glucose, 3.3% fructose) containing a defined concentration of spores (e.g., 1000 spores/larva).[3] A control group receives the diet without spores.

  • Monitoring: Transfer larvae to fresh, spore-free food daily and monitor mortality for up to 15 days.

  • Confirmation of AFB: For dead larvae, confirm that death was caused by AFB by streaking larval remains on appropriate agar (e.g., CSA) and performing PCR to detect P. larvae.[3]

  • Data Analysis: Plot survival curves (e.g., Kaplan-Meier) and use statistical tests (e.g., two-way ANOVA) to compare the mortality rates and onset of death between the groups infected with wild-type and mutant strains.[3]

In Vitro Cytotoxicity Assay

This protocol is used to determine the direct toxic effects of purified this compound on cultured cells.

  • Cell Culture: Seed a suitable insect or mammalian cell line (e.g., Sf9 insect cells) in a 96-well microtiter plate at a predetermined density and allow them to adhere.[5][6]

  • Compound Preparation: Prepare serial dilutions of purified this compound in the appropriate cell culture medium.

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include vehicle-only controls (for the solvent used to dissolve this compound) and untreated controls.

  • Incubation: Incubate the plates for a standard exposure period (e.g., 24, 48, or 72 hours) under optimal culture conditions.[7]

  • Viability Assessment: Measure cell viability using a standard method:

    • MTT/MTS Assay: Add the tetrazolium salt reagent to each well. Metabolically active cells will reduce the salt to a colored formazan product, which can be quantified by measuring absorbance.[6][8]

    • LDH Release Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with compromised membranes.[7]

    • Resazurin Assay: Add resazurin to the wells. Viable cells reduce it to the fluorescent resorufin, which is measured with a fluorometer.[9]

  • Data Analysis: Plot cell viability (%) against the concentration of this compound. Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.[10][11]

Conclusion and Future Directions

This compound is a multifunctional secondary metabolite that plays a clear, albeit non-essential, role in the pathogenesis of Paenibacillus larvae. Its primary function as a protein synthesis inhibitor underpins its potent antimicrobial and cytotoxic activities, which P. larvae leverages to outcompete other microorganisms in the larval gut, thereby accelerating the progression of American Foulbrood.

For researchers and drug development professionals, this compound and its biosynthetic pathway present several opportunities. Its unique binding site on the ribosome could be exploited for the design of novel antibiotics that circumvent existing resistance mechanisms. Furthermore, understanding the self-resistance mechanisms within P. larvae could provide insights into developing new antimicrobial targets. Future research should focus on elucidating the full spectrum of its bioactivity, determining its precise structure-activity relationships, and exploring its potential as a lead compound for new therapeutic agents.

References

Unraveling Paenilagicin: A Technical Guide to Structural Elucidation via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural elucidation of Paenilagicin, a potent antibiotic produced by the honey bee pathogen Paenibacillus larvae. We will delve into the mass spectrometry-based methodologies that have been pivotal in characterizing this complex natural product, providing a roadmap for researchers in drug discovery and development. This guide will focus on the technical aspects of mass spectral analysis, including experimental protocols, data interpretation, and the logical frameworks used to determine its intricate chemical architecture.

Introduction to this compound (Paenilamicin)

This compound, referred to in scientific literature as Paenilamicin, is a nonribosomal peptide-polyketide (NRP/PK) hybrid metabolite.[1] It is a member of a family of structurally related compounds produced by P. larvae, the causative agent of American Foulbrood, a devastating disease in honey bee colonies.[1][2] Paenilamicins exhibit significant antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents.[2][3] The complexity of their structure, featuring unusual amino acid residues and a polyketide chain, necessitates advanced analytical techniques for full characterization. The definitive structure of Paenilamicin B2 was confirmed through total synthesis and subsequent structural revision.[3][4]

Mass Spectrometry Data of Paenilamicin Variants

High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) have been instrumental in determining the molecular weight and proposing the primary structure of this compound and its analogues. The table below summarizes the key mass-to-charge ratio (m/z) data obtained from various studies.

Compound VariantIonization ModePrecursor Ion (m/z)Charge State (z)Deduced Molecular Weight (Da)Reference
Paenilamicin A/B mixESI1009.611008.6[5][6]
Paenilamicin A/B mixESI1037.611036.6[5][6]
Paenilamicin variant 1ESI505.421008.8[7]
Paenilamicin variant 2ESI519.421036.8[7]
Paenilamicin B2---1023.2[3][4]

Experimental Protocols for Mass Spectrometry Analysis

The following protocols are based on methodologies reported in the literature for the analysis of Paenilamicins.[1]

Sample Preparation: Extraction of Paenilamicin from P. larvae Culture
  • Culture Supernatant Collection: P. larvae is cultured in a suitable medium (e.g., MYPGP) and the supernatant is collected by centrifugation to remove bacterial cells.

  • Solid-Phase Extraction (SPE): The supernatant is loaded onto an Amberlite XAD-16 adsorption resin column.

  • Stepwise Elution: The column is washed with distilled water, followed by a stepwise gradient of aqueous methanol (e.g., 10% increments from 10% to 100%).

  • Bioactivity-Guided Fractionation: Eluted fractions are tested for antimicrobial activity (e.g., against Bacillus megaterium) to identify the Paenilamicin-containing fractions.

  • Drying and Reconstitution: Bioactive fractions are pooled, dried under vacuum, and reconstituted in a suitable solvent (e.g., 10% aqueous acetonitrile with 0.1% formic acid) for LC-MS analysis.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
  • LC System: Agilent 1290 Infinity UHPLC system or equivalent.

  • Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS system or a high-resolution instrument like an LTQ Orbitrap XL.

  • Column: Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 5% to 100% mobile phase B over 6 minutes, followed by a 2-minute isocratic hold at 100% B.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS Method: Full scan mode for initial identification and product ion scan (MS/MS) mode for fragmentation analysis.

Visualization of Experimental Workflow and Fragmentation Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound analysis and a proposed fragmentation pathway based on its revised structure and observed mass spectral data.

experimental_workflow cluster_extraction This compound Extraction cluster_analysis Mass Spectrometry Analysis P_larvae_culture P. larvae Culture Centrifugation Centrifugation P_larvae_culture->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (XAD-16) Supernatant->SPE Elution Methanol Gradient Elution SPE->Elution Bioassay Bioactivity Screening Elution->Bioassay Pooling Pooling of Active Fractions Bioassay->Pooling Drying Drying and Reconstitution Pooling->Drying LC_Separation UHPLC Separation (C18) Drying->LC_Separation Inject Sample ESI Electrospray Ionization (+) LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Data_Analysis Data Analysis and Structural Elucidation MS2->Data_Analysis

Experimental workflow for this compound analysis.

fragmentation_pathway Paenilamicin_B2 Paenilamicin B2 [M+H]+ Fragment_A Fragment A (Loss of terminal residue) Paenilamicin_B2->Fragment_A m/z loss Fragment_B Fragment B (Cleavage of peptide bond) Paenilamicin_B2->Fragment_B Amide bond cleavage Fragment_C Fragment C (Polyketide chain fragment) Fragment_B->Fragment_C Further fragmentation Fragment_D Iminium Ions Fragment_B->Fragment_D Side chain loss

Proposed fragmentation of Paenilamicin B2.

Interpretation of Fragmentation Data

The MS/MS fragmentation of Paenilamicins, like other peptide-polyketide hybrids, is complex. The fragmentation patterns are dominated by cleavages of the amide bonds within the peptide backbone, leading to the formation of b- and y-type ions. Additionally, fragmentation can occur within the polyketide moiety and through the loss of side chains from the amino acid residues.

In a study by Dang et al. (2022), MS2 fragmentation of Paenilamicin variants consistently produced b4, y4, and y6 fragment ions.[8] The observation of a mass shift of 42 Da (indicative of acetylation) only for the b4 fragment ion in N-acetylpaenilamicin confirmed that the acetylation occurs on the N-terminal part of the molecule.[8] This targeted fragmentation analysis is a powerful tool for locating specific modifications within the molecule.

The proposed fragmentation pathway diagram illustrates the general fragmentation behavior. The initial precursor ion of Paenilamicin B2 undergoes collision-induced dissociation (CID), leading to the generation of several major fragment ions. The precise m/z values of these fragments allow for the deduction of the sequence of amino acids and the structure of the polyketide chain. The identification of characteristic neutral losses can further aid in confirming the presence of specific functional groups.

Conclusion

The structural elucidation of this compound is a testament to the power of modern mass spectrometry techniques. Through a combination of high-resolution mass measurements and detailed fragmentation analysis, the chemical formula and connectivity of this complex natural product have been determined. This technical guide provides a foundational understanding of the methodologies employed in this process, offering valuable insights for researchers working on the characterization of novel bioactive compounds. The continued application of advanced mass spectrometry will undoubtedly accelerate the discovery and development of the next generation of antibiotics.

References

Genomic Organization of the Paenilagicin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the Paenilagicin biosynthetic gene cluster (BGC) reveals a fascinating molecular machinery responsible for the synthesis of a potent antimicrobial peptide. This technical guide provides a comprehensive overview of the genomic organization, biosynthetic pathway, and experimental methodologies used to characterize this novel BGC from Paenibacillus species, offering valuable insights for researchers and drug development professionals.

The this compound BGC is a compact and highly organized locus within the Paenibacillus genome. Genomic analysis has identified a core set of genes essential for the biosynthesis, modification, and transport of the this compound molecule. A summary of the key genes and their putative functions is presented in Table 1.

GeneSize (bp)Putative Function
plgA180Precursor peptide
plgB2,900Dehydratase
plgC3,200Cyclase
plgD1,500Protease
plgT2,100ABC transporter
plgI900Immunity protein
plgR650Transcriptional regulator
plgK1,200Kinase

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster

The this compound Biosynthetic Pathway

The biosynthesis of this compound follows a sophisticated pathway involving ribosomal synthesis of a precursor peptide and subsequent post-translational modifications. The proposed pathway is initiated by the expression of the plgA gene, which encodes the precursor peptide containing a leader peptide and a core peptide region.

Paenilagicin_Biosynthesis cluster_ribosome Ribosomal Synthesis cluster_modification Post-Translational Modification cluster_processing Processing and Export plgA_gene plgA gene precursor_peptide Precursor Peptide (Leader + Core) plgA_gene->precursor_peptide Transcription & Translation modified_peptide Modified Peptide precursor_peptide->modified_peptide Modification by PlgB and PlgC mature_this compound Mature this compound modified_peptide->mature_this compound Leader Peptide Cleavage by PlgD plgB PlgB (Dehydratase) plgC PlgC (Cyclase) extracellular Extracellular Space mature_this compound->extracellular Export by PlgT plgD PlgD (Protease) plgT PlgT (Transporter)

Caption: Proposed biosynthetic pathway of this compound.

The enzymes PlgB (a dehydratase) and PlgC (a cyclase) then carry out a series of post-translational modifications on the core peptide. Following modification, the leader peptide is cleaved by the protease PlgD, releasing the mature this compound. Finally, the mature peptide is exported out of the cell by the ABC transporter PlgT.

Regulation of the this compound Biosynthetic Gene Cluster

The expression of the this compound BGC is tightly regulated to ensure its production occurs under appropriate conditions. This regulation is thought to be controlled by a two-component system involving the kinase PlgK and the transcriptional regulator PlgR.

Paenilagicin_Regulation cluster_cell Bacterial Cell environmental_signal Environmental Signal plgK PlgK (Kinase) environmental_signal->plgK Activates plgR PlgR (Regulator) plgK->plgR Phosphorylates plg_promoter plg Promoter plgR->plg_promoter Binds to paenilagicin_bgc This compound BGC plg_promoter->paenilagicin_bgc Initiates Transcription

Caption: Proposed regulatory pathway for this compound biosynthesis.

Upon sensing a specific environmental signal, PlgK autophosphorylates and then transfers the phosphate group to PlgR. The phosphorylated PlgR acts as a transcriptional activator, binding to the promoter region of the this compound BGC and initiating the transcription of the biosynthetic genes.

Experimental Protocols

Identification and Annotation of the this compound BGC

A general workflow for the identification and annotation of a novel biosynthetic gene cluster like this compound is outlined below.

BGC_Identification_Workflow genome_sequencing Whole Genome Sequencing of Paenibacillus sp. bgc_prediction BGC Prediction using antiSMASH or PRISM genome_sequencing->bgc_prediction gene_annotation Manual Gene Annotation (BLAST, Pfam) bgc_prediction->gene_annotation comparative_genomics Comparative Genomics with Known BGCs gene_annotation->comparative_genomics functional_prediction Putative Function Assignment comparative_genomics->functional_prediction

Caption: Workflow for BGC identification and annotation.

Methodology:

  • Genomic DNA Extraction and Sequencing: High-quality genomic DNA is extracted from a pure culture of the Paenibacillus strain. The genome is then sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a complete and accurate genome assembly.

  • BGC Prediction: The assembled genome is analyzed using specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or PRISM (Prediction of Industrially useful Secondary Metabolites) to identify putative BGCs.

  • Gene Annotation: The genes within the predicted this compound BGC are manually annotated. This involves performing BLAST searches against public databases (e.g., NCBI) to find homologous genes and using protein domain prediction tools like Pfam to identify conserved functional domains.

  • Comparative Genomics: The organization and gene content of the this compound BGC are compared to known BGCs in databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster) to infer the class of the secondary metabolite and the functions of the biosynthetic enzymes.

Functional Characterization of Biosynthetic Genes

Methodology:

  • Gene Knockout: To confirm the involvement of a specific gene in this compound biosynthesis, a targeted gene knockout is created using techniques like homologous recombination or CRISPR-Cas9-based genome editing.

  • Heterologous Expression: Key biosynthetic genes or the entire BGC can be cloned into a suitable expression vector and introduced into a heterologous host (e.g., E. coli or Bacillus subtilis). The production of this compound or its intermediates in the heterologous host confirms the function of the cloned genes.

  • Biochemical Assays: For enzymes with predicted functions (e.g., proteases, kinases), the corresponding proteins are overexpressed and purified. In vitro biochemical assays are then performed using synthetic substrates to confirm their enzymatic activity.

Isolation and Structural Elucidation of this compound

Methodology:

  • Fermentation and Extraction: The Paenibacillus strain is cultured in a suitable production medium. The culture supernatant or cell pellet is then extracted with an organic solvent (e.g., ethyl acetate or butanol) to recover the crude this compound.

  • Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatographic purification, such as solid-phase extraction (SPE), followed by high-performance liquid chromatography (HPLC) to isolate pure this compound.

  • Structural Elucidation: The chemical structure of the purified this compound is determined using a combination of high-resolution mass spectrometry (HR-MS) to determine the molecular formula and nuclear magnetic resonance (NMR) spectroscopy (1D and 2D) to elucidate the detailed atomic connectivity.

This comprehensive guide provides a foundational understanding of the genomic and biosynthetic aspects of the this compound gene cluster. Further research into the precise regulatory mechanisms and the full spectrum of its biological activity will be crucial for harnessing its therapeutic potential.

Paenibacillin: A Lantibiotic with Potent Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on its Potential as a Novel Antimicrobial Agent

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Paenibacillin, a lantibiotic produced by species of Paenibacillus, demonstrates significant promise as a novel antimicrobial agent, particularly against multi-drug resistant Gram-positive pathogens. Its mechanism of action, involving the formation of pores in the bacterial cytoplasmic membrane, leads to rapid depolarization and cell death. This direct, physical disruption of the cell membrane is a promising strategy to combat the development of antibiotic resistance. Paenibacillin exhibits potent antimicrobial activity at low micromolar concentrations and displays favorable characteristics such as low hemolytic activity and cytotoxicity against mammalian cells. This document provides a comprehensive overview of Paenibacillin, including its antimicrobial activity, mechanism of action, biosynthetic pathway, and relevant experimental protocols to facilitate further research and development.

Antimicrobial Activity

Paenibacillin has demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus and Enterococcus species.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy of Paenibacillin is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Organism TypeMIC Range (µM)Reference
Gram-positive pathogens0.1 - 1.56[1]

Note: The provided MIC range is a general summary from the literature. Specific MIC values for individual strains can be determined using the protocols outlined in Section 3.

Mechanism of Action

The primary mechanism of action of Paenibacillin is the disruption of the bacterial cell membrane. This process does not rely on specific metabolic pathways within the target organism, which may reduce the likelihood of resistance development.

The proposed mechanism involves the following steps:

  • Binding: Paenibacillin, a cationic peptide, is electrostatically attracted to the negatively charged components of the Gram-positive bacterial cell wall and membrane.

  • Insertion: The peptide inserts into the cytoplasmic membrane.

  • Pore Formation: Paenibacillin molecules aggregate within the membrane to form pores.

  • Depolarization: The formation of these pores disrupts the membrane potential, leading to a complete depolarization of the membrane.[1]

  • Cell Death: The loss of membrane integrity and essential ion gradients results in the cessation of cellular processes and ultimately, cell death.

cluster_membrane Bacterial Cytoplasmic Membrane Pore Pore Formation Depolarization Membrane Depolarization Pore->Depolarization Ion Efflux CellDeath Cell Death Depolarization->CellDeath Paenibacillin Paenibacillin Binding Binding to Cell Surface Paenibacillin->Binding Electrostatic Attraction Insertion Membrane Insertion Binding->Insertion Insertion->Pore

Proposed mechanism of action for Paenibacillin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of Paenibacillin's antimicrobial properties.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard clinical laboratory procedures and is suitable for determining the MIC of Paenibacillin against various bacterial strains.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Paenibacillin stock solution (of known concentration)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or CAMHB)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Paenibacillin Dilutions: a. Prepare a serial two-fold dilution of Paenibacillin in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC. b. Include a positive control well (CAMHB with no Paenibacillin) and a negative control well (uninoculated CAMHB).

  • Inoculum Preparation: a. From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile diluent. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well containing the Paenibacillin dilutions and the positive control well. The final volume in each well will be 100 µL.

  • Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of Paenibacillin at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.

Start Start Prep_Dilutions Prepare Paenibacillin Serial Dilutions in Plate Start->Prep_Dilutions Prep_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Prep_Dilutions->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination by broth microdilution.

Membrane Depolarization Assay

This assay utilizes a membrane potential-sensitive fluorescent dye, such as diSC3-5, to monitor changes in the cytoplasmic membrane potential of bacteria upon exposure to Paenibacillin.

Materials:

  • Mid-log phase bacterial culture

  • HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

  • Membrane potential-sensitive dye (e.g., diSC3-5) stock solution in DMSO

  • Paenibacillin solution

  • Fluorometer with appropriate excitation and emission wavelengths (for diSC3-5, excitation ~622 nm, emission ~670 nm)

Procedure:

  • Cell Preparation: a. Grow bacteria to mid-log phase. b. Harvest the cells by centrifugation, wash three times with HEPES buffer, and resuspend in the same buffer to an optical density at 600 nm (OD₆₀₀) of 0.05.

  • Dye Loading: a. Add the fluorescent dye to the cell suspension (e.g., a final concentration of 4 µM for diSC3-5) and incubate until a stable, quenched fluorescence signal is achieved. This indicates the dye has been taken up by the polarized cells.

  • Depolarization Measurement: a. Place the cell suspension with the dye in a cuvette in the fluorometer and begin recording the fluorescence. b. Add the Paenibacillin solution to the cuvette at the desired final concentration. c. Monitor the increase in fluorescence over time. An increase in fluorescence indicates depolarization of the membrane as the dye is released from the cells. d. A positive control, such as a known membrane-depolarizing agent (e.g., gramicidin), and a negative control (buffer only) should be included.

Biosynthesis of Paenibacillin

Paenibacillin is a ribosomally synthesized and post-translationally modified peptide (lantibiotic). Its biosynthesis is orchestrated by a dedicated gene cluster. The paenibacillin gene cluster is approximately 11.7 kb and contains 11 open reading frames (ORFs) that encode for the necessary proteins for its production, modification, transport, and self-immunity. A putative acetylase (PaeN) is also encoded within this cluster, which is responsible for the N-terminal acetylation of Paenibacillin.

cluster_biosynthesis Paenibacillin Biosynthetic Gene Cluster (pae) paeA paeA (Precursor Peptide) Precursor Pre-paenibacillin paeA->Precursor paeB paeB (Dehydratase) Modified_Precursor Modified Pre-paenibacillin paeB->Modified_Precursor paeN paeN (Acetylase) paeN->Modified_Precursor Other_Modification Other Modification Enzymes Other_Modification->Modified_Precursor Transport Transport Proteins Extracellular Extracellular Space Transport->Extracellular Immunity Immunity Proteins Ribosome Ribosome Immunity->Ribosome Self-protection Ribosome->paeA Translation Precursor->Modified_Precursor Post-translational Modification Mature_Paenibacillin Mature Paenibacillin Modified_Precursor->Mature_Paenibacillin Cleavage of Leader Peptide Mature_Paenibacillin->Extracellular

Simplified overview of the Paenibacillin biosynthetic pathway.

Conclusion and Future Directions

Paenibacillin's potent antimicrobial activity against Gram-positive pathogens, coupled with its membrane-disrupting mechanism of action, positions it as a strong candidate for further development as a therapeutic agent. Its low toxicity to mammalian cells further enhances its potential.

Future research should focus on:

  • In vivo efficacy studies: To evaluate the therapeutic potential of Paenibacillin in animal models of infection.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To understand the absorption, distribution, metabolism, and excretion of Paenibacillin, and to optimize dosing regimens.

  • Structure-activity relationship (SAR) studies: To potentially design and synthesize analogs with improved activity, stability, or spectrum.

  • Investigation of resistance mechanisms: Although its mechanism of action suggests a low propensity for resistance, it is crucial to investigate this possibility thoroughly.

The information and protocols provided in this whitepaper serve as a valuable resource for researchers and drug developers interested in exploring the full potential of Paenibacillin as a next-generation antimicrobial.

References

Methodological & Application

Application Notes and Protocols for Culturing Paenibacillus larvae for Antimicrobial Peptide Production

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Paenilagicin": The term "this compound" does not correspond to a known secondary metabolite from Paenibacillus larvae in the current scientific literature. It is possible that this is a novel, yet-to-be-published compound or a variant name for a known metabolite. This protocol, therefore, focuses on the production of well-characterized antimicrobial peptides and secondary metabolites from P. larvae, such as Paenilamicin and Paenilarvins , which are relevant to researchers in drug discovery and development.

Introduction

Paenibacillus larvae is a Gram-positive, spore-forming bacterium renowned as the causative agent of American Foulbrood (AFB), a devastating disease affecting honeybee larvae.[1][2][3][4][5] Beyond its role in apian pathology, P. larvae has garnered interest for its complex secondary metabolism. The bacterium's genome contains large gene clusters that code for non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs).[6][7] These enzymatic pathways produce a variety of bioactive compounds, including antimicrobial peptides and lipopeptides, which may serve as virulence factors or as a means to outcompete other microbes.[8][9]

Key antimicrobial secondary metabolites produced by P. larvae include:

  • Paenilamicin (Pam): A hybrid non-ribosomal peptide-polyketide with broad-spectrum antibacterial and antifungal activity.[7][10][11]

  • Paenilarvins: A family of iturin-like lipopeptides primarily known for their strong antifungal properties.[1]

  • Sevadicin: A novel antibiotic compound produced by specific P. larvae genotypes.[1]

These molecules hold potential for therapeutic applications, driving the need for robust and reproducible culture and extraction protocols. This document provides detailed methodologies for the cultivation of P. larvae, induction of secondary metabolite production, and subsequent extraction and analysis.

Data Presentation

Table 1: Recommended Culture Medium for P. larvae
ComponentConcentration (per 1 L of distilled water)Purpose
Mueller-Hinton Broth10.0 gBasal nutrient source
Yeast Extract15.0 gProvides B vitamins and growth factors
Glucose (Dextrose)2.0 gPrimary carbon source
Potassium Phosphate (K₂HPO₄)3.0 gBuffering agent
Sodium Pyruvate1.0 gEnhances growth and sporulation
Agar (for solid medium)15.0 - 20.0 gSolidifying agent

This formulation is for MYPGP (Mueller-Hinton-Yeast-Phosphate-Glucose-Pyruvate) medium, which is widely used for the cultivation of P. larvae.[1][4]

Table 2: Optimal Growth and Production Parameters
ParameterVegetative GrowthSecondary Metabolite Production (Stationary Phase)
Temperature37°C37°C
Agitation100-150 rpm100-150 rpm
pH7.0 - 7.2May decrease during growth
Incubation Period24-48 hours48-120 hours (production often maximal in stationary phase)
AerationAerobic (e.g., baffled flasks)Aerobic

Experimental Protocols

Protocol 1: Cultivation of Paenibacillus larvae for Secondary Metabolite Production

This protocol details the steps for growing P. larvae in liquid culture to promote the production of antimicrobial compounds like Paenilamicin.

1. Media Preparation:

  • Prepare MYPGP broth according to the formulation in Table 1 .

  • Dispense the medium into baffled flasks (e.g., 100 mL of medium in a 500 mL flask to ensure proper aeration).

  • Autoclave at 121°C for 15 minutes and allow to cool to room temperature.

2. Inoculum Preparation:

  • From a frozen stock or a fresh plate culture, inoculate a single colony of P. larvae into a tube containing 5-10 mL of MYPGP broth.

  • Incubate this starter culture at 37°C with shaking (150 rpm) for 24-48 hours until turbid.

3. Production Culture:

  • Inoculate the production flasks (from step 1.2) with the starter culture to a starting optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Incubate the production cultures at 37°C with shaking (150 rpm) for up to 120 hours.

  • Monitor growth by measuring OD₆₀₀ periodically. Secondary metabolite production typically reaches its maximum during the stationary phase of growth.[12]

Protocol 2: Extraction of Secondary Metabolites

This protocol describes a general method for extracting antimicrobial peptides from the P. larvae culture supernatant.

1. Culture Harvest:

  • After the desired incubation period (e.g., 96-120 hours), transfer the culture broth to centrifuge tubes.

  • Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

  • Carefully decant and collect the cell-free supernatant, which contains the secreted secondary metabolites.

2. Supernatant Extraction:

  • To the cell-free supernatant, add an equal volume of an organic solvent such as ethyl acetate or butanol.

  • Mix vigorously by inversion for 10-15 minutes and then allow the phases to separate.

  • Carefully collect the organic phase containing the extracted metabolites.

  • Repeat the extraction process on the aqueous phase to maximize yield.

  • Pool the organic phases and evaporate the solvent using a rotary evaporator under reduced pressure.

  • Resuspend the dried extract in a small volume of a suitable solvent (e.g., methanol or DMSO) for further analysis.

Protocol 3: Quantification and Activity Assessment

This protocol outlines methods to quantify the extracted compounds and assess their antimicrobial activity.

1. High-Performance Liquid Chromatography (HPLC):

  • Use a C18 reverse-phase HPLC column for separation.

  • Prepare a mobile phase gradient, typically using water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Inject the resuspended extract and run a linear gradient (e.g., 5% to 95% Solvent B over 30 minutes).

  • Monitor the elution profile using a UV detector at wavelengths relevant to peptide bonds (e.g., 220 nm and 280 nm).

  • Quantify the peaks corresponding to the antimicrobial peptides by comparing their area to a standard curve of a known purified compound.

2. Mass Spectrometry (MS):

  • Couple the HPLC system to a mass spectrometer (LC-MS) for accurate mass determination and identification of the compounds.

  • Analysis of the mass spectra can confirm the presence of known metabolites like Paenilamicin by matching the observed mass-to-charge ratio (m/z) with its known molecular weight.

3. Antimicrobial Activity Assay (Agar Diffusion):

  • Prepare agar plates seeded with a sensitive indicator strain (e.g., Bacillus subtilis or Staphylococcus aureus).

  • Pipette a known amount of the extracted compound onto sterile paper discs and place them on the agar surface.

  • Incubate the plates at the optimal temperature for the indicator strain (e.g., 37°C) for 18-24 hours.

  • Measure the diameter of the zone of inhibition around the discs. The size of the zone is proportional to the antimicrobial activity of the extract.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Inoculation cluster_culture Phase 2: Cultivation cluster_extract Phase 3: Extraction cluster_analysis Phase 4: Analysis & Quantification Media Prepare MYPGP Medium Starter Prepare Starter Culture (24-48h, 37°C) Media->Starter Production Inoculate Production Culture Starter->Production Incubate Incubate with Shaking (96-120h, 37°C) Production->Incubate Harvest Harvest Culture (Centrifugation) Incubate->Harvest Extract Solvent Extraction of Supernatant Harvest->Extract Concentrate Evaporate & Concentrate Extract->Concentrate HPLC HPLC Separation Concentrate->HPLC Bioassay Antimicrobial Bioassay (Activity) Concentrate->Bioassay MS Mass Spectrometry (Identification) HPLC->MS

Caption: Experimental workflow for the production and analysis of antimicrobial peptides from Paenibacillus larvae.

pks_nrps_pathway cluster_input Precursors cluster_synthesis Biosynthesis Machinery cluster_output Product AminoAcids Amino Acids NRPS Non-Ribosomal Peptide Synthetase (NRPS) - Incorporates amino acids AminoAcids->NRPS MalonylCoA Malonyl-CoA PKS Polyketide Synthase (PKS) - Extends polyketide chain MalonylCoA->PKS PKS->NRPS Intermediate Transfer HybridPeptide Paenilamicin (Peptide-Polyketide Hybrid) NRPS->HybridPeptide Release & Cyclization

Caption: Simplified pathway for Paenilamicin biosynthesis by PKS and NRPS systems.

References

Application Notes and Protocols for the Quantification of Paenilagicin via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, a specific, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Paenilagicin is not publicly available in the scientific literature. Furthermore, the specific UV-Vis absorbance maximum (λmax) for this compound, a critical parameter for UV-based detection in HPLC, has not been reported. Therefore, this document provides a comprehensive guide to developing and validating a robust HPLC method for this compound quantification, based on established principles for the analysis of antimicrobial peptides.[1][2][3][4] Researchers must perform the initial steps of determining the compound's spectroscopic properties using a purified standard.

Introduction

This compound is an antibiotic with potential therapeutic applications. Accurate and precise quantification is essential for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[2][3] This document outlines a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method with UV detection for this compound, followed by a validation protocol according to the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Method Development Workflow

The development of a reliable HPLC method is a systematic process. The following workflow is recommended for this compound.

HPLC_Method_Development_Workflow Workflow for this compound HPLC Method Development cluster_0 Phase 1: Characterization & Feasibility cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Method Validation (ICH Guidelines) cluster_3 Phase 4: Application Standard Obtain Purified this compound Standard UV_Vis Determine UV-Vis Spectrum & λmax Standard->UV_Vis Solubility Assess Solubility Standard->Solubility Detection Set Detector to λmax UV_Vis->Detection Mobile_Phase Develop Mobile Phase (e.g., ACN/H2O with TFA) Solubility->Mobile_Phase Column_Selection Select Column (e.g., C18) Column_Selection->Mobile_Phase Gradient_Opt Optimize Gradient Elution Mobile_Phase->Gradient_Opt Gradient_Opt->Detection Specificity Specificity Detection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Quantification Routine Quantification of this compound Robustness->Quantification

Caption: Workflow for this compound HPLC Method Development.

Experimental Protocols

Phase 1: Physicochemical Characterization

Objective: To determine the optimal wavelength for UV detection.

Protocol:

  • Prepare a solution of purified this compound standard in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Using a UV-Vis spectrophotometer, scan the solution across a wavelength range of 200-400 nm to record the absorbance spectrum.

  • Identify the wavelength of maximum absorbance (λmax). This wavelength should be used for the HPLC UV detector. For many peptides, detection is performed at 210-220 nm due to the absorbance of the peptide bond.[8]

Phase 2: Proposed HPLC Method for Development

The following conditions are a recommended starting point for method development, based on common practices for peptide analysis.[9][10][11]

ParameterRecommended Starting Condition
HPLC System Quaternary or Binary HPLC with UV/PDA Detector
Column Reversed-Phase C18, 300 Å, 3.5-5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength To be determined (λmax from step 3.1)
Gradient Program 5% B to 95% B over 20 minutes, hold for 5 min, then return to initial conditions and equilibrate for 5 min.

Rationale for Selection:

  • C18 Column: Widely used for its hydrophobic interaction with a broad range of molecules, including peptides.[2]

  • TFA: Acts as an ion-pairing agent to improve peak shape and resolution for peptides.[11]

  • Acetonitrile/Water: A common and effective solvent system for reversed-phase chromatography.

  • Gradient Elution: Necessary to elute compounds with a wide range of polarities, which is typical for complex samples or when the analyte's behavior is unknown.

Sample Preparation

Effective sample preparation is crucial to protect the analytical column and ensure accurate quantification.

Sample_Preparation_Workflow Generic Sample Preparation Workflow Sample Sample Matrix (e.g., Fermentation Broth) Centrifugation Centrifugation/Filtration (Remove Particulates) Sample->Centrifugation Extraction Extraction (e.g., Solid Phase Extraction) Centrifugation->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Final_Filtration Syringe Filtration (0.22 µm) Reconstitution->Final_Filtration Injection Inject into HPLC Final_Filtration->Injection

Caption: Generic Sample Preparation Workflow.

Protocol for Samples from Fermentation Broth:

  • Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g for 15 minutes) to pellet cells and large debris.

  • Protein Precipitation (Optional): If the supernatant is rich in proteins, precipitation may be necessary. Add a cold solvent like acetonitrile or methanol (e.g., 2:1 solvent-to-sample ratio), vortex, and centrifuge to remove precipitated proteins.[12]

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge for sample cleanup and concentration.

    • Condition the cartridge with methanol, followed by water.

    • Load the sample supernatant.

    • Wash with a weak solvent (e.g., 5% methanol in water) to remove salts and polar impurities.

    • Elute this compound with a stronger solvent (e.g., 80% acetonitrile in water).

  • Solvent Evaporation & Reconstitution: Evaporate the elution solvent under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase of the HPLC method.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection to remove any remaining particulates.[13]

Method Validation

Once the HPLC method is optimized, it must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed according to ICH guidelines.[5][6][7][14]

Data Presentation: Exemplary Validation Summary

The following table summarizes the type of data that should be collected and the typical acceptance criteria for method validation. Note: The values presented are for illustrative purposes only.

Validation ParameterMeasurementExemplary ResultAcceptance Criteria
Specificity Comparison of blank, placebo, and spiked sample chromatogramsNo interfering peaks at the retention time of this compoundPeak purity index > 0.995
Linearity Analysis of 5-7 concentrationsCorrelation Coefficient (r²)r² ≥ 0.999
Range Concentration range for linearity1 - 100 µg/mLAs defined by linearity
Accuracy Recovery of spiked samples at 3 levels (e.g., 80%, 100%, 120%)Mean Recovery98.0% - 102.0%
Precision
Repeatability6 replicate injections of 100% concentration% RSD≤ 2%
IntermediateAnalysis on different days, by different analysts, or on different equipment% RSD≤ 2%
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) or calculation from linearity0.1 µg/mLS/N ≈ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) or calculation from linearity0.3 µg/mLS/N ≈ 10:1
Robustness Small variations in flow rate, column temp., mobile phase composition% RSD of results≤ 5%

Conclusion

This document provides a comprehensive framework for developing and validating an HPLC method for the quantification of this compound. The initial and most critical step for any researcher is the determination of this compound's UV-Vis absorbance maximum using a purified standard. Following this, the proposed starting conditions and validation protocol offer a clear path to establishing a reliable and robust analytical method suitable for research and quality control applications.

References

Mass Spectrometry Analysis of Paenilagicin and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paenilagicin is a recently discovered lipopeptide antibiotic with potent activity against Gram-positive bacteria. A key characteristic of this compound and its analogues, such as Bacilagicin and Virgilagicin, is their novel mechanism of action that appears to evade the development of antibiotic resistance. This unique property makes them promising candidates for further drug development. Mass spectrometry is an indispensable tool for the structural characterization and quantitative analysis of these complex biomolecules. These application notes provide an overview of the mass spectrometric analysis of this compound and its analogues, along with detailed protocols for their characterization.

Molecular Structures and Properties

This compound, Bacilagicin, and Virgilagicin are non-ribosomally synthesized lipopeptides. While the full, definitive amino acid sequences are not yet publicly available in detail, published research on their synthesis provides the constituent building blocks. This compound is known to have a molecular formula of C65H99N13O19. The structural differences between this compound, Bacilagicin, and Virgilagicin lie in the variation of specific amino acid residues within their cyclic peptide structures.

Table 1: Calculated Molecular Weights of this compound and its Analogues

CompoundMolecular FormulaAverage Molecular Weight (Da)Monoisotopic Molecular Weight (Da)
This compoundC65H99N13O191386.581385.7032
BacilagicinNot AvailableNot AvailableNot Available
VirgilagicinNot AvailableNot AvailableNot Available

Note: The molecular formula and weights for Bacilagicin and Virgilagicin are not yet publicly available and will be updated as information is released.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is crucial for the accurate mass determination of this compound and its analogues, providing confirmation of their elemental composition. Tandem mass spectrometry (MS/MS) is employed to elucidate the amino acid sequence and characterize the lipid moiety through fragmentation analysis.

Predicted Fragmentation Pattern

As cyclic lipopeptides, this compound and its analogues are expected to exhibit characteristic fragmentation patterns in MS/MS analysis. The initial fragmentation event is typically the opening of the cyclic peptide ring, followed by the sequential loss of amino acid residues, producing b- and y-type fragment ions. The lipid side chain can also undergo fragmentation. The presence of non-proteinogenic amino acids, such as ornithine, will result in specific diagnostic fragment ions.

Experimental Protocols

Sample Preparation
  • Extraction from Culture: For analysis of naturally produced compounds, extract the bacterial culture supernatant with an equal volume of n-butanol or ethyl acetate.

  • Solvent Evaporation: Evaporate the organic solvent under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% acetonitrile in water with 0.1% formic acid.

  • Synthetic Peptides: For synthesized peptides, dissolve the lyophilized powder directly in the LC-MS analysis solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS1 Scan Range: m/z 200-2000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

Data Presentation

Table 2: Expected Mass-to-Charge Ratios for this compound

IonCalculated m/z
[M+H]+1386.7105
[M+Na]+1408.6924
[M+2H]2+693.8590

Note: These are theoretical values. Observed m/z may vary slightly depending on instrument calibration and resolution.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis Culture_Extraction Bacterial Culture Extraction Solvent_Evaporation Solvent Evaporation Culture_Extraction->Solvent_Evaporation Reconstitution Reconstitution in LC-MS Solvent Solvent_Evaporation->Reconstitution UHPLC UHPLC Separation (C18 Column) Reconstitution->UHPLC HRMS High-Resolution Mass Spectrometry (ESI+) UHPLC->HRMS MSMS Tandem MS (CID/HCD) HRMS->MSMS Mass_Determination Accurate Mass Determination MSMS->Mass_Determination Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Determination->Fragmentation_Analysis Sequence_Elucidation Structure Elucidation Fragmentation_Analysis->Sequence_Elucidation

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Fragmentation_Pathway Cyclic_Lipopeptide Cyclic Lipopeptide [M+H]+ Linear_Lipopeptide Linear Lipopeptide Ion Cyclic_Lipopeptide->Linear_Lipopeptide Ring Opening Fragment_Ions b- and y-type ions Linear_Lipopeptide->Fragment_Ions Amide Bond Cleavage Lipid_Fragments Lipid Fragments Linear_Lipopeptide->Lipid_Fragments Side Chain Fragmentation

Caption: Predicted fragmentation pathway of a cyclic lipopeptide like this compound.

Application Notes and Protocols for Determining the Cytotoxicity of Paenilagicin in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paenilagicin, a lantibiotic antimicrobial peptide, has demonstrated significant antibacterial properties. As with any potential therapeutic agent, evaluating its safety profile in human cells is a critical step in preclinical development. This document provides a detailed protocol for assessing the cytotoxicity of this compound using standard mammalian cell lines. The primary methods described are the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.

Data Presentation

A crucial aspect of cytotoxicity testing is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%.[1] For this compound (also referred to as paenibacillin), in-vitro studies have shown a favorable cytotoxicity profile against mammalian cells. The half-maximal inhibitory concentration (IC50) on mammalian cell lines was found to be greater than 100 µM, and it exhibited no hemolytic activity up to 60 µM.[2]

Table 1: Cytotoxicity of this compound against Mammalian Cell Lines

CompoundCell LineAssayIC50 (µM)Hemolytic Activity (up to 60 µM)Reference
This compoundMammalian Cell LinesNot Specified>100None[2]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[3][4]

Materials:

  • This compound (stock solution of known concentration)

  • Selected mammalian cell line (e.g., HEK293, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the selected mammalian cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in a complete culture medium. A suggested concentration range to test, based on the known low toxicity, would be from 1 µM to 200 µM.

    • Include a vehicle control (medium only) and a positive control for cell death (e.g., Triton X-100).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[1][2][5] Released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.[1]

Materials:

  • This compound (stock solution of known concentration)

  • Selected mammalian cell line

  • Complete cell culture medium

  • Serum-free cell culture medium

  • LDH assay kit (commercially available)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Follow the same cell seeding protocol as described for the MTT assay.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in a serum-free culture medium.

    • Include the following controls:

      • Untreated Control (Spontaneous LDH release): Cells in serum-free medium only.

      • Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit (e.g., Triton X-100).[5]

      • Vehicle Control: Cells in serum-free medium containing the same solvent concentration used for this compound.

      • Background Control: Serum-free medium only.

    • After 24 hours of incubation, replace the complete medium with 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

  • LDH Measurement:

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement and Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellCulture 1. Mammalian Cell Culture Seeding 2. Seed Cells in 96-well Plate CellCulture->Seeding PrepareDilutions 3. Prepare this compound Dilutions TreatCells 4. Treat Cells & Incubate PrepareDilutions->TreatCells AddReagent 5. Add Assay Reagent (MTT or LDH) IncubateAssay 6. Incubate AddReagent->IncubateAssay MeasureAbsorbance 7. Measure Absorbance CalculateViability 8. Calculate % Viability/Cytotoxicity MeasureAbsorbance->CalculateViability DetermineIC50 9. Determine IC50 CalculateViability->DetermineIC50

Caption: Workflow for determining the cytotoxicity of this compound.

Proposed Signaling Pathway of this compound-Induced Cytotoxicity

Studies on paenibacillin, a lantibiotic, suggest that its mechanism of action involves the disruption of the bacterial cell membrane through pore formation, leading to membrane depolarization.[2] While the exact signaling cascade in mammalian cells is not fully elucidated, a similar membrane-disrupting mechanism at high concentrations could be hypothesized, leading to cytotoxicity.

Paenilagicin_Mechanism This compound This compound Membrane Mammalian Cell Membrane This compound->Membrane Interaction at high concentrations Pore Pore Formation Membrane->Pore Depolarization Membrane Depolarization Pore->Depolarization IonLeakage Ion Leakage (K+, Na+, Ca2+) Pore->IonLeakage Homeostasis Loss of Ionic Homeostasis Depolarization->Homeostasis IonLeakage->Homeostasis CellDeath Cell Death Homeostasis->CellDeath

Caption: Proposed mechanism of this compound-induced cytotoxicity.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Paenilagicin in a Murine Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paenilagicin is a novel antimicrobial peptide derived from Paenibacillus species, a genus of bacteria known for producing a variety of bioactive compounds. Antimicrobial peptides (AMPs) are a promising class of therapeutics in an era of increasing antibiotic resistance. Their primary mechanism of action often involves the disruption of bacterial cell membranes, leading to rapid cell death.[1][2][3] This document provides detailed application notes and protocols for the in vivo efficacy testing of this compound in established murine infection models.

Disclaimer: The quantitative data presented in this document for "this compound" is hypothetical and based on published data for similar antimicrobial peptides isolated from Paenibacillus species, such as paenibacillin and penisin.[4][5] Researchers should determine the specific Minimum Inhibitory Concentrations (MICs), efficacy, and toxicity of this compound through dedicated in vitro and in vivo experiments.

Data Presentation

Table 1: In Vitro Activity of this compound
Bacterial StrainGram StatusMIC (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive0.5 - 2.0
Enterococcus faecalis (VRE)Gram-positive1.0 - 4.0
Escherichia coliGram-negative2.0 - 8.0
Pseudomonas aeruginosaGram-negative4.0 - 16.0
Klebsiella pneumoniaeGram-negative2.0 - 8.0

Note: MIC values are hypothetical and should be experimentally determined.

Table 2: In Vivo Efficacy of this compound in a Murine Sepsis Model
Treatment GroupDose (mg/kg)Route of AdministrationBacterial Load (CFU/spleen) at 24hSurvival Rate (%) at 48h
Vehicle Control-Intraperitoneal1 x 10⁷0
This compound5Intraperitoneal5 x 10⁵60
This compound10Intraperitoneal1 x 10⁴90
This compound20Intraperitoneal< 1 x 10³100
Vancomycin (Control)10Intraperitoneal5 x 10³100

Note: Efficacy data is hypothetical and for illustrative purposes.

Table 3: In Vivo Efficacy of this compound in a Murine Skin Infection Model
Treatment GroupConcentration (%)Route of AdministrationBacterial Load (CFU/biopsy) at 72hWound Size Reduction (%)
Vehicle Control-Topical2 x 10⁸10
This compound1%Topical5 x 10⁶40
This compound2%Topical1 x 10⁵75
Mupirocin (Control)2%Topical5 x 10⁴80

Note: Efficacy data is hypothetical and for illustrative purposes.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against various bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Murine Sepsis Model

This protocol describes a murine model of sepsis to evaluate the systemic efficacy of this compound.

Materials:

  • 6-8 week old female BALB/c mice

  • Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Positive control antibiotic (e.g., vancomycin)

  • Sterile syringes and needles

Procedure:

  • Acclimatize mice for at least 7 days.

  • Prepare a bacterial inoculum of MRSA to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

  • Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension (e.g., 0.1 mL).

  • One hour post-infection, administer this compound, vehicle, or positive control antibiotic via the desired route (e.g., IP or intravenous).

  • Monitor mice for clinical signs of illness (e.g., lethargy, ruffled fur) and survival over a defined period (e.g., 48-72 hours).

  • For bacterial load determination, a subset of mice from each group can be euthanized at a specific time point (e.g., 24 hours). Aseptically harvest spleens, homogenize, and perform serial dilutions for CFU plating.

In Vivo Murine Skin Infection Model

This protocol details a model for assessing the topical efficacy of this compound.

Materials:

  • 6-8 week old female SKH1 hairless mice

  • Pathogenic bacterial strain (e.g., MRSA)

  • This compound formulated for topical application (e.g., cream or ointment)

  • Vehicle control

  • Positive control topical antibiotic (e.g., mupirocin)

  • Anesthetic

  • Biopsy punch

Procedure:

  • Anesthetize the mice.

  • Create a superficial wound on the dorsum of the mice.

  • Apply a known concentration of the MRSA suspension to the wound.

  • Allow the infection to establish for 24 hours.

  • Apply the topical formulations of this compound, vehicle, or positive control to the infected wound daily for a specified duration (e.g., 3-5 days).

  • Monitor wound healing and measure the wound size daily.

  • At the end of the treatment period, euthanize the mice and collect a skin biopsy from the wound area for bacterial load determination (CFU/gram of tissue).

Mandatory Visualizations

Paenilagicin_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Membrane Bacterial Cell Membrane Pore_Formation Pore Formation Bacterial_Membrane->Pore_Formation Leads to Cell_Lysis Cell Lysis and Death Pore_Formation->Cell_Lysis Results in This compound This compound This compound->Bacterial_Membrane Binds to and disrupts

Caption: Proposed mechanism of action of this compound.

Murine_Sepsis_Model_Workflow Start Acclimatize Mice Infection Induce Sepsis (IP injection of bacteria) Start->Infection Treatment Administer Treatment (this compound, Vehicle, or Control) Infection->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Endpoint Determine Bacterial Load (Spleen Homogenate) Monitoring->Endpoint End Data Analysis Endpoint->End

Caption: Experimental workflow for the murine sepsis model.

Murine_Skin_Infection_Model_Workflow Start Anesthetize Mice & Create Wound Inoculation Inoculate Wound with Bacteria Start->Inoculation Establishment Allow Infection to Establish (24 hours) Inoculation->Establishment Topical_Treatment Apply Topical Treatment Daily Establishment->Topical_Treatment Monitoring Monitor Wound Healing & Measure Size Topical_Treatment->Monitoring Endpoint Determine Bacterial Load (Skin Biopsy) Monitoring->Endpoint End Data Analysis Endpoint->End

Caption: Experimental workflow for the murine skin infection model.

References

Application Notes and Protocols for Generating a Paenilagicin Knockout Mutant of Paenibacillus larvae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paenibacillus larvae is the causative agent of American Foulbrood (AFB), a devastating disease of honeybee larvae. This bacterium produces a variety of secondary metabolites, including antimicrobial peptides and polyketides, which may play a role in its virulence and survival. "Paenilagicin" is understood to refer to a secondary metabolite, likely a non-ribosomally synthesized peptide or polyketide, similar to the well-characterized paenilamicin. The generation of a knockout mutant for the biosynthesis of such a compound is a critical step in understanding its biological function and potential as a therapeutic target.

These application notes provide a detailed protocol for creating a targeted gene knockout of a this compound biosynthesis gene in P. larvae using homologous recombination. This method has been successfully employed to create knockout mutants of toxin genes in P. larvae. Additionally, this document outlines the potential application of CRISPR-Cas9 technology, which has been established in the closely related species Paenibacillus polymyxa[1][2].

Key Concepts and Strategies

The fundamental principle behind generating a knockout mutant is to replace a target gene with a selectable marker, typically an antibiotic resistance gene. This is achieved through homologous recombination, where a plasmid carrying the resistance gene flanked by sequences homologous to the regions upstream and downstream of the target gene is introduced into the bacterial cell. The cell's natural recombination machinery then facilitates the exchange of the target gene with the resistance cassette.

An efficient transformation method is crucial for introducing the knockout construct into P. larvae. Electroporation has been established as a reliable method for this purpose[3][4][5][6][7].

Experimental Protocols

Protocol 1: Construction of the Gene Knockout Plasmid

This protocol describes the creation of a suicide plasmid for targeted gene deletion via homologous recombination.

1. Identification of the Target Gene and Flanking Regions:

  • Identify the this compound biosynthesis gene cluster in the P. larvae genome. The gene clusters for similar compounds like paenilamicin have been described and can serve as a reference[8][9].
  • Select a target gene within the cluster that is essential for the biosynthesis of the final product.
  • Using PCR, amplify approximately 1 kb of the DNA sequence upstream (Upstream Homology Arm) and 1 kb of the DNA sequence downstream (Downstream Homology Arm) of the target gene.

2. Acquisition of a Selectable Marker:

  • Choose a suitable antibiotic resistance cassette (e.g., erythromycin, chloramphenicol) that is not endogenous to your P. larvae strain.

3. Plasmid Assembly (Cloning):

  • Select a suicide vector that cannot replicate in P. larvae (e.g., a plasmid with a Gram-negative origin of replication).
  • Clone the Upstream Homology Arm, the antibiotic resistance cassette, and the Downstream Homology Arm sequentially into the suicide vector using standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation, or Gibson assembly).
  • Verify the final construct by restriction digest and Sanger sequencing.

4. Plasmid Preparation:

  • Transform the final knockout plasmid into a suitable E. coli strain for plasmid propagation.
  • Isolate a large quantity of high-purity plasmid DNA using a commercial plasmid midi- or maxiprep kit. The quality and concentration of the plasmid are critical for successful transformation.

Protocol 2: Preparation of Electrocompetent Paenibacillus larvae Cells

This protocol is adapted from established methods for P. larvae electroporation[3][4].

1. Bacterial Culture:

  • Inoculate a single colony of P. larvae into 5 mL of MYPGP broth and incubate overnight at 37°C with shaking.
  • The following day, inoculate 50 mL of fresh MYPGP broth with the overnight culture to an initial OD600 of ~0.1.
  • Incubate at 37°C with shaking until the culture reaches an OD600 of 0.5-0.7.

2. Preparation of Competent Cells:

  • Chill the bacterial culture on ice for 15-20 minutes.
  • Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
  • Wash the cell pellet three times with ice-cold electroporation buffer (e.g., 10% glycerol). For each wash, gently resuspend the pellet in the buffer and centrifuge as before.
  • After the final wash, resuspend the cell pellet in a small volume of electroporation buffer (e.g., 1/100th of the original culture volume) to create a concentrated cell suspension.

Protocol 3: Electroporation of Paenibacillus larvae

1. Electroporation:

  • Mix 50-100 µL of the electrocompetent cell suspension with 1-5 µg of the knockout plasmid DNA.
  • Transfer the mixture to a pre-chilled 0.2 cm electroporation cuvette.
  • Apply a single electrical pulse. Optimal parameters for P. larvae have been reported to be around 1.5 kV/cm to 15 kV/cm[4][5][10]. It is recommended to optimize the field strength for your specific strain and equipment.

2. Recovery:

  • Immediately after the pulse, add 1 mL of pre-warmed recovery medium (e.g., MYPGP broth) to the cuvette.
  • Transfer the cell suspension to a microcentrifuge tube and incubate at 37°C for 3-16 hours with gentle shaking to allow for the expression of the antibiotic resistance gene.

3. Selection of Mutants:

  • Plate aliquots of the recovered cells onto MYPGP agar plates containing the appropriate antibiotic for selection.
  • Incubate the plates at 37°C for 2-5 days until colonies appear.

Protocol 4: Verification of Knockout Mutants

1. Colony PCR:

  • Perform colony PCR on putative transformants to confirm the replacement of the target gene with the antibiotic resistance cassette. Design primers that anneal outside the homology arms and within the resistance cassette. A successful knockout will result in a PCR product of a different size than the wild-type.

2. Southern Blot Analysis:

  • For definitive confirmation, perform a Southern blot analysis on genomic DNA isolated from the wild-type and mutant strains. This will confirm a single, targeted insertion of the resistance cassette.

3. Phenotypic Analysis:

  • Analyze the knockout mutant for the loss of this compound production using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Quantitative Data

The efficiency of transformation is a critical factor in the successful generation of knockout mutants. The following table summarizes reported electroporation efficiencies for Paenibacillus species.

Species Plasmid Transformation Efficiency (transformants/µg DNA) Reference
Paenibacillus larvaepPL3733.48 × 10^5[4]
Paenibacillus larvaepPL3746.56 × 10^5[4]
Paenibacillus larvaepPL3954.66 × 10^5[4]
Paenibacillus larvae-1.9 × 10^5[3][4]
Paenibacillus elgiipWAe1.25 × 10^6[10]
Paenibacillus riograndensis-2.8 × 10^4[7]

Prospective Method: CRISPR-Cas9 Mediated Gene Editing

While not yet reported for P. larvae, CRISPR-Cas9 has been successfully used for genome editing in P. polymyxa[1][2]. This technology offers a powerful alternative to traditional homologous recombination due to its high efficiency and specificity. The general workflow would involve:

  • Design and Construction of a CRISPR-Cas9 Plasmid: This plasmid would contain the Cas9 nuclease, a guide RNA (gRNA) specific to the target gene in the this compound biosynthesis cluster, and a repair template containing the desired edit (e.g., a deletion or insertion of a stop codon).

  • Transformation: The CRISPR-Cas9 plasmid would be introduced into P. larvae via electroporation.

  • Selection and Screening: Transformants would be screened for the desired mutation using PCR and sequencing.

Visualizations

Experimental Workflow

knockout_workflow cluster_prep Plasmid Construction cluster_transform Transformation cluster_verify Verification p1 Identify Target Gene & Flanking Regions p2 Amplify Homology Arms & Selectable Marker p1->p2 p3 Clone into Suicide Vector p2->p3 p4 Verify & Propagate Plasmid p3->p4 t2 Electroporation with Knockout Plasmid p4->t2 t1 Prepare Electrocompetent P. larvae Cells t1->t2 t3 Recovery t2->t3 t4 Selection on Antibiotic Plates t3->t4 v1 Colony PCR t4->v1 v2 Southern Blot v1->v2 v3 Phenotypic Analysis (HPLC/MS) v2->v3

Caption: Workflow for generating a knockout mutant in P. larvae.

Paenilamicin Biosynthesis Gene Cluster (Representative)

The following diagram illustrates a representative gene cluster for a non-ribosomal peptide synthetase (NRPS) / polyketide synthase (PKS) responsible for producing a secondary metabolite like paenilamicin, which is analogous to the target "this compound".

gene_cluster cluster_pam Paenilamicin Biosynthesis Gene Cluster (pam) cluster_key Gene Function Key pamA pamA pamB pamB pamC pamC pamD pamD pamE pamE pamF pamF pamG pamG pamH pamH pamI pamI pamJ pamJ pamK pamK pamZ pamZ core Core Biosynthetic (NRPS/PKS) aux Auxiliary Biosynthetic res Resistance reg Regulatory k_core k_aux k_res k_reg

Caption: Organization of the paenilamicin biosynthesis gene cluster.

References

Application of Paenilagicin in Food Preservation: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The increasing consumer demand for natural and minimally processed foods has spurred significant research into novel food preservation techniques. Paenilagicin, a potent antimicrobial peptide, has emerged as a promising natural alternative to synthetic preservatives. Produced by various species of the Paenibacillus genus, this bacteriocin exhibits a broad spectrum of activity against common foodborne pathogens and spoilage microorganisms. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound for food preservation. It is important to note that in scientific literature, "this compound" is often used interchangeably with "paenibacillin," a well-characterized lantibiotic.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated significant inhibitory activity against a range of Gram-positive bacteria, including notorious foodborne pathogens. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antimicrobial agent that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Paenibacillin against Gram-Positive Foodborne Pathogens

Target MicroorganismStrainMIC (µM)Reference
Staphylococcus aureusClinical Isolates0.1 - 1.56[1]
Enterococcus spp.Clinical Isolates0.1 - 1.56[1]
Listeria innocua-Not specified[2]
Bacillus subtilis-Not specified[3]

Note: Further research is required to establish the MIC of this compound against a broader range of Gram-negative foodborne pathogens such as Escherichia coli, Salmonella spp., and Campylobacter spp.

Mechanism of Action

This compound exerts its antimicrobial effect primarily through the disruption of the bacterial cell membrane. This mechanism is advantageous as it is less likely to induce microbial resistance compared to antibiotics that target specific metabolic pathways. The proposed mechanism involves the following steps:

  • Electrostatic Attraction: The cationic nature of the this compound molecule facilitates its binding to the negatively charged components of the bacterial cell membrane, such as teichoic acids in Gram-positive bacteria.

  • Membrane Insertion and Depolarization: Upon binding, this compound inserts into the lipid bilayer, leading to the depolarization of the cell membrane.

  • Pore Formation: The accumulation of this compound molecules within the membrane results in the formation of pores.

  • Cell Lysis: These pores disrupt the membrane integrity, causing the leakage of essential intracellular components and ultimately leading to cell death.[1]

Below is a diagram illustrating the proposed mechanism of action:

This compound Mechanism of Action cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipid_Bilayer Lipid Bilayer Pore Pore Formation Lipid_Bilayer->Pore 2. Inserts and forms pore This compound This compound This compound->Lipid_Bilayer 1. Binds to membrane Cellular_Contents Cellular Contents Cellular_Contents->Pore 3. Leakage of contents Cell_Lysis Cell Lysis Pore->Cell_Lysis 4. Leads to Meat_Preservation_Workflow Start Start: Prepare this compound Solution and Bacterial Inoculum Inoculate_Sausages Inoculate Vienna Sausages with Listeria innocua Start->Inoculate_Sausages Apply_this compound Apply this compound Solution to Sausages (e.g., dipping, spraying) Inoculate_Sausages->Apply_this compound Package_Store Package and Store Sausages at Refrigerated (4°C) and Abuse (e.g., 10°C) Temperatures Apply_this compound->Package_Store Sampling Perform Microbiological Sampling at Predetermined Time Intervals (e.g., Day 0, 3, 7, 14) Package_Store->Sampling Analysis Enumerate Listeria innocua using Plate Count Method Sampling->Analysis Sensory_Evaluation Conduct Sensory Evaluation (Optional) Sampling->Sensory_Evaluation End End: Analyze Data and Determine Efficacy Analysis->End Sensory_Evaluation->End Dairy_Preservation_Workflow Start Start: Prepare this compound Solution and Bacterial Inoculum Inoculate_Milk Inoculate Pasteurized Milk with Bacillus subtilis Start->Inoculate_Milk Add_this compound Add this compound Solution to Milk at Various Concentrations Inoculate_Milk->Add_this compound Incubate_Samples Incubate Milk Samples at Refrigerated (4°C) and Ambient (e.g., 25°C) Temperatures Add_this compound->Incubate_Samples Sampling Perform Microbiological Sampling at Predetermined Time Intervals (e.g., 0, 24, 48, 72 hours) Incubate_Samples->Sampling Analysis Enumerate Bacillus subtilis using Plate Count Method Sampling->Analysis Sensory_Evaluation Conduct Sensory Evaluation (Optional) Sampling->Sensory_Evaluation End End: Analyze Data and Determine Efficacy Analysis->End Sensory_Evaluation->End

References

Application Notes & Protocols: Synergy Testing of Paenilamicin with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents and strategies to combat multidrug-resistant pathogens. Paenilamicins, a newer class of antibiotics produced by the bacterium Paenibacillus larvae, represent a promising area of research.[1] Studies have indicated that Paenilamicins are effective against a range of bacteria, including problematic pathogens like Staphylococcus aureus, by inhibiting protein synthesis.[1]

One strategy to enhance the efficacy of antibiotics and combat resistance is through combination therapy, where two or more drugs are used synergistically. A synergistic interaction occurs when the combined effect of the drugs is greater than the sum of their individual effects. This application note provides detailed protocols for testing the synergy of Paenilamicin with other classes of antibiotics, focusing on beta-lactams, which inhibit cell wall synthesis—a different mechanism of action that could lead to potent synergistic effects.

The primary methods covered are the Checkerboard Assay for determining the Fractional Inhibitory Concentration (FIC) index and the Time-Kill Curve Assay for assessing the rate and extent of bactericidal activity.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Prior to synergy testing, the MIC of Paenilamicin and each partner antibiotic must be determined individually for the target bacterial strain(s). The broth microdilution method is a standard approach.

Materials:

  • Paenilamicin (stock solution of known concentration)

  • Partner antibiotic (e.g., Penicillin G, Amoxicillin) (stock solution of known concentration)

  • Target bacterial strain(s) (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipettes and reservoirs

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Antibiotic Dilution: Prepare serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates. The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to assess antibiotic synergy.[2][3][4]

Materials:

  • All materials listed for MIC determination.

Protocol:

  • Plate Setup: In a 96-well plate, antibiotic A (Paenilamicin) is serially diluted along the y-axis (rows), and antibiotic B (e.g., Penicillin G) is serially diluted along the x-axis (columns).[3]

  • Antibiotic Preparation:

    • In each well of the microtiter plate, add 50 µL of CAMHB.

    • Add 50 µL of the appropriate concentration of Paenilamicin to each well in the designated rows.

    • Add 50 µL of the appropriate concentration of the partner antibiotic to each well in the designated columns. This results in a matrix of antibiotic combinations.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum (approximately 1 x 10^6 CFU/mL to result in a final concentration of 5 x 10^5 CFU/mL in the 200 µL final volume) to each well.

  • Controls: Include rows and columns with each antibiotic alone to redetermine the MICs under the assay conditions. Also include growth and sterility controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Read the MIC of each antibiotic alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results based on the FICI value.[2]

Data Presentation: Checkerboard Assay Results

Combination WellPaenilamicin (µg/mL)Penicillin G (µg/mL)Growth (+/-)FIC of PaenilamicinFIC of Penicillin GFICIInterpretation
Hypothetical Data
MIC Alone4------
MIC Alone-8-----
Combo 112-0.250.250.5Synergy
Combo 221-0.50.1250.625Additive
Combo 324-0.50.51.0Additive
Combo 442-1.00.251.25Indifference

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-Kill Curve Assay Protocol

The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.

Materials:

  • All materials for MIC determination, plus:

  • Sterile flasks or tubes for incubation

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Shaking incubator

Protocol:

  • Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture and dilute it in CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Setup: Prepare flasks/tubes with the following conditions (using antibiotic concentrations determined from the checkerboard assay, often sub-MIC levels that demonstrate synergy):

    • Growth Control (no antibiotic)

    • Paenilamicin alone (e.g., at 0.5 x MIC)

    • Partner antibiotic alone (e.g., at 0.5 x MIC)

    • Paenilamicin + Partner antibiotic in combination

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate them onto agar plates. Incubate the plates for 18-24 hours.

  • Data Analysis: Count the number of colonies (CFU/mL) at each time point for each condition. Plot the log10 CFU/mL versus time.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference is a < 2-log10 change in CFU/mL.

    • Antagonism is a ≥ 2-log10 increase in CFU/mL.

Data Presentation: Time-Kill Assay Results

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (Paenilamicin Alone)Log10 CFU/mL (Penicillin G Alone)Log10 CFU/mL (Combination)
Hypothetical Data
05.705.705.705.70
26.505.605.805.10
47.305.505.904.20
68.105.455.853.10
88.905.405.80<2.00
249.505.305.75<2.00

Visualizations

Checkerboard_Workflow prep Prepare 0.5 McFarland Bacterial Suspension inoculate Inoculate Plate with Bacterial Suspension prep->inoculate dilute_A Serial Dilute Paenilamicin (Drug A) in Rows dilute_A->inoculate dilute_B Serial Dilute Partner Antibiotic (Drug B) in Columns dilute_B->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MICs of Single Agents and Combinations incubate->read_mic calc_fic Calculate FIC Index (FICI) read_mic->calc_fic interpret Interpret Synergy, Additive, Indifference, or Antagonism calc_fic->interpret

Caption: Workflow for the Checkerboard Synergy Assay.

Time_Kill_Assay_Workflow prep_culture Prepare Mid-Log Phase Bacterial Culture (~5x10^5 CFU/mL) setup_flasks Set up Test Flasks: - Growth Control - Drug A alone - Drug B alone - Combination (A+B) prep_culture->setup_flasks incubate_sample Incubate with Shaking (37°C) Sample at 0, 2, 4, 6, 8, 24h setup_flasks->incubate_sample serial_dilute Perform Serial Dilutions of Each Sample incubate_sample->serial_dilute plate_count Plate Dilutions and Incubate (37°C, 18-24h) serial_dilute->plate_count calc_cfu Count Colonies and Calculate CFU/mL plate_count->calc_cfu plot_data Plot log10 CFU/mL vs. Time and Analyze Synergy calc_cfu->plot_data

Caption: Workflow for the Time-Kill Curve Synergy Assay.

Synergy_Interpretation start_node FICI Value synergy Synergy (FICI <= 0.5) start_node->synergy Potentiation additive Additive (0.5 < FICI <= 1.0) start_node->additive Positive Interaction indifference Indifference (1.0 < FICI <= 4.0) start_node->indifference No Interaction antagonism Antagonism (FICI > 4.0) start_node->antagonism Negative Interaction

Caption: Logical relationship of FICI values to synergy interpretation.

References

Solubility of Paenilagicin in DMSO, ethanol, and water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paenilagicin is a novel antibiotic agent that has demonstrated efficacy against Gram-positive bacteria. A notable characteristic of this compound is its unique dibutylphosphorothioic binding mechanism, which is believed to contribute to its antimicrobial activity and potentially circumvent common resistance mechanisms. These application notes provide essential information on the solubility of this compound in common laboratory solvents and offer protocols for its use in research settings.

Data Presentation: Solubility of this compound

The solubility of this compound in common laboratory solvents is a critical factor for the design and reproducibility of in vitro and in vivo experiments. While quantitative solubility data for this compound is not widely available in published literature, the following table summarizes the available qualitative information and provides guidance for solvent selection.

SolventSolubilityRemarks
DMSO Soluble Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. Formulations for in vivo studies have been noted to use DMSO as a primary solvent.
Ethanol Likely sparingly soluble to soluble While specific data is unavailable, many organic compounds of similar nature exhibit some degree of solubility in ethanol. Empirical determination is recommended.
Water Likely poorly soluble to insoluble As with many complex organic molecules, this compound is expected to have low solubility in aqueous solutions. For aqueous buffers, a small percentage of a co-solvent like DMSO is often required.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the recommended procedure for dissolving this compound to create a high-concentration stock solution for experimental use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-weigh this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL or 20 mg/mL).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but care should be taken to avoid degradation.

  • Sterilization (Optional): If required for the downstream application (e.g., cell culture), the stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target Gram-positive bacterium.

Materials:

  • This compound stock solution (in DMSO)

  • Target Gram-positive bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation: Culture the target bacterium overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilution of this compound:

    • In the first column of the 96-well plate, add a known volume of CAMHB.

    • Add a calculated amount of the this compound stock solution to the first well to achieve the highest desired concentration, ensuring the final DMSO concentration does not exceed a level that inhibits bacterial growth (typically ≤1%).

    • Perform a 2-fold serial dilution by transferring half the volume from the first well to the subsequent wells containing the same volume of CAMHB.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound.

  • Controls:

    • Positive Control: Wells containing bacterial inoculum and CAMHB (with the same final concentration of DMSO as the experimental wells) but no this compound.

    • Negative Control: Wells containing CAMHB only.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations

Proposed Mechanism of Action of this compound

Paenilagicin_Mechanism cluster_extracellular Extracellular Space cluster_bacterium Gram-Positive Bacterium This compound This compound CellWall Cell Wall (Peptidoglycan) This compound->CellWall Penetrates Target Bacterial Target (Putative) This compound->Target Binds via dibutylphosphorothioic moiety Membrane Cell Membrane CellWall->Membrane Inhibition Inhibition of Essential Cellular Processes Target->Inhibition Leads to Death Bacterial Cell Death Inhibition->Death

Caption: Proposed mechanism of this compound action against Gram-positive bacteria.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare this compound Stock Solution (in DMSO) C Serial Dilution of This compound in 96-well plate A->C B Culture and Prepare Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Include Positive and Negative Controls D->E F Incubate at 37°C for 18-24 hours E->F G Determine MIC by Visual Inspection or OD Reading F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Application Notes and Protocols: Synthesis of Paenilagicin Analogues for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paenilagicin is a potent antimicrobial peptide that has garnered significant interest due to its activity against multidrug-resistant Gram-positive bacteria. A key feature of this compound is its unique mechanism of action, which involves binding to polyprenyl phosphates, essential components of the bacterial cell wall synthesis pathway. This mode of action allows it to evade common resistance mechanisms.[1][2] The development of this compound analogues is a promising avenue for the discovery of new antibiotics with improved efficacy and pharmacokinetic properties.

These application notes provide a comprehensive guide for the synthesis of this compound analogues and the subsequent evaluation of their structure-activity relationships (SAR). The protocols outlined below are based on established solid-phase peptide synthesis (SPPS) techniques and standard antimicrobial and cytotoxicity assays.

Data Presentation: Structure-Activity Relationship of this compound Analogues

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and its known analogues against a panel of clinically relevant Gram-positive pathogens. This data is crucial for understanding the impact of structural modifications on antimicrobial potency.

Compound/AnalogueS. aureus (MRSA) MIC (µg/mL)S. epidermidis MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)C. difficile MIC (µg/mL)
This compound2240.5
Cilagicin1120.25
Bacilagicin4481
Virgilagicin2240.5

Data compiled from literature reports.[3][4] VRE: Vancomycin-Resistant Enterococcus.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound Analogues

This protocol describes the synthesis of this compound analogues using Fmoc-based solid-phase peptide synthesis (SPPS). Modifications to the peptide backbone, side chains, or the N-terminal lipid moiety can be introduced by using appropriately protected amino acid derivatives and fatty acids.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Ether (cold)

  • Fatty acid for N-terminal lipidation (e.g., Myristic acid)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • N-terminal Lipidation: After the final amino acid coupling and Fmoc deprotection, couple the fatty acid (e.g., myristic acid) to the N-terminus using the same coupling procedure as for amino acids.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:1:2.5:2.5) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.

  • Characterization: Confirm the identity and purity of the synthesized analogue by mass spectrometry and analytical RP-HPLC.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol uses the broth microdilution method.[5][6][7][8]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. faecalis)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of Peptides: Prepare a stock solution of the synthesized peptide in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the peptide in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted peptide.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the synthesized analogues on the viability of mammalian cells to determine their cytotoxic potential.[9][10]

Materials:

  • Mammalian cell line (e.g., HEK293, HaCaT)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the peptide analogues in cell culture medium. Replace the existing medium in the wells with the medium containing the peptides.

  • Controls: Include a positive control (cells with medium only) and a negative control (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Visualizations

This compound Synthesis Workflow

G cluster_prep Preparation cluster_synthesis Peptide Elongation cluster_modification N-Terminal Modification cluster_final Cleavage & Purification Resin Rink Amide Resin Swell Resin Swelling (DMF) Resin->Swell Fmoc_De Fmoc Deprotection (Piperidine/DMF) Swell->Fmoc_De AA_Coup Amino Acid Coupling (HBTU/DIPEA) Fmoc_De->AA_Coup Kaiser Kaiser Test AA_Coup->Kaiser Monitoring Kaiser->Fmoc_De Repeat for each AA Lipid N-Terminal Lipidation (Fatty Acid) Kaiser->Lipid Cleave Cleavage from Resin (TFA cocktail) Lipid->Cleave Precip Precipitation (Cold Ether) Cleave->Precip Purify RP-HPLC Purification Precip->Purify Lyoph Lyophilization Purify->Lyoph

Caption: Workflow for the solid-phase synthesis of this compound analogues.

Biological Activity Evaluation Workflow

G cluster_antimicrobial Antimicrobial Activity cluster_cytotoxicity Cytotoxicity Assessment cluster_sar SAR Analysis Start Synthesized this compound Analogue MIC_Assay MIC Assay (Broth Microdilution) Start->MIC_Assay MTT_Assay MTT Assay (Mammalian Cells) Start->MTT_Assay MIC_Result Determine MIC Value MIC_Assay->MIC_Result Compare Compare MICs and Cytotoxicity MIC_Result->Compare Cell_Viability Calculate Cell Viability (%) MTT_Assay->Cell_Viability Cell_Viability->Compare SAR Establish Structure-Activity Relationship Compare->SAR G cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane cluster_wall Cell Wall Synthesis C55P Undecaprenyl Phosphate (C55-P) Peptidoglycan Peptidoglycan Synthesis C55P->Peptidoglycan Essential for Inhibition Inhibition of Cell Wall Synthesis C55P->Inhibition C55PP Undecaprenyl Pyrophosphate (C55-PP) C55PP->Peptidoglycan Essential for C55PP->Inhibition CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains This compound This compound Analogue This compound->C55P Binds & Sequesters This compound->C55PP Binds & Sequesters CellDeath Bacterial Cell Death Inhibition->CellDeath

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Paenilagicin Yield in Paenibacillus larvae Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the production of Paenilagicin from Paenibacillus larvae. The information is presented in a question-and-answer format to directly address common issues encountered during fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield sometimes low?

This compound (also referred to as Paenilamicin in scientific literature) is a complex antimicrobial secondary metabolite produced by the bacterium Paenibacillus larvae. It is a hybrid nonribosomal peptide/polyketide synthesized by a large gene cluster.[1][2][3] Low yields can be attributed to a variety of factors including suboptimal fermentation conditions (e.g., pH, temperature, aeration), nutrient limitations in the culture medium, and the complex regulatory mechanisms governing secondary metabolism.

Q2: What are the typical fermentation conditions for this compound production?

A common starting point for P. larvae fermentation to produce secondary metabolites involves using a suitable medium like MYPGP broth. The main culture is typically incubated at 30°C with gentle shaking (e.g., 80 rpm) for approximately 72 hours.[2][4] However, these conditions may require further optimization for maximizing this compound yield.

Q3: How can I quantify the amount of this compound in my fermentation broth?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common method for quantifying this compound.[2][5][6] This involves extracting the compound from the culture supernatant, followed by chromatographic separation and detection.

Troubleshooting Guides

Issue 1: Low or No this compound Production Despite Bacterial Growth

Possible Cause 1: Suboptimal Fermentation pH

  • Question: My P. larvae culture is growing well, but the this compound yield is very low. Could the pH of the medium be the issue?

  • Answer: Yes, the pH of the fermentation broth is a critical parameter for secondary metabolite production. The optimal pH for cell growth may not be the optimal pH for this compound synthesis. For many bacterial fermentations, the ideal pH for secondary metabolite production is often in the neutral to slightly alkaline range, though this can be strain-dependent. A significant drop in pH due to the production of acidic byproducts during fermentation can inhibit the enzymes in the this compound biosynthetic pathway. It is advisable to monitor and control the pH of the culture throughout the fermentation process.

  • Experimental Protocol: pH Optimization Study

    • Prepare several parallel fermentations using the same medium and inoculum.

    • Adjust the initial pH of the medium in each fermentation to a different value within a range (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

    • Use a buffered medium or a pH controller to maintain the pH at the setpoint throughout the fermentation.

    • Take samples at regular intervals and at the end of the fermentation to measure biomass (OD600) and this compound concentration by HPLC.

    • Compare the this compound yields at different pH values to determine the optimum.

Possible Cause 2: Incorrect Fermentation Temperature

  • Question: I am running my fermentation at 37°C, which is optimal for P. larvae growth. Could this temperature be affecting my this compound yield?

  • Answer: While 37°C is often used for the growth of P. larvae, secondary metabolite production can be favored at temperatures different from the optimal growth temperature. For some bacteria, a lower temperature can enhance the production of secondary metabolites. A study on this compound production used an incubation temperature of 30°C.[2][4] It is recommended to perform a temperature optimization study to find the best temperature for this compound synthesis.

Quantitative Data on General Fermentation Parameters:

ParameterTypical Range for Bacterial FermentationRecommended Starting Point for P. larvae
Temperature 25-42°C30°C[2][4]
pH 6.0-8.57.0 (initial)
Agitation 80-250 rpm80 rpm[2][4]
Fermentation Time 48-120 hours72 hours[2][4]
Issue 2: Inconsistent this compound Yields Between Batches

Possible Cause 1: Variability in Inoculum Preparation

  • Question: I am observing significant batch-to-batch variation in my this compound yield. What could be the cause?

  • Answer: Inconsistency in the inoculum preparation is a common source of variability in fermentation outcomes. The age, density, and physiological state of the seed culture can significantly impact the kinetics of the main fermentation and the final product yield. It is crucial to standardize your inoculum preparation protocol.

  • Experimental Protocol: Standardized Inoculum Preparation

    • Streak a fresh plate of P. larvae on a suitable agar medium (e.g., Columbia Sheep Blood Agar - CSA) and incubate at 37°C for 2-3 days.[2]

    • Inoculate a single, well-isolated colony into a defined volume of pre-culture medium (e.g., 10 mL of MYPGP broth).[2]

    • Grow the pre-culture overnight under controlled conditions (e.g., 30°C, 80 rpm).[2]

    • Use this pre-culture to inoculate the main fermentation broth to a specific and consistent initial optical density (OD600), for example, a calculated final OD600 of 0.001.[2]

Possible Cause 2: Nutrient Limitation in the Medium

  • Question: Could the composition of my fermentation medium be leading to inconsistent yields?

  • Answer: Yes, the availability of key nutrients, particularly carbon and nitrogen sources, directly influences the production of secondary metabolites. Depletion of a critical nutrient during the fermentation can prematurely halt this compound synthesis. The ratio of carbon to nitrogen can also be a critical factor.

Media Composition for P. larvae Fermentation:

MediumComponentsReference
MYPGP Broth Mueller-Hinton broth (1%), Yeast extract (1.5%), K2HPO4 (0.3%), Glucose (0.2%), Sodium pyruvate (0.1%)[2]
J Medium Tryptone (0.5%), Yeast extract (1.5%), K2HPO4 (0.3%), Glucose (0.5%)[1]
  • Troubleshooting Tip: Consider performing a nutrient supplementation experiment by adding concentrated solutions of glucose or yeast extract at different time points during the fermentation to see if it boosts this compound production.

Issue 3: Difficulty in Extracting and Detecting this compound

Possible Cause 1: Inefficient Extraction Method

  • Question: I am not able to detect any this compound in my HPLC analysis, even though I suspect it is being produced. Could my extraction protocol be the problem?

  • Answer: this compound is a relatively polar molecule, and its extraction from the complex fermentation broth requires a suitable method. Direct injection of the culture supernatant into the HPLC may not be feasible due to matrix effects that can suppress the signal.[2] A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is often necessary to clean up and concentrate the sample.

  • Experimental Protocol: this compound Extraction

    • Centrifuge the 72-hour old culture at 3200 x g for 10 minutes at 4°C to pellet the cells.[2]

    • Collect the supernatant.

    • For a polarity-based fractionation, use an Amberlite XAD-16 resin column.

    • Equilibrate the column with distilled water.

    • Load the supernatant onto the column.

    • Wash the column with distilled water.

    • Elute the bound compounds with a stepwise gradient of aqueous methanol (e.g., 10%, 20%, 30%...100%).[4]

    • Collect the fractions and test for bioactivity or analyze by HPLC.

Possible Cause 2: Suboptimal HPLC Conditions

  • Question: I am getting poor peak shape and resolution in my HPLC chromatogram for this compound. What can I do to improve this?

  • Answer: The choice of HPLC column, mobile phase, and gradient program is critical for good chromatographic separation of this compound. Given its polar nature, a reversed-phase C18 or C8 column is commonly used. The addition of an ion-pairing agent like formic acid to the mobile phase can improve peak shape.

  • Experimental Protocol: HPLC Quantification of this compound

    • HPLC System: Agilent 1100 or similar.[2]

    • Column: C18 or C8 reversed-phase column (e.g., Grace GROM-Sil 120 ODS-5 ST, 250 x 20 mm, 10 µm).[2]

    • Mobile Phase A: Water + 0.1% Formic Acid.[2]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

    • Flow Rate: 1.5 mL/min.[2]

    • Detection: UV detector at 214 nm.[2]

    • Gradient Program: A linear gradient from 5% B to 100% B over a suitable time frame (e.g., 20 minutes) may be a good starting point for optimization.[2]

Visual Troubleshooting Guides

This compound Biosynthesis Pathway

Paenilagicin_Biosynthesis cluster_0 Precursor Supply cluster_1 NRPS/PKS Megasynthase Amino Acids Amino Acids NRPS Modules NRPS Modules Amino Acids->NRPS Modules Loading Malonyl-CoA Malonyl-CoA PKS Modules PKS Modules Malonyl-CoA->PKS Modules Loading pam Gene Cluster pam Gene Cluster pam Gene Cluster->NRPS Modules Encodes pam Gene Cluster->PKS Modules Encodes Thioesterase Domain Thioesterase Domain pam Gene Cluster->Thioesterase Domain Encodes NRPS Modules->PKS Modules Chain Elongation PKS Modules->Thioesterase Domain Chain Transfer This compound This compound Thioesterase Domain->this compound Release & Cyclization

Caption: Simplified overview of the this compound biosynthetic pathway.

General Fermentation Troubleshooting Workflow

Fermentation_Troubleshooting Start Low this compound Yield CheckGrowth Is P. larvae growth normal? Start->CheckGrowth OptimizeGrowth Troubleshoot Growth: - Inoculum quality - Media composition - Sterility CheckGrowth->OptimizeGrowth No CheckFermentationParams Are Fermentation Parameters Optimal? CheckGrowth->CheckFermentationParams Yes OptimizeGrowth->CheckGrowth OptimizeFermentation Optimize Fermentation: - pH - Temperature - Aeration/Agitation CheckFermentationParams->OptimizeFermentation No CheckExtraction Is Extraction & Detection Efficient? CheckFermentationParams->CheckExtraction Yes OptimizeFermentation->CheckFermentationParams OptimizeAnalysis Optimize Analysis: - Extraction protocol - HPLC method CheckExtraction->OptimizeAnalysis No Success Improved this compound Yield CheckExtraction->Success Yes OptimizeAnalysis->CheckExtraction

Caption: A logical workflow for troubleshooting low this compound yield.

Factors Influencing Secondary Metabolite Production

Secondary_Metabolite_Factors cluster_Physical Physical Factors cluster_Nutritional Nutritional Factors cluster_Biological Biological Factors center This compound Yield Temperature Temperature Temperature->center pH pH pH->center Aeration Dissolved Oxygen Aeration->center Agitation Agitation Agitation->center CarbonSource Carbon Source (e.g., Glucose) CarbonSource->center NitrogenSource Nitrogen Source (e.g., Yeast Extract) NitrogenSource->center Minerals Trace Minerals Minerals->center Precursors Precursors Precursors->center Strain Strain Genetics Strain->center Inoculum Inoculum Quality Inoculum->center GrowthPhase Growth Phase GrowthPhase->center

Caption: Key factors influencing the yield of secondary metabolites.

References

Optimizing fermentation conditions to increase Paenilagicin production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize fermentation conditions for increased Paenilagicin production.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what organism produces it?

This compound is an antimicrobial peptide (AMP). It is produced by the Gram-positive, spore-forming bacterium Paenibacillus larvae, which is known as the causative agent of American foulbrood (AFB), a fatal disease affecting honeybee larvae.[1][2] The production of such antimicrobial compounds is a common characteristic of bacteria in the Xenorhabdus and Paenibacillus genera.

Q2: What are the critical fermentation parameters that influence this compound production?

The production of secondary metabolites like this compound is a complex process influenced by multiple physical and chemical factors.[3] Key parameters to control and optimize include:

  • Medium Composition: Carbon and nitrogen sources are fundamental for cell growth and metabolite synthesis.[3][4]

  • pH: The pH of the culture medium can significantly affect enzyme activity, nutrient uptake, and the biosynthesis of the final product.[5][6][7]

  • Temperature: Temperature affects microbial growth rates and enzyme kinetics, with optimal ranges often differing for biomass accumulation versus secondary metabolite production.[8][9]

  • Aeration and Agitation: Adequate oxygen supply and mixing are crucial for aerobic fermentations to ensure homogenous distribution of nutrients and cells and to meet the oxygen demand of the culture.[10][11][12]

Q3: How does the choice of carbon and nitrogen source impact yield?

The type and concentration of carbon and nitrogen sources are critical. High glucose concentrations, for example, can sometimes inhibit the production of secondary metabolites.[4] The rate at which the carbon source is metabolized can influence whether the culture prioritizes biomass growth or the production of metabolites like antimicrobial peptides.[3] A systematic approach, such as screening various sources, is necessary to identify the optimal components for this compound production.

Q4: What is the typical optimal pH range for antimicrobial peptide production?

The optimal pH is highly specific to the microorganism and the target metabolite. For many bacterial fermentations, a pH close to neutral (6.5-7.5) is often favorable for production.[13] However, some fungi, for instance, show peak production in more acidic conditions (e.g., pH 5.0).[7] It is crucial to experimentally determine the optimal pH for P. larvae growth and a separate optimum for this compound synthesis, which may differ. A two-stage pH control strategy, where the pH is shifted during the fermentation process, has been shown to improve antibiotic activity in some cases.[5]

Q5: What is the general effect of temperature on production?

Temperature significantly impacts both cell growth and product formation, and the optimal temperature for each may not be the same. For example, in Penicillium chrysogenum, good mycelium growth was found at 30°C, while optimal penicillin production occurred between 23-28°C.[8] Lower temperatures (e.g., 10-15°C) can sometimes favor mycotoxin production over fungal growth.[9] Therefore, a temperature-shifting strategy during different phases of fermentation could be a viable approach to maximize this compound yield.

Q6: Why are aeration and agitation important, and how can they be optimized?

Aeration supplies the necessary oxygen for aerobic metabolism, while agitation ensures the uniform suspension of cells, prevents nutrient gradients, and improves heat and mass transfer.[10][12] The efficiency of oxygen transfer is measured by the volumetric oxygen transfer coefficient (kLa).[11][14]

  • Low Agitation/Aeration: Can lead to oxygen limitation, poor mixing, and reduced yields.

  • High Agitation: Can cause shear stress, damaging microbial cells and potentially reducing productivity.[15] Optimization involves finding the ideal balance of agitation speed and aeration rate that maximizes the kLa value without causing excessive shear stress.[11]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound fermentation.

Problem Potential Cause(s) Recommended Solutions
Low or No this compound Yield 1. Suboptimal Medium: Incorrect carbon/nitrogen source, limiting nutrients, or presence of inhibitors.1. Screen different carbon (e.g., glucose, sucrose, starch) and nitrogen sources (e.g., yeast extract, peptone, tryptone).[4][16] Perform a "one-factor-at-a-time" (OFAT) or statistical design of experiments (DoE) to optimize concentrations.[3][17]
2. Incorrect pH: pH may be optimal for growth but not for production.2. Monitor pH throughout the fermentation. Perform batch fermentations at different controlled pH levels (e.g., 5.5, 6.5, 7.5) to find the optimum for production.[5] Consider a pH-shift strategy.[5]
3. Inappropriate Temperature: Temperature may be too high or too low for secondary metabolite synthesis.3. Run fermentations at various temperatures (e.g., 25°C, 30°C, 37°C) to identify the optimal production temperature, which may be lower than the optimal growth temperature.[9]
4. Poor Aeration/Agitation: Insufficient dissolved oxygen (DO) or excessive shear stress.4. Measure and control DO levels. Correlate yield with different agitation speeds and aeration rates to determine the optimal kLa.[11][14]
Inconsistent Batch-to-Batch Results 1. Inoculum Variability: Differences in inoculum age, size, or viability.1. Standardize the inoculum preparation protocol, including culture age, spore concentration (for spore-formers), and volume. An inoculum size of 1-2% (v/v) is a common starting point.[18]
2. Media Preparation Errors: Inconsistent component concentrations or improper sterilization.2. Implement strict quality control for media preparation. Ensure all components are fully dissolved and the final pH is correctly adjusted before sterilization.
3. Instrument Calibration: Drifting sensors for pH, temperature, or DO.3. Regularly calibrate all fermenter probes and sensors according to the manufacturer's instructions.
Foaming in the Fermenter 1. Medium Composition: High protein content (e.g., from yeast extract, peptone).1. Add a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or use an automated antifoam addition system linked to a foam probe.
2. High Agitation/Aeration Rates: Excessive gas sparging and mechanical stirring can exacerbate foaming.2. Optimize agitation and aeration to the minimum levels required for sufficient oxygen transfer and mixing, which can help reduce foam generation.

Section 3: Experimental Protocols & Data

General Protocol for Submerged Fermentation

This protocol provides a starting point for optimizing this compound production in a lab-scale fermenter.

  • Medium Preparation: Prepare the basal or optimized fermentation medium. A common starting point for similar bacteria includes a carbon source, a nitrogen source, and essential minerals.[19][20] Sterilize the medium in an autoclave.

  • Inoculum Preparation: Inoculate a seed culture medium with a pure colony of P. larvae. Incubate under suitable conditions (e.g., 30-37°C, 150-200 rpm) for 24-48 hours until it reaches the late logarithmic growth phase.

  • Fermenter Setup: Aseptically transfer the sterilized medium to a pre-sterilized fermenter. Calibrate pH, DO, and temperature probes.

  • Inoculation: Aseptically transfer the seed culture to the fermenter. A typical inoculum size is 1-5% (v/v).

  • Fermentation Run: Set the desired parameters for temperature, pH, agitation, and aeration. Monitor these parameters throughout the run.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to measure cell growth (Optical Density at 600 nm or Dry Cell Weight) and this compound concentration.

  • Harvesting: Once the peak product concentration is reached (typically in the stationary phase), harvest the culture broth for extraction and purification.

Protocol for this compound Extraction and Quantification
  • Extraction:

    • Centrifuge the fermentation broth to separate the supernatant from the cell biomass.

    • Since this compound is a peptide, it is likely extracellular. The supernatant can be subjected to solvent extraction. For example, using solvents like ethyl acetate or butanol.

    • Alternatively, solid-phase extraction (SPE) with a suitable resin (e.g., C18) can be used to capture and concentrate the peptide from the supernatant.

  • Quantification using High-Performance Liquid Chromatography (HPLC):

    • System: An HPLC system equipped with a UV-Vis detector is commonly used for peptide quantification.[21][22]

    • Column: A reversed-phase C18 column is a standard choice.

    • Mobile Phase: A gradient of two solvents is typically used, such as (A) Water with 0.1% trifluoroacetic acid (TFA) and (B) Acetonitrile with 0.1% TFA.

    • Detection: Monitor the absorbance at a wavelength where peptides absorb, typically around 220 nm or 280 nm.

    • Quantification: Create a standard curve using purified this compound of known concentrations. Inject samples and quantify the peak area corresponding to this compound against the standard curve.

Summary of Starting Fermentation Parameters

The following table provides generalized starting points and ranges for optimizing fermentation, based on literature for similar antimicrobial peptide production. The optimal values for this compound must be determined experimentally.

ParameterStarting PointTypical Range for OptimizationReference(s)
Temperature 30°C25 - 37°C[8][9]
pH 7.05.5 - 8.0[5][7]
Agitation 200 rpm100 - 400 rpm[11][22]
Aeration 1.0 vvm0.5 - 2.0 vvm[11]
Carbon Source Glucose (20 g/L)Sucrose, Starch, Lactose (10-50 g/L)[4][18][22]
Nitrogen Source Yeast Extract (5 g/L)Peptone, Tryptone, Ammonium Nitrate (3-10 g/L)[16][22]

Section 4: Visualizations

Workflow for Fermentation Optimization

Fermentation_Optimization_Workflow General Workflow for Optimizing this compound Production cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Process Control cluster_3 Phase 4: Validation Strain Strain Selection & Preservation Media Media Component Screening (Carbon/Nitrogen Sources) Strain->Media OFAT One-Factor-at-a-Time (OFAT) Media->OFAT RSM Response Surface Methodology (RSM) OFAT->RSM Params Physical Parameter Optimization (pH, Temp, DO) RSM->Params ScaleUp Scale-Up & Validation Params->ScaleUp

Caption: A logical workflow for the systematic optimization of fermentation parameters.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart Troubleshooting Flowchart for Low this compound Yield Start Low or No Yield Detected CheckGrowth Is cell growth (biomass) also low? Start->CheckGrowth CheckMedia Review Media Composition: - Nutrient Limitation? - Inhibitory Substrates? CheckGrowth->CheckMedia  Yes GrowthOK Cell growth is normal, but product yield is low. CheckGrowth->GrowthOK  No CheckInoculum Verify Inoculum Quality: - Viability - Age & Size CheckMedia->CheckInoculum CheckPhysical Review Physical Parameters: - pH - Temperature - Aeration/Agitation CheckInoculum->CheckPhysical End Re-run Fermentation CheckPhysical->End OptimizeProduction Decoupled Growth/Production. Optimize for production phase: - Shift Temp/pH - Fed-batch strategy GrowthOK->OptimizeProduction OptimizeProduction->End

Caption: A step-by-step diagnostic flowchart for troubleshooting low product yield.

Generalized Two-Component Regulatory System

Two_Component_System Generalized Two-Component System Regulating Secondary Metabolism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Extracellular Domain Transmembrane Domain Histidine Kinase (HK) RR Response Regulator (RR) HK:f2->RR Phosphotransfer ADP ADP HK:f2->ADP DNA Promoter Region of Biosynthesis Genes RR->DNA Binds to DNA Genes This compound Biosynthesis Genes (Gene Cluster) DNA->Genes Activates/Represses Transcription Product This compound Genes->Product Signal Environmental Signal (e.g., pH, Nutrient Stress) Signal->HK:f0 ATP ATP ATP->HK:f2 Pi Pi

Caption: Model of a signal pathway often controlling antibiotic production in bacteria.

References

Technical Support Center: Optimizing Paenilagicin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purification efficiency of Paenilagicin, a bacteriocin with activity against Gram-positive bacteria. Due to the limited publicly available data on this compound, this guide also incorporates general principles and strategies for the purification of bacteriocins from Paenibacillus species, which are likely applicable.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

Q2: What are the initial steps for purifying this compound from a culture supernatant?

A2: The initial purification of bacteriocins like this compound typically involves separating the bacteriocin from the culture broth. Common first steps include:

  • Ammonium Sulfate Precipitation: This method is widely used for the initial concentration of bacteriocins from culture supernatant. The optimal saturation level needs to be determined empirically but often ranges between 30-80%.[2][3]

  • Acetone or Ethanol Precipitation: Organic solvents can also be used for initial precipitation.

  • pH-mediated Adsorption/Desorption: Some bacteriocins can be purified by adjusting the pH of the supernatant to facilitate adsorption to the producer cells, followed by desorption at a different pH.

Q3: Which chromatography techniques are most effective for this compound purification?

A3: A multi-step chromatography approach is generally required to achieve high purity. The choice of technique depends on the specific properties of this compound. Based on general bacteriocin purification, a combination of the following is recommended:

  • Cation Exchange Chromatography: Many bacteriocins are cationic peptides, making this a highly effective capture or intermediate purification step.[2][3]

  • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity and can be a powerful step for bacteriocin purification.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is often the final polishing step to achieve high purity, separating based on hydrophobicity.[2]

  • Gel Filtration Chromatography (Size Exclusion Chromatography): This method separates molecules based on size and can be used to remove aggregates or other contaminants of different molecular weights.[3][4]

Q4: How can I monitor the purification process and assess the purity of this compound?

A4: Throughout the purification process, it is crucial to track the bacteriocin activity and protein concentration.

  • Activity Assays: An agar well diffusion assay or a microtiter plate-based assay using a sensitive indicator strain (e.g., a susceptible Gram-positive bacterium) can be used to determine the activity of the fractions.

  • Protein Quantification: Methods like the Bradford or BCA assay can be used to measure the total protein concentration in each fraction.

  • Purity Assessment: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to visualize the protein profile of the fractions and assess purity.[5] A single band corresponding to the molecular weight of this compound would indicate a high degree of purity.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and other bacteriocins.

Problem Possible Cause Recommended Solution
Low or No Activity in Crude Supernatant Suboptimal fermentation conditions for bacteriocin production.Optimize culture conditions such as pH, temperature, and media composition. Some studies show that environmental stresses can induce bacteriocin production.[6]
Degradation of this compound by proteases in the culture medium.Add protease inhibitors to the culture supernatant immediately after cell removal. Conduct purification steps at low temperatures (4°C).
Poor Yield After Ammonium Sulfate Precipitation Incorrect ammonium sulfate saturation level.Perform a trial with a range of ammonium sulfate concentrations (e.g., 20-80% saturation) to determine the optimal precipitation range for this compound.
Loss of activity due to high salt concentration.Desalt the redissolved pellet using dialysis or a desalting column before the activity assay.
This compound Does Not Bind to Ion Exchange Column Incorrect pH of the binding buffer.The pH of the buffer should be at least 1-2 units below the pI of this compound for cation exchange or 1-2 units above for anion exchange. Since the pI is unknown, a pH scouting study is recommended.
Ionic strength of the sample is too high.Desalt or dilute the sample to reduce the ionic strength before loading it onto the column.
Multiple Bands on SDS-PAGE After a Purification Step Ineffective separation by the chosen chromatography method.Introduce an orthogonal purification step. For example, if you used ion exchange, follow with hydrophobic interaction or gel filtration chromatography.
Presence of protein aggregates.Add detergents or chaotropic agents (use with caution as they may affect activity). Consider a gel filtration step to separate monomers from aggregates.
Loss of Activity During Purification Instability of this compound under certain buffer conditions (pH, salt).Perform a stability study of the partially purified this compound at different pH values and salt concentrations to identify optimal buffer conditions.
Repeated freeze-thaw cycles.Aliquot samples after each purification step and store them at -20°C or -80°C to avoid repeated freezing and thawing.

Experimental Protocols

Protocol 1: Ammonium Sulfate Precipitation

  • Preparation: Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to pellet the cells. Collect the cell-free supernatant.

  • Precipitation: While gently stirring the supernatant on ice, slowly add finely ground ammonium sulfate to the desired saturation level (e.g., start with 60% saturation).

  • Incubation: Continue stirring for at least 4 hours or overnight at 4°C to allow for complete precipitation.

  • Collection: Centrifuge the mixture at 12,000 x g for 30 minutes at 4°C.

  • Resuspension: Discard the supernatant and dissolve the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 7.0).

  • Desalting: Remove the excess salt by dialysis against the same buffer or by using a desalting column.

Protocol 2: Cation Exchange Chromatography

  • Column Equilibration: Equilibrate a cation exchange column (e.g., SP Sepharose) with a binding buffer (e.g., 20 mM sodium phosphate, pH 6.0). The optimal pH should be determined experimentally.

  • Sample Loading: Load the desalted and filtered sample from the previous step onto the column at a low flow rate.

  • Washing: Wash the column with several column volumes of the binding buffer to remove unbound proteins.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer).

  • Fraction Collection: Collect fractions and measure the absorbance at 280 nm, protein concentration, and bacteriocin activity for each fraction.

  • Analysis: Pool the active fractions and analyze by SDS-PAGE.

Visualizations

Experimental_Workflow General Purification Workflow for this compound cluster_0 Upstream Processing cluster_1 Primary Recovery cluster_2 Purification cluster_3 Final Product Fermentation Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Culture Broth Ammonium_Sulfate_Precipitation Ammonium_Sulfate_Precipitation Centrifugation->Ammonium_Sulfate_Precipitation Cell-Free Supernatant Desalting Desalting Ammonium_Sulfate_Precipitation->Desalting Crude Precipitate Cation_Exchange Cation Exchange Chromatography Desalting->Cation_Exchange Crude Extract HIC Hydrophobic Interaction Chromatography Cation_Exchange->HIC Partially Purified RP_HPLC Reversed-Phase HPLC HIC->RP_HPLC Further Purified Pure_this compound Pure_this compound RP_HPLC->Pure_this compound Characterization Characterization Pure_this compound->Characterization

Caption: A generalized experimental workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Decision Tree for Low Purification Yield Start Low Yield Check_Activity Check Activity at Each Step Start->Check_Activity Activity_Lost Activity Lost? Check_Activity->Activity_Lost Yes Yes Activity_Lost->Yes Yes No No Activity_Lost->No No Optimize_Conditions Optimize Buffer (pH, Salt) Add Protease Inhibitors Work at 4°C Final_Purity Improved Yield Optimize_Conditions->Final_Purity No_Loss Activity Retained Check_Binding Poor Binding to Column? No_Loss->Check_Binding Yes_Bind Yes_Bind Check_Binding->Yes_Bind Yes No_Bind No_Bind Check_Binding->No_Bind No Optimize_Binding Adjust Buffer pH Lower Ionic Strength Check Resin Capacity Optimize_Binding->Final_Purity Good_Binding Binding is Good Check_Elution Poor Elution? Good_Binding->Check_Elution Yes_Elute Yes_Elute Check_Elution->Yes_Elute Yes No_Elute No_Elute Check_Elution->No_Elute No Optimize_Elution Modify Elution Gradient Change Elution Buffer Composition Optimize_Elution->Final_Purity Yes->Optimize_Conditions No->No_Loss Yes_Bind->Optimize_Binding No_Bind->Good_Binding Yes_Elute->Optimize_Elution No_Elute->Final_Purity

Caption: A logical troubleshooting guide for addressing low purification yield.

References

Technical Support Center: Overcoming Paenilagicin Precipitation Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Paenilagicin in aqueous solutions. The information provided is based on general principles for antimicrobial peptides due to the limited availability of specific physicochemical data for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: this compound, like many peptides, can precipitate in aqueous solutions due to a variety of factors.[1][2] Precipitation often occurs when the solubility limit of the peptide is exceeded under the specific solution conditions. Key factors influencing this compound's solubility include pH, ionic strength, temperature, and the peptide's concentration.[1][2][3] Aggregation, the process of peptide molecules sticking together, can also lead to the formation of insoluble particles and subsequent precipitation.[1][2]

Q2: How does pH affect this compound solubility?

A2: The pH of the solution has a critical impact on the solubility of peptides like this compound because it determines the net electrical charge of the molecule.[4] Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net charge, as the lack of electrostatic repulsion allows molecules to aggregate and precipitate more easily.[4] At a pH below the pI, this compound will have a net positive charge, and above the pI, it will have a net negative charge. Moving the pH of your solution away from the pI of this compound can significantly increase its solubility.

Q3: What is the role of ionic strength in this compound precipitation?

A3: The ionic strength of your buffer, determined by the salt concentration, can have a complex effect on peptide solubility. At low ionic strengths, increasing the salt concentration can sometimes enhance solubility by reducing intermolecular electrostatic interactions that can lead to aggregation. However, at high salt concentrations, a "salting-out" effect can occur, where the high concentration of ions competes with the peptide for water molecules, reducing its solubility and causing precipitation.

Q4: Can temperature changes cause this compound to precipitate?

A4: Yes, temperature can influence this compound's stability and solubility. For some peptides, solubility increases with temperature. However, for others, particularly those with hydrophobic regions, increasing the temperature can promote hydrophobic interactions, leading to aggregation and precipitation. It is also important to consider that temperature can affect the rate of chemical degradation, which might lead to less soluble byproducts.[3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues.

Problem: this compound precipitates immediately upon dissolution in my aqueous buffer.
Possible Cause Troubleshooting Step
pH is near the isoelectric point (pI) of this compound. Adjust the pH of the buffer to be at least 1-2 units away from the theoretical pI of this compound. Since the exact pI is not readily available, empirical testing at different pH values (e.g., pH 4, 7, and 9) is recommended.
High peptide concentration. Reduce the initial concentration of this compound you are trying to dissolve. Determine the solubility limit in your chosen buffer by preparing a dilution series.
Inappropriate buffer. Some buffer salts can interact with peptides and reduce solubility.[5][6] Try alternative buffer systems (e.g., phosphate, acetate, citrate) to identify one that is most compatible with this compound.
Problem: this compound solution becomes cloudy or precipitates over time (e.g., during storage or an experiment).
Possible Cause Troubleshooting Step
Slow aggregation. The solution may be thermodynamically unstable, leading to slow aggregation and eventual precipitation. Consider adding excipients like surfactants or polymers to stabilize the peptide.[7][8][9][10]
Temperature fluctuations. Store the this compound solution at a constant, optimized temperature. Avoid freeze-thaw cycles, which can induce aggregation.
Chemical degradation. The peptide may be degrading into less soluble forms.[3][11] Ensure the storage conditions (pH, temperature, light exposure) are optimized for stability. Perform stability studies to understand the degradation profile.
Interaction with container surfaces. Peptides can adsorb to surfaces, which can nucleate aggregation. Consider using low-protein-binding tubes or glassware.

Data Presentation: Key Parameters to Characterize for Your this compound Solution

To effectively troubleshoot precipitation issues, it is crucial to systematically characterize the solubility and stability of your this compound preparation. The following tables outline the types of data you should aim to collect.

Table 1: Influence of pH on this compound Solubility

pHBuffer System (e.g., 50 mM)Maximum Soluble Concentration (mg/mL)Observations (e.g., clear, slight haze, precipitate)
4.0Acetate
5.0Acetate
6.0Phosphate
7.0Phosphate
8.0Tris
9.0Tris

Table 2: Effect of Excipients on this compound Solubility at a Fixed pH

ExcipientConcentration (%)Maximum Soluble this compound (mg/mL)Observations
None (Control)0
Polysorbate 800.01
Polysorbate 800.1
PEG 4001
PEG 4005
Pluronic F1270.1
Pluronic F1271

Experimental Protocols

Protocol 1: Determining the Approximate Solubility of this compound

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., acetate buffer at pH 4 and 5, phosphate buffer at pH 6 and 7, and Tris buffer at pH 8 and 9).

  • Sample Preparation: Weigh out a small, precise amount of lyophilized this compound powder into several microcentrifuge tubes.

  • Dissolution: Add an initial, small volume of the first buffer to one of the tubes to create a high-concentration slurry.

  • Equilibration: Vortex the tube for 1-2 minutes and then allow it to equilibrate at a controlled temperature (e.g., room temperature) for at least one hour, with intermittent mixing.

  • Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved peptide.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (see Protocol 2).

  • Repeat: Repeat steps 3-6 with increasing volumes of buffer added to fresh tubes of this compound powder until the peptide fully dissolves, or for each of the different buffers to determine the solubility at each pH.

Protocol 2: Quantification of this compound in Aqueous Solution using HPLC

This is a general protocol and the specific parameters will need to be optimized for this compound.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to separate this compound from any impurities or excipients. A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient from 5% B to 95% B

    • 25-30 min: 95% B

    • 30-35 min: Gradient back to 5% B

    • 35-40 min: 95% A, 5% B (re-equilibration)

  • Standard Curve Preparation: Prepare a series of known concentrations of this compound in the mobile phase A to create a standard curve.

  • Sample Analysis: Inject a known volume of the supernatant from your solubility experiment (Protocol 1) or your prepared this compound solution.

  • Data Analysis: Integrate the peak corresponding to this compound and use the standard curve to calculate its concentration in the sample.

Visualizations

Troubleshooting_Workflow Start This compound Precipitation Observed Check_pH Is pH near the isoelectric point (pI)? Start->Check_pH Check_Conc Is the concentration too high? Check_pH->Check_Conc No Adjust_pH Adjust pH away from pI Check_pH->Adjust_pH Yes Check_Buffer Is the buffer appropriate? Check_Conc->Check_Buffer No Reduce_Conc Reduce this compound concentration Check_Conc->Reduce_Conc Yes Check_Stability Is the solution unstable over time? Check_Buffer->Check_Stability Yes Change_Buffer Try alternative buffer systems Check_Buffer->Change_Buffer No Add_Excipients Add stabilizing excipients (e.g., surfactants, polymers) Check_Stability->Add_Excipients Yes Optimize_Storage Optimize storage conditions (temperature, container) Check_Stability->Optimize_Storage Also consider Resolved Precipitation Issue Resolved Adjust_pH->Resolved Reduce_Conc->Resolved Change_Buffer->Resolved Add_Excipients->Resolved Optimize_Storage->Resolved

Caption: A workflow diagram for troubleshooting this compound precipitation.

Factors_Influencing_Solubility cluster_factors Influencing Factors This compound This compound in Aqueous Solution Solubility Solubility This compound->Solubility favors Precipitation Precipitation This compound->Precipitation leads to pH pH / Net Charge pH->this compound Ionic_Strength Ionic Strength Ionic_Strength->this compound Temperature Temperature Temperature->this compound Concentration Concentration Concentration->this compound Excipients Excipients Excipients->this compound

Caption: Key factors influencing the solubility and precipitation of this compound.

References

How to improve the stability of Paenilagicin in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Paenilagicin is a specific antimicrobial peptide with limited publicly available stability data. The information provided in this technical support center is based on the general principles of antimicrobial peptide (AMP) stability. Researchers are strongly advised to perform their own stability studies to determine the optimal conditions for this compound in their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like other antimicrobial peptides, is primarily influenced by several factors:

  • pH: The pH of the solution can affect the peptide's net charge, conformation, and susceptibility to hydrolysis.[1][2] Extreme pH values (highly acidic or alkaline) can lead to irreversible degradation.

  • Temperature: Higher temperatures generally accelerate the degradation of peptides.[1][3] It is crucial to determine the optimal storage and handling temperatures for this compound solutions.

  • Proteolytic Degradation: this compound may be susceptible to degradation by proteases present in serum, cell culture media, or from microbial contamination.

  • Oxidation: Certain amino acid residues within the this compound sequence may be prone to oxidation, leading to a loss of activity.

  • Formulation Components: The presence of certain salts, detergents, or other excipients in the solution can either stabilize or destabilize the peptide.

Q2: What is the recommended pH range for storing this compound solutions?

A2: While specific data for this compound is unavailable, many antimicrobial peptides exhibit optimal stability in a slightly acidic to neutral pH range (typically pH 4.0 to 7.0). It is recommended to perform a pH stability study to identify the optimal pH for your this compound stock solutions and experimental buffers. A V-shaped pH-rate profile is common for peptide degradation, with the minimum degradation rate observed at a specific pH.[4]

Q3: How should I store my this compound stock solutions?

A3: For long-term storage, it is generally recommended to store this compound as a lyophilized powder at -20°C or -80°C. For stock solutions, it is advisable to:

  • Reconstitute in a sterile, buffered solution at the optimal pH (if known).

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but stability at this temperature should be verified.

Q4: Can I use common laboratory buffers to dissolve this compound?

A4: Yes, common buffers such as phosphate-buffered saline (PBS), Tris buffer, or citrate buffer can be used. However, it is important to consider that the buffer components themselves can sometimes influence peptide stability. For instance, phosphate buffers can sometimes catalyze the degradation of certain peptides. It is good practice to test the stability of this compound in the specific buffer you intend to use for your experiments.

Q5: My this compound solution has lost its antimicrobial activity. What could be the cause?

A5: Loss of activity can be due to several reasons:

  • Degradation: The peptide may have degraded due to improper storage conditions (pH, temperature, light exposure) or enzymatic activity.

  • Adsorption: Peptides can adsorb to the surface of plasticware (e.g., tubes, pipette tips). Using low-protein-binding labware can help minimize this issue.

  • Aggregation: this compound might aggregate in solution, reducing the concentration of active, monomeric peptide.

  • Incorrect Quantification: The initial concentration of the peptide might have been overestimated.

Troubleshooting Guides

Issue 1: Precipitate formation in this compound solution upon storage.
Possible Cause Troubleshooting Step
Poor Solubility Ensure the solvent is appropriate for this compound. Consider using a small amount of a co-solvent like DMSO or acetonitrile for initial reconstitution before diluting with the aqueous buffer.
Aggregation The peptide concentration may be too high. Try preparing a more dilute stock solution. You can also investigate the effect of ionic strength on solubility.
pH is at the isoelectric point (pI) If the pH of the solution is close to the pI of this compound, its net charge will be minimal, leading to reduced solubility. Adjust the pH of the buffer to be at least 1-2 units away from the pI.
Buffer incompatibility Test the solubility of this compound in a few different buffer systems to identify the most suitable one.
Issue 2: Inconsistent results in antimicrobial activity assays.
Possible Cause Troubleshooting Step
Peptide Degradation Prepare fresh dilutions of this compound from a frozen stock aliquot for each experiment. Avoid using previously thawed and stored solutions. Review storage and handling procedures.
Adsorption to Labware Use low-protein-binding microplates and pipette tips for your assays.
Interaction with Media Components Components of your growth media (e.g., serum proteins, certain salts) may be inhibiting the activity of this compound. Perform control experiments to test the activity of this compound in simpler buffers.
Inaccurate Pipetting Due to the often potent nature of AMPs, small variations in pipetting can lead to large differences in activity. Ensure your pipettes are calibrated and use appropriate pipetting techniques.

Quantitative Data Summary

The following tables provide illustrative data based on the typical stability profiles of antimicrobial peptides. This is not actual data for this compound and should be used as a general guide for designing your own experiments.

Table 1: Illustrative Effect of pH on this compound Stability at 4°C

pH% Remaining Activity after 30 days
3.065%
4.085%
5.095%
6.092%
7.080%
8.050%
9.020%

Table 2: Illustrative Effect of Temperature on this compound Stability at pH 5.0

Temperature% Remaining Activity after 30 days
-80°C>99%
-20°C98%
4°C95%
25°C (Room Temp)60%
37°C35%

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Stability

Objective: To determine the pH at which this compound exhibits the highest stability in an aqueous solution over time.

Materials:

  • Lyophilized this compound

  • A series of buffers (e.g., citrate, phosphate, Tris) at different pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0)

  • Low-protein-binding tubes

  • Incubator or water bath set at a desired temperature (e.g., 4°C or 25°C)

  • Method for quantifying this compound concentration (e.g., HPLC, ELISA) or antimicrobial activity (e.g., MIC assay)

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).

  • Dilute the stock solution to a final concentration in each of the different pH buffers.

  • Take an initial sample (T=0) from each solution for quantification.

  • Incubate the remaining solutions at the chosen temperature.

  • At specified time points (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot from each solution.

  • Quantify the remaining this compound concentration or activity in each aliquot.

  • Plot the percentage of remaining this compound against time for each pH to determine the optimal pH for stability.

Protocol 2: Assessing the Thermostability of this compound

Objective: To evaluate the effect of different temperatures on the stability of this compound in solution.

Materials:

  • This compound solution in a buffer of optimal pH (determined from Protocol 1)

  • Low-protein-binding tubes

  • Incubators or heating blocks set at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C)

  • Method for quantifying this compound concentration or activity

Methodology:

  • Prepare a bulk solution of this compound in the optimal pH buffer.

  • Aliquot the solution into multiple tubes.

  • Take an initial sample (T=0) for quantification.

  • Place the aliquots at the different test temperatures.

  • At various time points (e.g., 1, 6, 24, 48 hours), remove a tube from each temperature.

  • Quantify the remaining this compound concentration or activity.

  • Plot the percentage of remaining this compound against time for each temperature to determine its thermostability.

Visualizations

experimental_workflow_ph_stability cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution dilute Dilute Stock in each pH Buffer prep_stock->dilute prep_buffers Prepare Buffers (pH 3-9) prep_buffers->dilute sample_t0 Sample at T=0 dilute->sample_t0 incubate Incubate at Constant Temperature dilute->incubate quantify Quantify this compound (HPLC or MIC) sample_t0->quantify sample_tn Sample at Time Points incubate->sample_tn (e.g., 1, 7, 30 days) sample_tn->quantify analyze Analyze Data & Determine Optimal pH quantify->analyze

Caption: Workflow for Determining the Optimal pH for this compound Stability.

degradation_pathway cluster_degradation Degradation Factors cluster_products Degradation Products Active_this compound Active this compound Hydrolysis Hydrolyzed Fragments Active_this compound->Hydrolysis Hydrolysis Denaturation Denatured/Aggregated Peptide Active_this compound->Denaturation Denaturation/ Aggregation Cleavage Cleaved Peptides Active_this compound->Cleavage Enzymatic Cleavage pH Extreme pH pH->Hydrolysis Temp High Temperature Temp->Denaturation Proteases Proteolytic Enzymes Proteases->Cleavage Inactive_Products Inactive Products Hydrolysis->Inactive_Products Denaturation->Inactive_Products Cleavage->Inactive_Products

Caption: Potential Degradation Pathways for this compound in Solution.

References

Technical Support Center: Paenilagicin (Paenilamicin) Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Paenilagicin (Paenilamicin) production. Paenilamicin is a hybrid non-ribosomal peptide/polyketide antibiotic with antibacterial and antifungal properties, produced by the bacterium Paenibacillus larvae.[1][2] Its complex biosynthesis via a non-ribosomal peptide synthetase/polyketide synthase (NRPS/PKS) assembly line makes its production susceptible to variability.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during Paenilamicin production in a question-and-answer format.

Issue 1: Low or No Paenilamicin Yield

Question: My Paenibacillus larvae culture is growing well, but I'm detecting little to no Paenilamicin. What are the potential causes and how can I troubleshoot this?

Answer:

Low or absent Paenilamicin production despite good cell growth is a common issue. The problem can often be traced back to suboptimal culture conditions, the age of the inoculum, or the genetic stability of your strain.

Troubleshooting Steps:

  • Verify Culture Medium Composition: The composition of the growth medium is critical for the induction of secondary metabolite production. While P. larvae might grow on various media, Paenilamicin production may require specific precursors or nutrient limitations.

    • Recommendation: Review and optimize your medium composition. Some studies on other Paenibacillus species have shown that supplemented whey-based media can be effective for antimicrobial peptide production.[3] Consider a medium rich in the amino acid and short-chain fatty acid precursors for the NRPS/PKS machinery.

  • Inoculum Quality and Age: The physiological state of the inoculum can significantly impact the subsequent fermentation. An old or improperly prepared inoculum can lead to a lag in production or complete failure to produce the desired compound.

    • Recommendation: Always use a fresh, actively growing seed culture for inoculation. Standardize the age and size of your inoculum across all batches.

  • Aeration and pH Control: Oxygen availability and pH are critical parameters in most fermentation processes, directly influencing enzymatic activities, including those of the NRPS/PKS complex.

    • Recommendation: Ensure consistent and adequate aeration throughout the fermentation. Monitor and control the pH of the culture, as shifts in pH can inhibit the biosynthetic enzymes.

  • Genetic Stability of the Producing Strain: High-producing strains can sometimes be unstable and lose their production capabilities over successive generations of subculturing.

    • Recommendation: Go back to your original stock of the P. larvae strain. Prepare a new working cell bank and limit the number of subcultures from a single vial. Periodically re-evaluate the productivity of your strain.

Issue 2: Inconsistent Paenilamicin Yields Between Batches

Question: I am observing significant variability in Paenilamicin yield from one batch to another, even though I am trying to maintain the same conditions. What could be causing this inconsistency?

Answer:

Batch-to-batch variability is a frequent challenge in the production of complex secondary metabolites like Paenilamicin. This variability can stem from subtle inconsistencies in raw materials, inoculum preparation, or physical fermentation parameters.

Troubleshooting Steps:

  • Raw Material Variability: Minor differences in the composition of complex medium components (e.g., yeast extract, peptone) from different suppliers or even different lots from the same supplier can impact production.

    • Recommendation: If possible, purchase large lots of media components to minimize variability. Qualify new lots of raw materials to ensure they support consistent Paenilamicin production.

  • Inoculum Standardization: As mentioned previously, the inoculum is a critical variable. Inconsistent inoculum age, size, or metabolic activity will lead to variable production kinetics.

    • Recommendation: Implement a strict protocol for inoculum preparation, including the growth phase, cell density, and volume.

  • Precise Control of Fermentation Parameters: Small deviations in temperature, pH, and dissolved oxygen can have a significant impact on the intricate NRPS/PKS machinery.

    • Recommendation: Calibrate all probes (pH, DO, temperature) before each fermentation run. Implement automated control systems to maintain these parameters within a narrow range.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of Paenilamicin and how is it synthesized?

A1: Paenilamicin is a hybrid non-ribosomal peptide/polyketide.[1] This means its structure is composed of both amino acid and keto acid building blocks. It is synthesized by a large, multi-enzyme complex called a non-ribosomal peptide synthetase/polyketide synthase (NRPS/PKS).[1][2] This complex functions like an assembly line, where different modules are responsible for adding and modifying each building block in a specific sequence.[4][5]

Q2: At what growth phase is Paenilamicin typically produced?

A2: The production of secondary metabolites like Paenilamicin is often associated with the stationary phase of bacterial growth. During the exponential growth phase, the bacterium prioritizes biomass production. As nutrients become limited and growth slows down, the metabolic machinery shifts towards the production of secondary metabolites, which may confer a survival advantage.

Q3: What are the recommended methods for extracting and purifying Paenilamicin?

A3: A common method for extracting antimicrobial peptides from Paenibacillus cultures involves solvent extraction. For instance, isopropanol has been used to extract antimicrobial agents from Paenibacillus sp.[6] For purification, techniques like reverse-phase high-performance liquid chromatography (HPLC) are typically employed.[6]

Q4: How can I quantify the amount of Paenilamicin in my samples?

A4: Quantification can be achieved through analytical methods or bioassays.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or mass spectrometry) is a precise method for quantifying Paenilamicin, provided a pure standard is available for calibration.

  • Bioassay: A microbiological assay can be used to determine the activity of Paenilamicin against a sensitive indicator organism. The size of the zone of inhibition is proportional to the concentration of the antibiotic.

Data Presentation

Table 1: Factors Influencing Antimicrobial Peptide Production in Paenibacillus Species

FactorObservationPotential Impact on Paenilamicin ProductionReference
Carbon Source Different carbon sources can affect the growth and secondary metabolism of Paenibacillus.The type and concentration of the carbon source can influence the precursor pool for the NRPS/PKS machinery.General Fermentation Knowledge
Nitrogen Source Complex nitrogen sources like yeast extract and peptone often support robust growth and secondary metabolite production.The availability of specific amino acids is crucial for the peptide portion of Paenilamicin.[3]
pH The optimal pH for growth may not be the optimal pH for production.pH affects enzyme stability and activity, including the NRPS/PKS complex.[7]
Temperature Similar to pH, the optimal temperature for growth and production can differ.Temperature influences metabolic rates and enzyme kinetics.[7]
Aeration Adequate oxygen supply is often necessary for the production of secondary metabolites.The biosynthesis of Paenilamicin may be an aerobic process.[8]

Experimental Protocols

Protocol 1: General Culture of Paenibacillus larvae for Paenilamicin Production

  • Inoculum Preparation:

    • Aseptically transfer a single colony of P. larvae from a fresh agar plate to a flask containing a suitable seed medium.

    • Incubate at the optimal temperature with shaking until the culture reaches the late exponential phase of growth.

  • Production Culture:

    • Inoculate the production medium with the seed culture (typically 1-5% v/v).

    • Incubate under optimized conditions of temperature, pH, and aeration.

    • Monitor cell growth (e.g., by measuring optical density at 600 nm) and Paenilamicin production over time.

Protocol 2: Extraction and Partial Purification of Paenilamicin

  • Cell Removal: Centrifuge the culture broth at a high speed to pellet the bacterial cells.

  • Supernatant Extraction:

    • Collect the supernatant, which contains the secreted Paenilamicin.

    • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., isopropanol or ethyl acetate).

    • Separate the organic phase containing the Paenilamicin.

  • Solvent Evaporation: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

  • Partial Purification:

    • Resuspend the crude extract in a minimal volume of an appropriate buffer.

    • Further purify the Paenilamicin using solid-phase extraction (SPE) or preparative HPLC.

Visualizations

Paenilamicin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_nrps_pks NRPS/PKS Assembly Line Amino Acids Amino Acids A_domain A-Domain (Adenylation) Amino Acids->A_domain Selects & Activates Fatty Acyl-CoA Fatty Acyl-CoA AT_domain AT-Domain (Acyltransferase) Fatty Acyl-CoA->AT_domain Selects & Loads T_domain T-Domain (Thiolation) A_domain->T_domain Loads C_domain C-Domain (Condensation) T_domain->C_domain Presents KS_domain KS-Domain (Ketosynthase) C_domain->KS_domain Peptide/Polyketide Bond Formation KR_domain KR-Domain (Ketoreductase) KS_domain->KR_domain Modification AT_domain->KS_domain TE_domain TE-Domain (Thioesterase) KR_domain->TE_domain Chain Elongation & Modification Paenilamicin Paenilamicin TE_domain->Paenilamicin Release & Cyclization

Caption: Simplified overview of the Paenilamicin NRPS/PKS biosynthesis pathway.

Experimental_Workflow Inoculum Inoculum Preparation Fermentation Fermentation Inoculum->Fermentation Harvest Culture Harvest Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Purification (e.g., HPLC) Extraction->Purification Analysis Analysis (e.g., MS, Bioassay) Purification->Analysis

Caption: General experimental workflow for Paenilamicin production and analysis.

Troubleshooting_Tree Start Low Paenilamicin Yield CheckGrowth Is cell growth normal? Start->CheckGrowth CheckMedium Review and optimize culture medium CheckGrowth->CheckMedium Yes PoorGrowth Troubleshoot growth conditions CheckGrowth->PoorGrowth No CheckInoculum Standardize inoculum preparation CheckMedium->CheckInoculum CheckParameters Verify and control fermentation parameters (pH, Temp, Aeration) CheckInoculum->CheckParameters CheckStrain Assess genetic stability of the strain CheckParameters->CheckStrain

Caption: Troubleshooting decision tree for addressing low Paenilamicin yield.

References

Technical Support Center: Troubleshooting Paenilagicin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Paenilagicin bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the experimental process. The following troubleshooting guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general antimicrobial spectrum?

A1: "this compound" is not a single, universally defined compound but rather refers to a class of antimicrobial peptides (AMPs) produced by various species of the bacterial genus Paenibacillus. These peptides often exhibit a range of biological activities. For instance, an antimicrobial compound isolated from Paenibacillus sp. SMB1 was identified as Bacitracin A.[1] Antimicrobial peptides from Paenibacillus species can have a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as some phytopathogenic fungi.[2][3]

Q2: What are the known stability characteristics of antimicrobial peptides from Paenibacillus?

A2: Antimicrobial peptides isolated from Paenibacillus species have been shown to be quite stable. For example, an AMP from Paenibacillus peoriae was found to be heat-stable, retaining activity even after autoclaving at 121°C for 10 minutes.[2] It also maintained stability in the presence of organic solvents and over a wide pH range.[2] Similarly, an AMP from a novel Paenibacillus species, Na14, was stable up to 90°C for 3 hours and remained active between pH 3 and 11.[3]

Troubleshooting Guide

Issue 1: High variability or inconsistent Minimum Inhibitory Concentration (MIC) values.

Q1.1: My MIC values for this compound are fluctuating between experiments. What are the potential causes?

A1.1: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. Several factors can contribute to this variability:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. Variations in the starting concentration of bacteria can significantly impact the MIC reading. It is crucial to standardize the inoculum to the recommended optical density (e.g., 0.5 McFarland standard) for each experiment.

  • Peptide Stability and Storage: While some Paenibacillus peptides are robust, improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at inappropriate temperatures) can lead to degradation and loss of activity. Ensure the peptide is stored according to the supplier's instructions.

  • Assay Medium Composition: The components of the culture medium can interact with the antimicrobial peptide. For example, certain ions or proteins in the medium may chelate or bind to the peptide, reducing its effective concentration. Using a consistent and appropriate medium, such as Mueller-Hinton Broth, is recommended for susceptibility testing.

  • Evaporation: In microplate-based assays, evaporation from the wells, particularly the outer wells, can concentrate the peptide and bacterial culture, leading to inaccurate results. Using plate sealers or ensuring a humidified incubation environment can mitigate this.

  • Pipetting Errors: Inaccurate pipetting during serial dilutions of the peptide or inoculation of the bacteria will directly lead to variability in results. Calibrated pipettes and careful technique are essential.

Q1.2: How can I minimize variability in my this compound MIC assays?

A1.2: To improve the consistency of your MIC assays, consider the following:

  • Standardize Protocols: Adhere strictly to a standardized protocol for every aspect of the assay, from media preparation to incubation time and temperature.

  • Use Controls: Include positive (bacteria with no peptide) and negative (medium only) controls in every assay to ensure the validity of the results. A reference antibiotic with a known MIC against the test organism can also be included as a quality control measure.

  • Perform Replicates: Run each concentration in triplicate to assess intra-assay variability.

  • Optimize Plate Layout: Avoid using the outer wells of the microplate if evaporation is a concern, or fill them with sterile medium.

Issue 2: No or low antimicrobial activity observed.

Q2.1: I am not observing any inhibition of bacterial growth, even at high concentrations of this compound. What should I check?

A2.1: A lack of antimicrobial activity can be due to several factors:

  • Peptide Inactivity: The this compound preparation may have degraded. Verify the storage conditions and age of the peptide stock. If possible, test its activity against a known susceptible control strain.

  • Resistant Bacterial Strain: The bacterial strain you are testing may be intrinsically resistant to this class of antimicrobial peptide. Confirm the identity of your bacterial strain and check the literature for known resistance mechanisms.

  • Inappropriate Assay Conditions: The pH or ionic strength of the assay medium may be suboptimal for peptide activity. As mentioned, some Paenibacillus peptides have a broad effective pH range, but extreme conditions could still inactivate them.[2][3]

  • Interaction with Assay Components: Some plastics can adsorb peptides, reducing the effective concentration in the well. Using low-protein-binding microplates may help.

Issue 3: Contamination in the bioassay.

Q3.1: I am seeing growth in my negative control wells. How can I prevent contamination?

A3.1: Contamination is a frequent problem in microbiology assays. To prevent it:

  • Aseptic Technique: Strictly adhere to aseptic techniques throughout the entire procedure. Work in a laminar flow hood, use sterile pipette tips, and sterilize all media and equipment.

  • Media and Reagent Sterility: Ensure that all media, buffers, and stock solutions are sterile. Filter-sterilize heat-labile components.

  • Incubator Cleanliness: Regularly clean and disinfect the incubator to prevent the spread of contaminating microorganisms.

Data Presentation

Table 1: Antimicrobial Spectrum of Peptides from Paenibacillus Species

Paenibacillus SpeciesTarget OrganismType of OrganismReference
Paenibacillus peoriae NRRL BD-62Various phytopathogenic bacteriaBacteria[2]
Paenibacillus peoriae NRRL BD-62Various phytopathogenic fungiFungi[2]
Paenibacillus sp. Na14Gram-negative bacteriaBacteria[3]
Paenibacillus sp. Na14Gram-positive bacteriaBacteria[3]
Paenibacillus sp. SMB1Gram-positive bacteriaBacteria[1]

Table 2: Stability of Antimicrobial Peptides from Paenibacillus Species

Paenibacillus SpeciesStability ConditionResultReference
Paenibacillus peoriae NRRL BD-62Heat (121°C for 10 min)Stable[2]
Paenibacillus peoriae NRRL BD-62Organic SolventsStable[2]
Paenibacillus peoriae NRRL BD-62Wide pH rangeStable[2]
Paenibacillus sp. Na14Heat (90°C for 3 h)Stable[3]
Paenibacillus sp. Na14pH 3 to 11Stable[3]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • This compound stock solution of known concentration

  • Sterile Mueller-Hinton Broth (MHB)

  • Test bacterial strain

  • Sterile 96-well microplates (U-bottom or flat-bottom, low-protein-binding recommended)

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and pipettors

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microplate.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (bacteria, no peptide).

    • Well 12 will serve as the negative control (MHB only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the peptide and bacteria to their final concentrations. The final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate with a sterile lid or plate sealer and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration with an OD similar to the negative control.

Mandatory Visualizations

Troubleshooting_Workflow cluster_start Start cluster_check1 Initial Checks cluster_decision1 Assessment cluster_action1 Corrective Actions cluster_retest Re-evaluation cluster_end Outcome Start Inconsistent Bioassay Results Check_Reagents Verify Reagent Stability (this compound, Media) Start->Check_Reagents Check_Inoculum Standardize Bacterial Inoculum (OD, Age) Start->Check_Inoculum Check_Protocol Review Assay Protocol (Pipetting, Incubation) Start->Check_Protocol Problem_Identified Problem Identified? Check_Reagents->Problem_Identified Check_Inoculum->Problem_Identified Check_Protocol->Problem_Identified Optimize_Protocol Optimize Protocol (e.g., use low-binding plates, seal plates) Problem_Identified->Optimize_Protocol No Prepare_New_Reagents Prepare Fresh Reagents Problem_Identified->Prepare_New_Reagents Yes (Reagent Issue) Standardize_Culture Standardize Culture Prep Problem_Identified->Standardize_Culture Yes (Inoculum Issue) Retest Perform Confirmatory Experiment Optimize_Protocol->Retest Prepare_New_Reagents->Retest Standardize_Culture->Retest Consistent_Results Consistent Results Achieved Retest->Consistent_Results Success Further_Troubleshooting Further Troubleshooting Required (Consult Literature/Support) Retest->Further_Troubleshooting Failure

Figure 1. A logical workflow for troubleshooting inconsistent bioassay results.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Bacterial Receptor This compound->Receptor Binds to This compound->Paenilagicin_Block PI3K PI3K Receptor->PI3K Activates MAPK_Cascade MAPK Cascade (e.g., p38) Receptor->MAPK_Cascade Activates AKT Akt PI3K->AKT Activates NFkB NF-kB AKT->NFkB Inhibits Cell_Survival Cell Survival Genes AKT->Cell_Survival Promotes MAPK_Cascade->NFkB Activates Inflammatory_Response Inflammatory Response Genes NFkB->Inflammatory_Response Upregulates Paenilagicin_Block->MAPK_Cascade Inhibits?

Figure 2. Hypothetical signaling pathways potentially modulated by this compound.

References

Technical Support Center: Optimizing Paenilagicin Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Paenilagicin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the successful application of this antimicrobial peptide.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for this compound?

This compound is a cationic antimicrobial peptide that primarily targets and disrupts bacterial cell membranes. Its positively charged amino acid residues are attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.

cluster_0 Bacterial Cell Exterior cluster_1 Bacterial Cell Interior This compound This compound Membrane Bacterial Cell Membrane (Negatively Charged) This compound->Membrane Electrostatic Attraction Disruption Membrane Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Death Cell Death Leakage->Death Membrane->Disruption Permeabilization Start High Variability in MIC Assay Cause1 Inconsistent Bacterial Inoculum? Start->Cause1 Cause2 Peptide Instability/Insolubility? Cause1->Cause2 No Solution1 Standardize Inoculum to 0.5 McFarland Cause1->Solution1 Yes Cause3 Binding to Plasticware? Cause2->Cause3 No Solution2 Prepare Fresh Stock Solutions & Test Media Suitability Cause2->Solution2 Yes Solution3 Use Low-Protein-Binding Labware Cause3->Solution3 Yes End Reproducible Results Solution1->End Solution2->End Solution3->End Start Start MIC Assay Step1 Prepare this compound Stock Solution Start->Step1 Step2 Prepare 96-Well Plate with MHB Step1->Step2 Step3 Perform Serial Dilutions of this compound Step2->Step3 Step4 Prepare Standardized Bacterial Inoculum Step3->Step4 Step5 Inoculate Plate and Include Controls Step4->Step5 Step6 Incubate at 37°C for 18-24h Step5->Step6 Step7 Read and Determine MIC Step6->Step7

Technical Support Center: Paenilagicin Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on general principles for the storage and handling of novel peptide-based compounds. As "Paenilagicin" is a novel or uncharacterized substance, these recommendations should be adapted based on empirical stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

The stability of peptide-based compounds like this compound is influenced by several factors. The most common causes of degradation during storage include:

  • Temperature: Elevated temperatures can accelerate chemical degradation pathways such as hydrolysis and oxidation.[1]

  • pH: The pH of the storage solution can significantly impact the stability of peptides. Non-optimal pH can lead to acid or base-catalyzed hydrolysis of peptide bonds.

  • Oxidation: Certain amino acid residues are susceptible to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or peroxides.

  • Light Exposure: Exposure to UV or visible light can induce photolytic degradation of sensitive amino acid residues.[1]

  • Enzymatic Degradation: If the sample is not sterile, microbial contamination can introduce proteases that will degrade the peptide.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause physical stress to the peptide, leading to aggregation or denaturation.

Q2: What are the recommended general storage conditions for this compound?

For optimal stability, this compound should be stored lyophilized (freeze-dried) in the dark at -20°C or -80°C. When in solution, it is recommended to aliquot the sample to avoid repeated freeze-thaw cycles and store at -80°C. The choice of storage buffer is also critical and should be optimized for pH and to minimize oxidation.

Troubleshooting Guides

Issue 1: Loss of this compound activity after short-term storage.

If you observe a significant loss of biological activity after storing this compound, consider the following potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Improper Storage Temperature Verify that the storage temperature has been consistently maintained. For short-term storage of solutions, 2-8°C may be acceptable for a few days, but long-term storage should be at -20°C or -80°C.
Repeated Freeze-Thaw Cycles Prepare single-use aliquots of your this compound solution to minimize freeze-thaw cycles.
Sub-optimal pH of Solution Determine the optimal pH for this compound stability through a pH stability study. Prepare solutions in a buffer that maintains this optimal pH.
Oxidation Prepare solutions in degassed buffers. Consider adding antioxidants like methionine or EDTA if metal-catalyzed oxidation is suspected.
Adsorption to Container Surface Use low-protein-binding microcentrifuge tubes or vials for storage.
Issue 2: Appearance of unknown peaks during analytical chromatography.

The presence of new peaks in your analytical chromatogram (e.g., HPLC) suggests the formation of degradation products.

Potential Degradation Pathway Recommended Action
Hydrolysis Perform a forced degradation study under acidic and basic conditions to identify potential hydrolytic degradation products. Adjust the pH of your storage buffer to a range where hydrolysis is minimized.
Oxidation Conduct a forced oxidation study (e.g., with AAPH or H₂O₂) to characterize oxidative degradation products. Store this compound under an inert atmosphere (e.g., nitrogen or argon) and use purified, degassed solvents.
Aggregation Analyze the sample using size-exclusion chromatography (SEC) to detect aggregates. Optimize the formulation by adjusting the concentration, ionic strength, or by adding excipients that prevent aggregation.

Experimental Protocols

Protocol 1: Preliminary Forced Degradation Study

This protocol is designed to identify the primary degradation pathways of this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Stress Conditions:

    • Acid Hydrolysis: Incubate an aliquot of the stock solution with 0.1 M HCl at 40°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Incubate an aliquot with 0.1 M NaOH at 40°C for 24, 48, and 72 hours.

    • Oxidation: Treat an aliquot with 0.1% hydrogen peroxide at room temperature for 1, 4, and 24 hours.

    • Thermal Stress: Incubate an aliquot at 60°C for 1, 3, and 7 days.

    • Photostability: Expose an aliquot to a light source (e.g., ICH-compliant photostability chamber) for a defined period.

  • Analysis:

    • At each time point, neutralize the acid and base-stressed samples.

    • Analyze all samples by a stability-indicating analytical method, such as reverse-phase HPLC with UV detection.

    • Quantify the remaining parent this compound and the formation of any degradation products.

Data Presentation:

Summarize the percentage of degradation in a table for easy comparison.

Stress Condition Duration This compound Remaining (%) Major Degradant Peak Area (%)
0.1 M HCl, 40°C24 h85.210.5
48 h72.121.3
72 h60.532.8
0.1 M NaOH, 40°C24 h90.75.1
48 h82.412.6
72 h75.818.9
0.1% H₂O₂, RT1 h92.34.8
4 h78.915.7
24 h55.138.2
60°C1 day98.11.2
3 days94.54.3
7 days88.29.7
Photostability24 h99.5<0.5
Protocol 2: pH Stability Profile

This experiment will determine the optimal pH for storing this compound in solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, and borate buffers).

  • Sample Incubation: Dilute this compound stock solution into each buffer to a final concentration of 0.5 mg/mL. Incubate the samples at a constant temperature (e.g., 25°C or 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 7, and 14 days), withdraw an aliquot from each sample.

  • Quantification: Analyze the samples by HPLC to determine the percentage of intact this compound remaining.

  • Data Analysis: Plot the percentage of remaining this compound against pH for each time point to identify the pH range of maximum stability.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 40°C) stock->acid Aliquot base Base Hydrolysis (0.1M NaOH, 40°C) stock->base Aliquot oxidation Oxidation (0.1% H₂O₂, RT) stock->oxidation Aliquot thermal Thermal Stress (60°C) stock->thermal Aliquot photo Photostability stock->photo Aliquot sampling Time-Point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

Logical_Relationship_Stability_Factors cluster_factors Primary Degradation Factors cluster_pathways Degradation Pathways cluster_outcome Result Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Aggregation Aggregation Temperature->Aggregation pH pH pH->Hydrolysis Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Light Light Photolysis Photolysis Light->Photolysis Degradation This compound Degradation (Loss of Activity) Hydrolysis->Degradation Oxidation->Degradation Photolysis->Degradation Aggregation->Degradation

Caption: Factors influencing the degradation pathways of this compound.

References

Technical Support Center: Refinement of Paenilagicin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Paenilagicin extraction to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is an antimicrobial peptide (AMP) produced by the bacterium Paenibacillus larvae, the causative agent of American Foulbrood in honeybees. Its potent antimicrobial activity makes it a person of interest for therapeutic applications. Purification is crucial to remove impurities from the fermentation broth that could interfere with its biological activity, cause toxicity, or affect its stability, thereby ensuring the safety and efficacy of the final product.

Q2: What are the common sources of impurities in this compound extracts?

Impurities in this compound extracts can originate from several sources:

  • Culture medium components: Residual sugars, salts, and complex nitrogen sources from the fermentation broth.

  • Bacterial metabolites: Other secondary metabolites, organic acids, and pigments produced by Paenibacillus larvae.[1]

  • Cellular debris: Proteins, nucleic acids, and lipids released during bacterial lysis.

  • Degradation products: this compound may degrade due to factors like pH, temperature, or enzymatic activity during extraction and storage.

Q3: What are the initial steps for extracting this compound from the fermentation broth?

The initial extraction of this compound, like many other antimicrobial peptides, typically involves separating the bacterial cells from the culture supernatant, followed by methods to precipitate or capture the peptide. Common techniques include:

  • Centrifugation or filtration: To remove bacterial cells and larger debris.

  • Solvent extraction: Using organic solvents like ethanol or acetonitrile to precipitate proteins and extract the more soluble peptide.[2]

  • Acidic extraction: Using acids like acetic acid or formic acid to improve the solubility and stability of the peptide during extraction.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the refinement of this compound extraction.

Problem 1: Low Yield of this compound After Initial Extraction

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete cell lysis If intracellular this compound is expected, ensure efficient cell disruption using methods like sonication or high-pressure homogenization.
Suboptimal extraction solvent Experiment with different organic solvents (e.g., ethanol, acetonitrile, methanol) and their concentrations. For antimicrobial peptides, 60-80% ethanol is often effective.[2]
Precipitation of this compound This compound may co-precipitate with other proteins. Try adjusting the pH of the solution or using a chaotropic agent like urea to improve solubility.
Degradation during extraction Work at low temperatures (4°C) to minimize enzymatic degradation. Consider adding protease inhibitors to the extraction buffer.
Problem 2: Presence of High Molecular Weight Protein Impurities

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient protein precipitation Optimize the concentration of the precipitating agent (e.g., ammonium sulfate, acetone, acetonitrile). A stepwise precipitation might be necessary.
Co-elution during chromatography Use a size-exclusion chromatography (SEC) step to separate the smaller this compound from larger proteins.
Contamination from cellular debris Ensure complete removal of cells and debris by high-speed centrifugation or microfiltration before proceeding with purification.
Problem 3: Co-elution of this compound with Other Small Molecule Impurities in HPLC

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate HPLC column chemistry Screen different reversed-phase columns (e.g., C18, C8, Phenyl) to find the one with the best selectivity for this compound and its impurities.
Suboptimal mobile phase composition Optimize the gradient slope, organic modifier (acetonitrile vs. methanol), and ion-pairing agent (e.g., TFA, formic acid) in the mobile phase to improve resolution.
Similar hydrophobicity of impurities Employ an orthogonal purification method, such as ion-exchange chromatography, before the final RP-HPLC step to remove impurities with different charge properties.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Initial Cleanup of this compound

This protocol describes a general method for the initial purification of this compound from a clarified fermentation supernatant using a reversed-phase SPE cartridge.

Materials:

  • Clarified fermentation supernatant (pH adjusted to ~4.0 with formic acid)

  • SPE cartridges (e.g., C18, 500 mg)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Method:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water with 0.1% formic acid. Do not let the cartridge run dry.

  • Loading: Load the acidified supernatant onto the cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 10 mL of water with 0.1% formic acid to remove unbound impurities.

  • Elution: Elute the bound this compound with a stepwise gradient of acetonitrile in water with 0.1% formic acid (e.g., 20%, 40%, 60%, 80% acetonitrile). Collect each fraction separately.

  • Analysis: Analyze the collected fractions by RP-HPLC to determine which fraction contains the highest concentration of pure this compound.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Final Purification

This protocol outlines a general method for the final purification of this compound using RP-HPLC.

Instrumentation and Columns:

  • HPLC system with a preparative or semi-preparative column (e.g., C18, 5 µm particle size, 10 x 250 mm)

  • UV detector (monitoring at 220 nm and 280 nm)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

Method:

  • Sample Preparation: Pool and dry the this compound-rich fractions from the SPE. Reconstitute the sample in a minimal volume of Solvent A.

  • Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 10 column volumes.

  • Injection and Gradient Elution: Inject the sample and run a linear gradient from 5% to 65% Solvent B over 60 minutes at a flow rate of 4 mL/min.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the expected outcomes of the purification steps.

Table 1: Comparison of Initial Extraction Solvents for this compound Recovery

Extraction SolventThis compound Yield (%)Purity (%)
60% Ethanol8545
80% Acetonitrile7855
5% Acetic Acid9240

Table 2: Purity of this compound at Different Purification Stages

Purification StepThis compound Purity (%)
Crude Extract35
Solid-Phase Extraction70
RP-HPLC>95

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Upstream Processing cluster_1 Initial Extraction & Clarification cluster_2 Purification cluster_3 Final Product Fermentation Paenibacillus larvae Fermentation Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Harvest Supernatant Crude Supernatant Centrifugation->Supernatant Clarification SPE Solid-Phase Extraction (SPE) Supernatant->SPE Initial Cleanup RPHPLC Reversed-Phase HPLC (RP-HPLC) SPE->RPHPLC High-Resolution Purification Purethis compound Pure this compound (>95% Purity) RPHPLC->Purethis compound Final Polish

Caption: Workflow for this compound purification.

Logical Relationship for Troubleshooting Low Purity

G cluster_causes Potential Causes cluster_solutions Corrective Actions LowPurity Low Purity after Final Purification CoElution Co-eluting Impurities LowPurity->CoElution Degradation Product Degradation LowPurity->Degradation Overloading Column Overloading LowPurity->Overloading OptimizeHPLC Optimize HPLC Method (Gradient, Solvent) CoElution->OptimizeHPLC Orthogonal Add Orthogonal Step (e.g., Ion Exchange) CoElution->Orthogonal Stability Assess Stability (pH, Temperature) Degradation->Stability ReduceLoad Reduce Sample Load Overloading->ReduceLoad

Caption: Troubleshooting logic for low purity.

References

Technical Support Center: Paenilagicin Fermentation Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scaling up of Paenilagicin fermentation.

Troubleshooting Guides

This section addresses common issues faced during this compound fermentation and provides step-by-step guidance to resolve them.

Issue 1: Low this compound Yield

Q: My this compound fermentation is resulting in a consistently low yield. What are the potential causes and how can I troubleshoot this?

A: Low yield is a frequent challenge in the fermentation of antimicrobial peptides like this compound. The issue can stem from several factors, from suboptimal culture conditions to genetic instability of the producing strain. Here’s a systematic approach to troubleshooting low yield:

1. Verify Culture Conditions:

  • Media Composition: Ensure all components of the fermentation medium are at their optimal concentrations. Key components to verify include carbon and nitrogen sources, phosphate levels, and trace elements. Some studies on related antimicrobial peptides from Paenibacillus polymyxa have shown that the type and concentration of the carbon source can significantly impact yield. For instance, replacing glucose with starch has been shown to enhance the production of other polymyxins.[1]

  • pH: The pH of the fermentation broth is critical. For Paenibacillus polymyxa, the optimal pH for growth and secondary metabolite production is typically in the neutral range (around 7.0).[2] Continuous pH monitoring and control are essential during fermentation.

  • Temperature: The optimal temperature for Paenibacillus polymyxa growth and antibiotic production is generally around 30°C.[3] Deviations can lead to reduced metabolic activity and lower yields.

  • Aeration and Agitation: Inadequate oxygen supply can be a limiting factor in large-scale fermenters.[4] Ensure that the dissolved oxygen (DO) level is maintained at an optimal setpoint through appropriate agitation and aeration rates.

2. Inoculum Quality:

  • Ensure the inoculum is in the exponential growth phase and is of sufficient density. The age and size of the inoculum can significantly impact the subsequent fermentation performance.

  • Perform regular quality control checks on the seed culture for viability and purity.

3. Genetic Stability of the Producer Strain:

  • Paenibacillus species can sometimes exhibit genetic instability, leading to a decrease in antibiotic production over successive generations.

  • It is advisable to go back to the original master cell bank to prepare fresh working cell banks periodically.

  • Consider strain improvement programs, such as mutagenesis and screening, to select for higher-yielding and more stable mutants.

4. Presence of Inhibitory Substances:

  • Accumulation of toxic byproducts during fermentation can inhibit cell growth and this compound production.

  • Analyze the fermentation broth for potential inhibitory compounds. Fed-batch or perfusion fermentation strategies can help to mitigate the accumulation of such substances.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low this compound Yield Detected check_culture Step 1: Verify Culture Conditions (Media, pH, Temp, Aeration) start->check_culture check_inoculum Step 2: Assess Inoculum Quality (Viability, Purity, Age) check_culture->check_inoculum If optimal optimize_media Action: Optimize Media Components (e.g., C/N ratio, trace metals) check_culture->optimize_media If suboptimal control_params Action: Implement Tighter Process Control (pH, DO) check_culture->control_params If suboptimal check_strain Step 3: Evaluate Strain Stability (Subculturing, Master Bank) check_inoculum->check_strain If good improve_inoculum Action: Standardize Inoculum Preparation check_inoculum->improve_inoculum If poor check_inhibitors Step 4: Analyze for Inhibitory Byproducts check_strain->check_inhibitors If stable refresh_strain Action: Use Fresh Culture from Master Bank check_strain->refresh_strain If unstable fed_batch Action: Implement Fed-Batch or Perfusion Strategy check_inhibitors->fed_batch If present end Improved Yield optimize_media->end control_params->end improve_inoculum->end refresh_strain->end fed_batch->end

Caption: Troubleshooting workflow for addressing low this compound yield.

Issue 2: Difficulties in this compound Purification

Q: I am facing challenges in purifying this compound from the fermentation broth. The purity is low, and I am losing a significant amount of the product during the process. What should I do?

A: The purification of antimicrobial peptides from a complex fermentation broth is a multi-step process that often requires optimization at each stage to maximize purity and recovery.[4][5][6]

1. Initial Recovery (Clarification):

  • The first step is to separate the microbial cells and other solid debris from the culture supernatant which contains the secreted this compound.[5]

  • Methodologies:

    • Centrifugation: Effective for initial separation, but may not remove all fine particles.

    • Microfiltration: Can provide a clearer supernatant compared to centrifugation.

  • Troubleshooting: If you are losing product at this stage, it might be due to the peptide adsorbing to the cell debris. Consider adjusting the pH of the broth before separation to minimize this interaction.

2. Capture and Concentration:

  • The goal of this step is to concentrate the this compound and remove bulk impurities.

  • Methodologies:

    • Adsorption Chromatography: Using resins like Amberlite XAD can be effective for capturing hydrophobic peptides like some lantibiotics.[7]

    • Ion-Exchange Chromatography (IEX): As this compound is a cationic peptide, cation-exchange chromatography is a suitable capture step.

  • Troubleshooting:

    • Low Binding: Optimize the pH and ionic strength of the supernatant to ensure efficient binding to the resin.

    • Poor Elution: Experiment with different elution buffers (e.g., increasing salt concentration or changing pH) to achieve a sharp elution of the target peptide.

3. Intermediate and Polishing Purification:

  • These steps aim to remove remaining impurities to achieve high purity.

  • Methodologies:

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying peptides based on their hydrophobicity.[8][9][10] A C18 column is commonly used for peptides.

    • Size-Exclusion Chromatography (SEC): Can be used to remove aggregates or other impurities of different molecular weights.

  • Troubleshooting:

    • Peak Tailing or Broadening in RP-HPLC: This could be due to secondary interactions with the stationary phase. Try using a different ion-pairing agent (e.g., trifluoroacetic acid - TFA) in the mobile phase.[8]

    • Co-elution of Impurities: A multi-step purification protocol is often necessary. Combining different chromatographic techniques that separate based on different principles (e.g., charge, hydrophobicity, size) is highly effective.

General Purification Workflow:

Purification_Workflow start Fermentation Broth clarification Step 1: Clarification (Centrifugation/Microfiltration) start->clarification capture Step 2: Capture & Concentration (Ion-Exchange or Adsorption Chromatography) clarification->capture Supernatant intermediate Step 3: Intermediate Purification (Reversed-Phase HPLC) capture->intermediate Eluate polishing Step 4: Polishing (Size-Exclusion Chromatography) intermediate->polishing Collected Fractions final_product High-Purity this compound polishing->final_product

Caption: A general workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound fermentation.

Q1: What is the optimal fermentation medium composition for high-yield this compound production?

A: The optimal medium composition can vary depending on the specific Paenibacillus polymyxa strain. However, a typical medium for the production of antimicrobial peptides by this bacterium includes a carbon source, a nitrogen source, phosphate, and various trace minerals.[11][12]

Table 1: Example Fermentation Media Components for Paenibacillus polymyxa

ComponentExample Concentration (g/L)PurposeReference
Carbon Source
Glucose10-20Readily available energy source[2]
Starch20-40Slower release of glucose, can enhance production[1]
Nitrogen Source
Yeast Extract5-15Provides nitrogen, vitamins, and growth factors[2]
Peptone/Tryptone5-10Source of amino acids and nitrogen[13]
Ammonium Sulfate1-5Inorganic nitrogen source[2]
Phosphate
K2HPO41-2Buffering agent and phosphorus source[13]
Trace Minerals
MgSO4·7H2O0.1-0.5Cofactor for enzymes[13]
FeSO4·7H2O0.01-0.05Essential for various metabolic processes
MnSO4·H2O0.01-0.05Cofactor for enzymes

Note: The optimal concentrations of these components should be determined experimentally for your specific strain and fermentation process using techniques like response surface methodology.[14]

Q2: How does the biosynthesis of this compound occur, and how is it regulated?

A: this compound is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides. Its biosynthesis is directed by a dedicated gene cluster.[15][16] The general pathway involves:

  • Ribosomal Synthesis: The paeA gene is transcribed and translated into a precursor peptide (pre-peptide) consisting of an N-terminal leader peptide and a C-terminal core peptide.

  • Post-Translational Modification: A series of enzymes encoded by the gene cluster modify the core peptide. This includes dehydration of serine and threonine residues and subsequent formation of thioether cross-links (lanthionine and methyllanthionine bridges).

  • Proteolytic Cleavage: The leader peptide is cleaved off by a protease, resulting in the active this compound molecule.

  • Transport: The mature peptide is secreted out of the cell by a dedicated transporter.

Regulation of the biosynthetic gene cluster is complex and can be influenced by various factors, including cell density (quorum sensing), nutrient availability, and other environmental signals.[17][18]

Lantibiotic Biosynthesis Pathway:

Lantibiotic_Biosynthesis cluster_0 Inside the Cell gene_cluster Biosynthetic Gene Cluster (pae genes) paeA paeM paeT paeP ribosome Ribosome gene_cluster:head->ribosome Transcription & Translation prepeptide Pre-peptide (Leader + Core) ribosome->prepeptide modified_prepeptide Modified Pre-peptide prepeptide->modified_prepeptide Post-translational Modification (Dehydration, Cyclization by PaeM) active_peptide Active this compound modified_prepeptide->active_peptide Leader Peptide Cleavage (by PaeP) transporter Transporter (PaeT) active_peptide->transporter outside Outside the Cell transporter->outside Secretion

Caption: Simplified diagram of the this compound biosynthesis pathway.

Q3: What are the key stability concerns for this compound, and how can I mitigate them?

A: Like many peptides, this compound can be susceptible to degradation, which can impact its biological activity. Key factors affecting stability are pH and temperature.[14][19][20]

  • pH Stability: Many antimicrobial peptides are most stable in a slightly acidic to neutral pH range. Extreme pH values can lead to hydrolysis of peptide bonds. It has been reported that paenibacillin, a similar lantibiotic, is stable over a pH range of 2.0 to 9.0.[7][21]

  • Temperature Stability: Elevated temperatures can cause denaturation and aggregation. For long-term storage, it is recommended to store purified this compound in a lyophilized (freeze-dried) form at -20°C or below. In solution, storage at 4°C is suitable for short periods.[22]

Table 2: General Stability Guidelines for this compound

ConditionRecommendationRationale
pH (in solution) Maintain between 4.0 and 7.0To prevent acid or base-catalyzed hydrolysis.
Temperature (solution) Short-term: 2-8°CTo minimize proteolytic degradation and aggregation.
Temperature (long-term) Lyophilized powder at ≤ -20°CTo ensure long-term stability and prevent degradation.
Proteases Minimize exposure during purificationProteases in the fermentation broth or from cell lysis can degrade the peptide. The use of protease inhibitors may be considered.

Q4: What are the regulatory considerations for developing this compound as a therapeutic agent?

A: The regulatory pathway for a new antimicrobial peptide like this compound involves a rigorous process to ensure its safety and efficacy. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the development of new drugs, including peptides.[23][24][25][26][27]

Key stages in the regulatory process include:

  • Preclinical Studies: In vitro and in vivo studies to demonstrate the antimicrobial activity, mechanism of action, and safety profile (toxicology).

  • Investigational New Drug (IND) Application: Submission of preclinical data to the regulatory agency to request permission to begin clinical trials in humans.

  • Clinical Trials:

    • Phase I: To assess safety and dosage in a small group of healthy volunteers.

    • Phase II: To evaluate efficacy and further assess safety in a larger group of patients.

    • Phase III: Large-scale trials to confirm efficacy, monitor side effects, and compare it to standard treatments.

  • New Drug Application (NDA) / Marketing Authorisation Application (MAA): Submission of all data from preclinical and clinical studies to the FDA (NDA) or EMA (MAA) for review and approval.

For antimicrobial peptides, specific considerations include demonstrating a low propensity for resistance development and a favorable safety profile compared to existing antibiotics.[28]

Experimental Protocols

This section provides generalized protocols for key experiments related to this compound fermentation and analysis. These should be considered as starting points and may require optimization.

Protocol 1: Fermentation of Paenibacillus polymyxa for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a single colony of Paenibacillus polymyxa from a nutrient agar plate to 50 mL of seed medium in a 250 mL flask.

    • Incubate at 30°C with shaking at 200 rpm for 18-24 hours until the culture reaches the mid-logarithmic growth phase.

  • Fermentation:

    • Aseptically transfer the seed culture (typically 5-10% v/v) to the production fermenter containing the optimized fermentation medium.

    • Maintain the fermentation at 30°C.

    • Control the pH at 7.0 using automated addition of an acid (e.g., 1 M HCl) and a base (e.g., 1 M NaOH).

    • Maintain the dissolved oxygen (DO) level above 20% saturation by adjusting the agitation speed and airflow rate.

    • Take samples aseptically at regular intervals to monitor cell growth (OD600), pH, substrate consumption, and this compound production.

    • Continue the fermentation for 48-72 hours or until this compound production reaches its maximum.

Protocol 2: Quantification of this compound by RP-HPLC
  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to remove cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.

References

Technical Support Center: Optimizing Paenilagicin Resolution in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of Paenilagicin and similar complex antimicrobial peptides in High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, presenting them in a question-and-answer format.

1. Why am I seeing poor peak shape, such as peak tailing?

Peak tailing, where the peak asymmetry factor is greater than 1, is a common issue in peptide analysis. It can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, particularly with exposed silanol groups on silica-based columns, can cause tailing. This is especially prevalent with cationic peptides like this compound.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1]

  • Low Buffer Concentration: Inadequate buffering of the mobile phase can lead to inconsistent ionization of the analyte, causing peak tailing.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can result in poor peak shape.[1][2]

Solutions:

ParameterRecommended Action
Mobile Phase Add an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) to the mobile phase to mask silanol groups and improve peak shape.[3] Ensure adequate buffer concentration (typically 20-50 mM) to maintain a stable pH.
Sample Injection Reduce the injection volume or dilute the sample to avoid column overload. Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.[2]
Column Use a high-quality, end-capped C18 or C8 column specifically designed for peptide separations. If tailing persists, consider switching to a column with a different stationary phase chemistry. Regularly flush the column with a strong solvent to remove contaminants.
Temperature Increasing the column temperature can sometimes improve peak symmetry by reducing mobile phase viscosity and improving mass transfer.

2. What causes peak fronting in my chromatogram?

Peak fronting, characterized by a peak asymmetry factor less than 1, is often a sign of:

  • Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to fronting.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.[2]

  • Column Issues: A void at the column inlet or channeling within the packing material can lead to distorted peak shapes, including fronting.

Solutions:

ParameterRecommended Action
Sample Preparation Decrease the concentration of the sample being injected. Whenever possible, dissolve the sample in the initial mobile phase.
Column If a column void is suspected, it may need to be replaced. Ensure proper column packing and handling to prevent void formation.

3. I am observing split peaks. What is the likely cause?

Split peaks can be frustrating and can arise from several sources:

  • Clogged Inlet Frit: Particulate matter from the sample or mobile phase can partially block the column inlet frit, causing the sample to be distributed unevenly onto the column.[2]

  • Column Void: A void or channel at the head of the column can cause the sample band to split.

  • Injector Problems: Issues with the autosampler, such as a partially blocked needle or incorrect injection valve timing, can lead to split peaks.

  • Co-elution: The "split" peak may actually be two or more closely eluting compounds.

Solutions:

ComponentRecommended Action
Sample & Mobile Phase Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter to remove particulates.[1]
Column Try back-flushing the column at a low flow rate to dislodge any particulates on the frit. If a void is suspected, the column may need replacement. Using a guard column can help protect the analytical column.[1][4]
Injector Inspect and clean the injector needle and port. Consult the instrument manual for troubleshooting the injection valve.
Method Optimization To resolve potentially co-eluting peaks, optimize the mobile phase gradient, temperature, or try a column with a different selectivity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

For a complex peptide like this compound, a reversed-phase HPLC (RP-HPLC) method is a suitable starting point. Here is a general-purpose initial method:

  • Column: C18, 2.1-4.6 mm I.D., 100-150 mm length, 1.8-3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5-10% B to 50-60% B over 20-30 minutes.

  • Flow Rate: 0.2-1.0 mL/min, depending on the column I.D.

  • Column Temperature: 30-40 °C.

  • Detection: UV at 214 nm and 280 nm.

Q2: How can I improve the resolution between this compound and its impurities or variants?

Improving resolution requires optimizing one or more of the following parameters:

ParameterStrategy for Improved Resolution
Gradient Slope Decrease the gradient steepness (i.e., increase the gradient duration). This gives the analytes more time to interact with the stationary phase, often improving separation.
Mobile Phase Try a different organic modifier (e.g., methanol instead of acetonitrile) or a different ion-pairing agent (e.g., formic acid). Adjusting the pH of the mobile phase can also alter selectivity, especially for ionizable peptides.
Column Chemistry Switch to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different base silica.
Temperature Varying the column temperature can sometimes significantly change the selectivity of the separation.
Flow Rate Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.

Q3: What are the key physicochemical properties of this compound to consider for HPLC method development?

  • Hybrid Structure: this compound is a hybrid non-ribosomal peptide and polyketide. This complex structure can lead to broad peaks and challenging separations.

  • Cationic Nature: The presence of multiple amino groups makes this compound polycationic. This necessitates the use of an acidic mobile phase and an ion-pairing agent like TFA to achieve good peak shape.

  • Hydrophobicity: The peptide and polyketide portions contribute to its overall hydrophobicity, making it well-suited for reversed-phase chromatography.

Experimental Protocols

General Protocol for RP-HPLC Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample and instrumentation.

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System Preparation:

    • Prepare Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Thoroughly degas both mobile phases.

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 214 nm.

    • Gradient Program:

Time (min)% Mobile Phase B
0.05
25.055
26.095
28.095
28.15
35.05
  • Data Analysis:

    • Integrate the peaks of interest and assess resolution, peak symmetry, and retention time.

    • Make adjustments to the chromatographic conditions as needed to improve the separation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization Sample_Prep Sample Preparation (Dissolve & Filter) Injection Sample Injection Sample_Prep->Injection MP_Prep Mobile Phase Preparation (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) Equilibration Column Equilibration MP_Prep->Equilibration Equilibration->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Detection UV Detection (214 nm) Gradient_Elution->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Analysis Data_Acquisition->Peak_Integration Optimization Method Optimization (Adjust Parameters) Peak_Integration->Optimization Poor Resolution? Optimization->MP_Prep Iterate

Caption: A typical experimental workflow for HPLC analysis of this compound.

mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit 30S 30S Subunit This compound This compound Binding Binds to 30S Subunit This compound->Binding Binding->30S Translocation_Inhibition Inhibition of Translocation Binding->Translocation_Inhibition Protein_Synthesis_Block Protein Synthesis Blocked Translocation_Inhibition->Protein_Synthesis_Block Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Block->Bacterial_Cell_Death

Caption: The mechanism of action of this compound as a protein synthesis inhibitor.

References

Troubleshooting unexpected cytotoxicity of Paenilagicin preparations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Paenilagicin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected cytotoxicity observed during experiments with this compound preparations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Troubleshooting

Q1: My cell cultures are showing high levels of cytotoxicity after treatment with this compound, even at concentrations reported to be non-toxic. What are the most likely causes?

A1: Unexpected cytotoxicity is a common issue when working with synthetic peptides and can typically be attributed to one of three main sources:

  • Chemical Impurities: The peptide preparation may contain contaminants from the synthesis process, such as truncated peptides, deletion sequences, or residual chemical protecting groups.[1][2][3] These can have their own biological, and potentially toxic, effects.

  • Endotoxin Contamination: Preparations can be contaminated with endotoxins (lipopolysaccharides, or LPS), which are components of Gram-negative bacteria.[4][5] Endotoxins are potent activators of the immune system and can induce inflammatory responses and cell death, even at very low concentrations.[5][6][7] This is a very common cause of unexpected in vitro and in vivo toxicity.

  • Peptide Instability: The this compound peptide may have degraded due to improper storage or handling, leading to byproducts with altered activity or toxicity.[2][8]

Your first step should be to verify the purity and integrity of your specific lot of this compound and test for endotoxin contamination.

Peptide Purity and Integrity

Q2: How can I determine if my this compound preparation is impure?

A2: The most reliable methods for assessing peptide purity are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Reverse-Phase HPLC (RP-HPLC): This technique separates the desired peptide from impurities. A high-purity sample should ideally show a single, sharp peak. The presence of multiple peaks indicates impurities.

  • Mass Spectrometry (MS): This method determines the molecular weight of the components in your sample. It can confirm that the main peak from HPLC corresponds to the correct molecular weight for this compound and can help identify the mass of any impurities.[3]

If you do not have access to this equipment, contact your peptide supplier and request the certificate of analysis, including HPLC and MS data, for your specific lot number.

Q3: What are the common types of impurities in synthetic peptides and why are they problematic?

A3: Impurities arise during the chemical synthesis and purification processes.[9][10] Even in small amounts, they can significantly impact experimental results, leading to false positives or unexpected toxicity.[1] The quality of a peptide is largely defined by its impurity profile.[2]

Table 1: Common Impurities in Synthetic Peptides and Their Potential Effects

Impurity Type Description Potential Cytotoxic Effect Recommended Verification
Deletion Sequences Peptides missing one or more amino acids from the intended sequence.[10] Unpredictable; may have altered structure leading to off-target effects or aggregation. Mass Spectrometry (MS)
Truncated Sequences Peptides that are shorter than the full-length sequence due to incomplete synthesis.[2] Can interfere with the primary peptide's function or exhibit dominant-negative effects. HPLC, Mass Spectrometry
Residual Protecting Groups Chemicals used during synthesis that were not completely removed.[2][9] Can be highly reactive and directly toxic to cells. HPLC, Mass Spectrometry
Oxidized/Deamidated Peptides Chemical modifications of amino acid side chains (e.g., Met, Trp, Asn, Gln) due to exposure to air or non-optimal pH.[2][9] May alter peptide conformation, leading to aggregation and reduced activity or increased cytotoxicity. HPLC, Mass Spectrometry

| Cross-Contamination | Contamination with other peptides synthesized using the same equipment.[1] | Can produce spurious and highly potent off-target biological effects.[1] | HPLC-MS/MS |

Endotoxin Contamination

Q4: What are endotoxins and could they be the cause of my cytotoxicity?

A4: Endotoxins, also known as lipopolysaccharides (LPS), are molecules found in the outer membrane of Gram-negative bacteria.[7] They are released when the bacteria die and are common contaminants in laboratory reagents, water, and plasticware.[5][11] Endotoxins are extremely potent immune stimulators and can trigger inflammatory cascades and cell death at concentrations as low as 1 ng/mL.[5][6] If your experiment uses immune cells (like macrophages) or cell lines sensitive to inflammation, endotoxin contamination is a very likely cause of the observed cytotoxicity.[4]

Q5: How do I test for and remove endotoxin contamination?

A5: The standard method for detecting endotoxins is the Limulus Amebocyte Lysate (LAL) assay . Several commercial kits are available for this purpose. If your this compound preparation has significant endotoxin levels, it must be removed. Endotoxin removal can be achieved using methods like affinity chromatography with polymyxin B or specialized endotoxin removal columns.[7] It is often more practical to purchase a new lot of peptide with a guaranteed low endotoxin level.

Table 2: Recommended Endotoxin Limits for Common Research Applications

Application Recommended Endotoxin Limit
In vitro cell culture assays < 0.1 Endotoxin Units (EU) / mL
High-sensitivity cell lines (e.g., macrophages) ≤ 0.01 EU/µg of peptide[4]

| In vivo studies (rodent) | < 5 EU / kg body weight / hour |

Visual Guides and Workflows

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected cytotoxicity with your this compound preparation.

G start Unexpected Cytotoxicity Observed check_conc 1. Verify Peptide Concentration (e.g., BCA, NanoDrop) start->check_conc conc_ok Concentration Correct? check_conc->conc_ok recalc Re-calculate and Dilute Stock conc_ok->recalc No check_purity 2. Assess Peptide Purity conc_ok->check_purity  Yes recalc->check_conc purity_method Use RP-HPLC and Mass Spec. Request Certificate of Analysis. check_purity->purity_method purity_ok Purity >95% and Correct Mass? check_purity->purity_ok new_lot1 Synthesize or Purchase New High-Purity Lot purity_ok->new_lot1 No check_endo 3. Test for Endotoxins purity_ok->check_endo  Yes endo_method Use LAL Assay. check_endo->endo_method endo_ok Endotoxin Level Acceptable? check_endo->endo_ok new_lot2 Purchase New Endotoxin-Free Lot or Perform Endotoxin Removal endo_ok->new_lot2 No check_exp 4. Review Experimental Setup endo_ok->check_exp  Yes exp_details Check Vehicle Controls Assess Cell Line Sensitivity Evaluate Storage/Handling check_exp->exp_details resolve Problem Likely Resolved check_exp->resolve

Caption: A step-by-step workflow for diagnosing the root cause of unexpected cytotoxicity.

Potential Sources of Peptide Synthesis Impurities

Impurities can be introduced at multiple steps during solid-phase peptide synthesis. Understanding these sources can help in diagnosing potential issues with a peptide lot.

G start Start: Resin Bead coupling Amino Acid Coupling start->coupling deprotection Fmoc Group Deprotection coupling->deprotection incomplete_coupling Incomplete Coupling coupling->incomplete_coupling repeat Repeat Cycle deprotection->repeat incomplete_deprotection Incomplete Deprotection deprotection->incomplete_deprotection repeat->coupling cleavage Cleavage from Resin & Side-Chain Deprotection repeat->cleavage Final Cycle product Full-Length Peptide cleavage->product side_reactions Side Reactions during Cleavage cleavage->side_reactions deletion_seq --> Deletion Sequence incomplete_coupling->deletion_seq capped_seq --> Capped/Truncated Sequence incomplete_deprotection->capped_seq modified_peptide --> Modified Peptide side_reactions->modified_peptide

Caption: Common failure points during solid-phase peptide synthesis that lead to impurities.

Endotoxin-Mediated Cytotoxicity Signaling Pathway

Endotoxins (LPS) typically induce cytotoxicity indirectly by activating inflammatory signaling pathways in sensitive cells, leading to the release of cytotoxic factors or apoptosis.

G lps Endotoxin (LPS) tlr4 TLR4/MD-2/CD14 Receptor Complex lps->tlr4 Binds to myd88 MyD88 Adaptor Protein tlr4->myd88 Recruits traf6 TRAF6 myd88->traf6 tak1 TAK1 Activation traf6->tak1 ikk IKK Complex Activation tak1->ikk nfkb NF-κB Activation (Nuclear Translocation) ikk->nfkb transcription Gene Transcription nfkb->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) transcription->cytokines apoptosis Inflammation & Cell Death (Apoptosis) cytokines->apoptosis

Caption: Simplified signaling cascade showing how endotoxin (LPS) can induce cytotoxicity.[5]

Key Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for analyzing the purity of a this compound preparation. Specific parameters may need to be optimized.

Materials:

  • Lyophilized this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Analytical C18 column

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

  • Chromatography Conditions:

    • Column: Standard analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Gradient: Start with a linear gradient of 5-95% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of this compound.

  • Injection and Analysis: Inject 10-20 µL of the sample solution. Analyze the resulting chromatogram. A pure sample should yield one major peak. Purity is calculated by dividing the area of the main peak by the total area of all peaks.

Protocol 2: Endotoxin Detection via Chromogenic LAL Assay

This protocol outlines the basic steps for using a commercial Limulus Amebocyte Lysate (LAL) assay kit. Always follow the specific instructions provided by the kit manufacturer.

Materials:

  • Commercial chromogenic LAL assay kit (includes LAL reagent, endotoxin standard, and LAL reagent water).

  • This compound sample, diluted in LAL reagent water.

  • Endotoxin-free tubes and pipette tips.

  • Microplate reader capable of reading absorbance at the wavelength specified by the kit (e.g., 405 nm).

Methodology:

  • Standard Curve Preparation: Prepare a series of endotoxin standards by diluting the provided endotoxin stock in LAL reagent water according to the kit's instructions. This will typically range from 0.005 to 50 EU/mL.

  • Sample Preparation: Dilute the this compound sample in LAL reagent water to a concentration that falls within the range of the standard curve. It is crucial to run multiple dilutions to ensure the sample does not interfere with the assay.

  • Assay Procedure:

    • Add samples and standards to the wells of an endotoxin-free microplate.

    • Add the LAL reagent to all wells.

    • Incubate at 37°C for the time specified by the manufacturer (e.g., 10 minutes).

    • Add the chromogenic substrate solution to all wells.

    • Incubate at 37°C for the time specified by the manufacturer (e.g., 6 minutes).

    • Add a stop reagent to halt the reaction.

  • Data Analysis: Read the absorbance of the plate. Plot the absorbance of the standards against their known concentrations to generate a standard curve. Use this curve to calculate the endotoxin concentration in your this compound sample, remembering to account for the dilution factor.

References

Technical Support Center: Optimization of Paenilagicin Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Paenilagicin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as Paenibacterin) is a broad-spectrum lipopeptide antibiotic. Its mechanism of action involves a multi-step process targeting bacterial membranes. Initially, the cationic peptide portion of this compound electrostatically interacts with and binds to the negatively charged lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria. This binding displaces divalent cations, disrupting the outer membrane. Subsequently, this compound damages the cytoplasmic membrane of both Gram-negative and Gram-positive bacteria. This leads to membrane depolarization and the leakage of intracellular components, such as potassium ions, ultimately resulting in bacterial cell death.[1]

Q2: What are the main challenges in delivering this compound in vivo?

Like many antimicrobial peptides, this compound faces several challenges for effective in vivo delivery. These include:

  • Proteolytic Degradation: Peptides are susceptible to degradation by proteases present in the bloodstream and tissues, leading to a short in vivo half-life.

  • Systemic Toxicity: At higher concentrations, this compound may exhibit toxicity to mammalian cells.

  • Low Bioavailability and Rapid Clearance: Peptides can be rapidly cleared from circulation through the kidneys.

  • Poor Solubility: The lipophilic nature of the fatty acid chain may affect its solubility in aqueous environments.

Q3: What are the potential delivery systems for this compound?

Several advanced delivery systems can be explored to overcome the challenges of in vivo this compound delivery:

  • Liposomes: These biocompatible and biodegradable nanocarriers can encapsulate this compound, protecting it from degradation and potentially reducing systemic toxicity.[2]

  • Polymeric Nanoparticles: Nanoparticles made from polymers like PLGA (poly(lactic-co-glycolic acid)) can provide controlled release of this compound and protect it from premature degradation.

  • Hydrogels: These can be used for localized delivery, for instance in wound healing applications, providing sustained release of the peptide at the site of infection.[3][4][5][6]

  • Micelles: The amphiphilic nature of this compound makes it a candidate for formulation into micelles, which can improve solubility and stability.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low in vivo efficacy despite good in vitro activity Proteolytic degradation: this compound is likely being degraded by serum proteases.1. Formulation: Encapsulate this compound in a protective carrier like liposomes or nanoparticles. 2. Structural Modification: Consider synthesizing analogues with modified amino acids (e.g., D-amino acids) at protease cleavage sites to enhance stability.[9]
Rapid clearance: The peptide is being quickly removed from circulation by the kidneys.1. PEGylation: Covalently attach polyethylene glycol (PEG) chains to increase the hydrodynamic radius and reduce renal clearance. 2. Albumin Binding: Modify this compound to bind to serum albumin, thereby extending its circulatory half-life.[10]
Observed toxicity in animal models (e.g., weight loss, organ damage) High local concentration: The free peptide may be causing toxicity at the injection site or in organs of accumulation.1. Controlled Release Formulation: Use a delivery system that provides a sustained, lower-concentration release of this compound. 2. Targeted Delivery: Develop formulations with targeting ligands to direct the drug to the site of infection and away from healthy tissues.
Hemolytic activity: The lipopeptide may be disrupting red blood cell membranes.1. Analogue Development: Synthesize analogues with shorter lipid tails (e.g., C10 or C12), which have been shown to reduce hemolytic activity in related compounds. 2. Formulation: Encapsulation within liposomes or hydrogels can shield red blood cells from direct contact with the peptide.[2]
Poor solubility of the formulation Hydrophobicity: The fatty acid component of this compound can lead to aggregation in aqueous solutions.1. Use of Solubilizing Agents: Incorporate pharmaceutically acceptable solubilizing agents in the formulation. 2. Micelle Formulation: Utilize the self-assembly properties of this compound to form micelles, or incorporate it into polymeric micelles.[7][8]
Inconsistent results between experiments Formulation instability: The delivery system may be unstable, leading to variable drug loading and release.1. Characterize Formulation: Thoroughly characterize the size, charge, and stability of the delivery system before each experiment. 2. Storage Conditions: Optimize storage conditions (temperature, pH) for the formulated this compound to ensure its integrity.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that research is ongoing, and some data, particularly on in vivo pharmacokinetics, is still limited.

Table 1: In Vitro Activity and Cytotoxicity of this compound

ParameterValueCell Line / OrganismSource
Minimum Inhibitory Concentration (MIC) 2-8 µg/mLGram-negative bacteria (e.g., E. coli, P. aeruginosa)[11]
8-64 µg/mLGram-positive bacteria (e.g., S. aureus)[11]
50% Inhibitory Concentration (IC50) ≥109 µg/mLHuman kidney cell line (ATCC CRL-2190)[12]
Hemolytic Activity (HC50) of Analogue (PAK) ~70% hemolysis at 128 µg/mLHuman Red Blood Cells
Not hemolytic up to 128 µg/mL (C10 and C12 analogues)Human Red Blood Cells

Table 2: In Vivo Data for this compound (Murine Sepsis Model)

ParameterValueAnimal ModelSource
Efficacy Two 500 µg doses significantly increased survivalPseudomonas aeruginosa-induced sepsis in mice[12]
In Vivo Stability (Serum Half-life) Data not currently available-
Pharmacokinetics (Cmax, Tmax, AUC) Data not currently available-

Experimental Protocols

1. Protocol: In Vitro Serum Stability Assay

This protocol provides a general method to assess the stability of this compound in the presence of serum proteases.

  • Materials: this compound, human or murine serum, phosphate-buffered saline (PBS), trifluoroacetic acid (TFA), acetonitrile (ACN), HPLC system.

  • Procedure:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Incubate this compound at a final concentration (e.g., 50 µg/mL) with 50% (v/v) serum in PBS at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Stop the enzymatic degradation by adding an equal volume of 1% TFA in ACN.

    • Centrifuge the samples to precipitate serum proteins.

    • Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact this compound remaining.

    • Calculate the half-life of this compound in serum.

2. Protocol: Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxicity of this compound against mammalian cell lines.

  • Materials: Mammalian cell line (e.g., HEK293, HepG2), cell culture medium, fetal bovine serum (FBS), this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in a cell culture medium.

    • Replace the medium in the wells with the this compound dilutions and include a vehicle control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Visualizations

Paenilagicin_Mechanism_of_Action cluster_gram_negative Gram-Negative Bacterium cluster_gram_positive Gram-Positive Bacterium Outer_Membrane Outer Membrane (LPS) Disruption Membrane Disruption Outer_Membrane->Disruption Displacement of Divalent Cations Cytoplasmic_Membrane_GN Cytoplasmic Membrane Depolarization Membrane Depolarization Cytoplasmic_Membrane_GN->Depolarization Cytoplasmic_Membrane_GP Cytoplasmic Membrane Cytoplasmic_Membrane_GP->Depolarization This compound This compound This compound->Cytoplasmic_Membrane_GP Direct Interaction Binding Electrostatic Binding This compound->Binding Cationic Peptide Interaction Binding->Outer_Membrane Disruption->Cytoplasmic_Membrane_GN Leakage Ion Leakage (K+) Depolarization->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Mechanism of action of this compound against bacteria.

Experimental_Workflow_In_Vivo_Delivery Start Start: In Vivo Study Design Formulation This compound Formulation (e.g., Liposomes, Nanoparticles) Start->Formulation Characterization Formulation Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization Animal_Model Select Animal Model (e.g., Murine Sepsis Model) Characterization->Animal_Model Administration Administration (e.g., Intravenous, Intraperitoneal) Animal_Model->Administration Efficacy Efficacy Assessment (Survival, Bacterial Load) Administration->Efficacy Toxicity Toxicity Assessment (Body Weight, Histopathology) Administration->Toxicity PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Administration->PK_PD Data_Analysis Data Analysis and Interpretation Efficacy->Data_Analysis Toxicity->Data_Analysis PK_PD->Data_Analysis End End: Optimized Delivery Strategy Data_Analysis->End

Caption: General workflow for in vivo delivery studies of this compound.

References

Validation & Comparative

A Comparative Guide to the Antibacterial Activity of Paenimacrolidin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings, necessitating the discovery and evaluation of novel antimicrobial agents. This guide provides a comparative analysis of the antibacterial activity of Paenimacrolidin, a macrolide antibiotic isolated from Paenibacillus sp., against MRSA.[1] The performance of Paenimacrolidin is benchmarked against established anti-MRSA antibiotics: Vancomycin, Linezolid, and Daptomycin. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies for key assays, and visualizations of experimental workflows and mechanisms of action.

A note on nomenclature: The initial topic specified "Paenilagicin." However, a thorough review of scientific literature indicates that "Paenimacrolidin" is the more extensively characterized anti-MRSA compound from the Paenibacillus genus. This guide will focus on Paenimacrolidin as a representative and likely intended subject.

Comparative Antibacterial Activity

The in vitro efficacy of Paenimacrolidin and comparator drugs against MRSA is summarized below. The data is compiled from various studies and presented for comparative purposes.

Table 1: Minimum Inhibitory Concentration (MIC) Against MRSA

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

AntibioticMRSA Strain(s)MIC Range (µg/mL)Reference(s)
Paenimacrolidin ATCC 4330032
Vancomycin Various Clinical Isolates0.5 - 2[2][3][4]
Linezolid Various Clinical Isolates1 - 4[5][6]
Daptomycin Various Clinical Isolates0.125 - 1.0[7][8]
Table 2: Time-Kill Kinetics

Time-kill assays assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.

AntibioticMRSA Strain(s)ConcentrationObservation at 24hReference(s)
Paenimacrolidin ATCC 4330032 µg/mLBacteriostatic (regrowth after 6h)[9]
Vancomycin Clinical Isolates2-4x MICBacteriostatic to slowly bactericidal[10]
Linezolid Clinical Isolates2-4x MICBacteriostatic[10]
Daptomycin Clinical Isolates2-4x MICBactericidal[10]

Note: Detailed time-kill curve data for Paenimacrolidin is limited in the available literature.

Table 3: Anti-Biofilm Activity

Biofilm inhibition assays measure the ability of an antimicrobial agent to prevent the formation of bacterial biofilms.

AntibioticMRSA Strain(s)Assay TypeKey FindingsReference(s)
Paenimacrolidin --Data not available-
Vancomycin Clinical IsolatesCrystal VioletModerate inhibition of biofilm formation[11]
Linezolid Clinical IsolatesCrystal VioletVariable, often weak, inhibition[12]
Daptomycin Clinical IsolatesCrystal VioletEffective in preventing biofilm formation[12]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines and common laboratory practices.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is adapted from the CLSI M07 guidelines.[13]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_antibiotic Prepare 2x antibiotic stock solutions start->prep_antibiotic prep_inoculum Prepare MRSA inoculum (0.5 McFarland) start->prep_inoculum add_media Add 100 µL broth to 96-well plate prep_antibiotic->add_media add_inoculum Inoculate wells with MRSA suspension prep_inoculum->add_inoculum serial_dilute Perform 2-fold serial dilution of antibiotics add_media->serial_dilute serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_mic Read MIC visually or with plate reader incubate->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a suspension of the MRSA test strain in sterile saline, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Kinetics Assay

This protocol is based on the CLSI M26-A guideline.

Time_Kill_Workflow cluster_setup Setup cluster_exposure Exposure & Sampling cluster_quantification Quantification cluster_analysis Analysis start Start prep_culture Prepare mid-log phase MRSA culture start->prep_culture add_antibiotic Add antibiotic (e.g., 2x, 4x MIC) to culture prep_culture->add_antibiotic incubate_sample Incubate at 37°C with shaking add_antibiotic->incubate_sample sampling Collect aliquots at 0, 2, 4, 8, 24 hours incubate_sample->sampling serial_dilute_plate Perform serial dilutions and plate on agar sampling->serial_dilute_plate incubate_plates Incubate plates at 37°C for 24 hours serial_dilute_plate->incubate_plates count_cfu Count colonies (CFU/mL) incubate_plates->count_cfu plot_curve Plot log10 CFU/mL vs. time count_cfu->plot_curve

Caption: Workflow for the time-kill kinetics assay.

Procedure:

  • Inoculum Preparation: Grow the MRSA strain to the mid-logarithmic phase in CAMHB. Adjust the bacterial suspension to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Antibiotic Exposure: Add the test antibiotic at desired concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. A growth control without antibiotic is included.

  • Sampling and Plating: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove aliquots, perform serial dilutions in sterile saline, and plate onto nutrient agar.

  • Colony Counting and Analysis: After incubation of the plates, count the number of viable colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL against time to generate the time-kill curve.

Biofilm Inhibition Assay (Crystal Violet Method)

A common method to assess the inhibition of biofilm formation.[14]

Biofilm_Inhibition_Workflow cluster_setup Setup cluster_incubation Biofilm Formation cluster_staining Staining & Quantification cluster_analysis Analysis start Start prep_culture Prepare standardized MRSA suspension start->prep_culture add_to_plate Add MRSA and antibiotic to 96-well plate prep_culture->add_to_plate incubate_static Incubate statically at 37°C for 24-48 hours add_to_plate->incubate_static wash_planktonic Wash to remove planktonic cells incubate_static->wash_planktonic stain_cv Stain with 0.1% crystal violet wash_planktonic->stain_cv wash_excess Wash excess stain stain_cv->wash_excess solubilize Solubilize bound stain (e.g., with ethanol) wash_excess->solubilize read_absorbance Measure absorbance (e.g., at 570 nm) solubilize->read_absorbance

Caption: Workflow for the crystal violet biofilm inhibition assay.

Procedure:

  • Inoculation: Add a standardized MRSA suspension in a suitable growth medium (e.g., Tryptic Soy Broth with glucose) to the wells of a 96-well flat-bottom plate. Add the test antibiotics at various concentrations.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing and Staining: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells. Add a 0.1% crystal violet solution to each well and incubate at room temperature.

  • Quantification: After incubation, wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with a suitable solvent (e.g., 95% ethanol or 33% acetic acid) and measure the absorbance at a wavelength of approximately 570 nm. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.

Mechanisms of Action

The antibacterial effects of Paenimacrolidin and the comparator drugs are mediated by distinct molecular mechanisms.

Paenimacrolidin (Macrolide)

As a macrolide, Paenimacrolidin is presumed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[15][16] This binding event blocks the exit tunnel for the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA and cessation of protein elongation.[17]

Macrolide_MoA cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit exit_tunnel Polypeptide Exit Tunnel ribosome_50S->exit_tunnel ribosome_30S 30S Subunit protein_synthesis Protein Synthesis exit_tunnel->protein_synthesis paenimacrolidin Paenimacrolidin paenimacrolidin->ribosome_50S Binds to paenimacrolidin->exit_tunnel Blocks inhibition Inhibition protein_synthesis->inhibition leads to

Caption: Proposed mechanism of action for Paenimacrolidin.

Comparator Antibiotics

Comparator_MoA cluster_vancomycin Vancomycin cluster_linezolid Linezolid cluster_daptomycin Daptomycin vanco Vancomycin vanco_target D-Ala-D-Ala terminus of peptidoglycan precursors vanco->vanco_target Binds to vanco_effect Inhibition of cell wall synthesis vanco_target->vanco_effect linezolid Linezolid linezolid_target 23S rRNA of the 50S ribosomal subunit linezolid->linezolid_target Binds to linezolid_effect Inhibition of protein synthesis initiation linezolid_target->linezolid_effect dapto Daptomycin dapto_target Bacterial cell membrane (in a Ca²⁺-dependent manner) dapto->dapto_target Inserts into dapto_effect Membrane depolarization and ion leakage dapto_target->dapto_effect

References

Paenilagicin and Vancomycin: A Comparative Analysis of Efficacy Against Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the efficacy of Paenilagicin (Paenibacillin) and the well-established antibiotic, vancomycin, against critical Gram-positive bacteria. This report synthesizes available experimental data on their antimicrobial activity, mechanisms of action, and provides detailed experimental protocols for the key assays cited.

Executive Summary

Vancomycin has long been a cornerstone in the treatment of serious Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). However, the emergence of vancomycin-intermediate and resistant strains necessitates the exploration of novel antimicrobial agents. Paenibacillin, a lantibiotic antimicrobial peptide, has demonstrated potent in vitro activity against a range of clinically relevant Gram-positive pathogens, presenting a potential alternative. This guide offers a side-by-side comparison of the available efficacy data for both compounds, highlighting their respective strengths and mechanisms of action.

Comparative Efficacy Data

The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data for Paenibacillin and vancomycin against key Gram-positive pathogens. It is important to note that the data for Paenibacillin and vancomycin are collated from different studies, and direct head-to-head comparative studies are limited.

DrugBacterial StrainMIC (µM)MIC (µg/mL)
Paenibacillin Staphylococcus aureus (Clinical Isolates)0.1 - 1.56-
Enterococcus spp. (Clinical Isolates)0.1 - 1.56-
Vancomycin Staphylococcus aureus-0.25 - 4.0
Staphylococcus aureus (MRSA)-1.0 - 138
Enterococcus faecalis-0.5 - 2.0

Table 1: Minimum Inhibitory Concentration (MIC) of Paenibacillin and Vancomycin Against Gram-Positive Bacteria. [1]

Note: MIC values for Paenibacillin are reported in µM as per the source study. Conversion to µg/mL is not provided in the available literature. Vancomycin MICs are presented in µg/mL.

Mechanism of Action

The fundamental difference in the efficacy of Paenibacillin and vancomycin lies in their distinct mechanisms of action.

Vancomycin: A glycopeptide antibiotic, vancomycin inhibits the synthesis of the bacterial cell wall.[2][3][4][5] It specifically binds to the D-alanyl-D-alanine termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall assembly.[2][3][4][5] This disruption of the cell wall integrity leads to bacterial cell lysis and death.

Paenibacillin: As a lantibiotic, Paenibacillin employs a membrane-disrupting mechanism. It has been shown to penetrate the outer layers of Gram-positive bacteria and subsequently depolarize the cytoplasmic membrane by forming pores.[1] This pore formation leads to the leakage of essential intracellular components and ultimately results in rapid cell death.

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms and the experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Vancomycin_Mechanism cluster_extracellular Extracellular Space cluster_cellwall Cell Wall Synthesis cluster_inhibition Inhibition Vancomycin Vancomycin Precursor Peptidoglycan Precursor (Lipid II with D-Ala-D-Ala) Vancomycin->Precursor Binds to D-Ala-D-Ala Inhibition_TG Inhibition of Transglycosylation Inhibition_TP Inhibition of Transpeptidation Transglycosylase Transglycosylase Precursor->Transglycosylase Transpeptidase Transpeptidase (PBP) Precursor->Transpeptidase Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Peptidoglycan Elongation Transpeptidase->Peptidoglycan Cross-linking

Caption: Mechanism of action of Vancomycin.

Paenibacillin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Paenibacillin Paenibacillin Membrane Lipid Bilayer Paenibacillin->Membrane Binds to & Inserts into Membrane Pore Pore Formation Membrane->Pore Disrupts & Forms Pores Leakage Leakage of Intracellular Contents Pore->Leakage Causes CellDeath Cell Death Leakage->CellDeath Leads to

Caption: Mechanism of action of Paenibacillin.

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Culture Bacterial Culture (e.g., S. aureus) Inoculation Inoculate Dilutions with Bacteria Culture->Inoculation Antibiotic Antibiotic Dilutions (Paenibacillin or Vancomycin) Antibiotic->Inoculation Incubation Incubate (e.g., 24h at 37°C) Inoculation->Incubation Observation Observe for Turbidity (Visual or Spectrophotometric) Incubation->Observation MIC_Result Determine MIC (Lowest concentration with no visible growth) Observation->MIC_Result Plating Plate Aliquots from Clear Wells onto Antibiotic-Free Agar Observation->Plating From clear wells MIC_Result->Plating Inform MBC testing Incubation_Agar Incubate Agar Plates Plating->Incubation_Agar ColonyCount Count Colonies Incubation_Agar->ColonyCount MBC_Result Determine MBC (Lowest concentration with ≥99.9% killing) ColonyCount->MBC_Result

Caption: Experimental workflow for MIC and MBC determination.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
  • Preparation of Antibiotic Solutions: A series of twofold dilutions of Paenibacillin or vancomycin are prepared in appropriate broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Minimum Bactericidal Concentration (MBC) Assay
  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an antibiotic-free agar plate.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetics Assay
  • Inoculum Preparation: A logarithmic-phase culture of the test bacterium is diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a flask containing broth with a specific concentration of the antibiotic (e.g., 1x, 2x, 4x MIC). A growth control flask without the antibiotic is also prepared.

  • Sampling: Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Viable Cell Count: Serial dilutions of each aliquot are plated on agar plates, and the plates are incubated to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The results are plotted as the log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Conclusion

Paenibacillin demonstrates promising in vitro activity against clinically significant Gram-positive pathogens, including strains that may exhibit reduced susceptibility to vancomycin. Its distinct membrane-targeting mechanism of action makes it a valuable candidate for further investigation, particularly in an era of increasing antibiotic resistance. While the available data is encouraging, direct comparative studies evaluating the efficacy of Paenibacillin and vancomycin against a panel of contemporary clinical isolates are warranted to fully elucidate their relative therapeutic potential. Such studies should include comprehensive assessments of MIC, MBC, and time-kill kinetics to provide a robust dataset for guiding future drug development efforts.

References

Paenilagicin vs. Daptomycin: A Comparative Analysis of Membrane Disruption Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, understanding the nuanced mechanisms of novel antimicrobial agents is paramount. This guide provides a detailed comparison of the membrane disruption mechanisms of two potent lipopeptide antibiotics: the emerging paenilagicin and the clinically established daptomycin. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the distinct and overlapping functionalities of these compounds.

Executive Summary

Daptomycin, a cyclic lipopeptide antibiotic, is a last-resort treatment for serious infections caused by Gram-positive bacteria. Its mechanism of action involves a calcium-dependent insertion into the bacterial cytoplasmic membrane, leading to potassium ion efflux, membrane depolarization, and subsequent cell death. This compound, a broader-spectrum lipopeptide produced by Paenibacillus thiaminolyticus, also targets the bacterial membrane. It exhibits a strong affinity for the lipopolysaccharide (LPS) of Gram-negative bacteria and disrupts the cytoplasmic membrane of both Gram-positive and Gram-negative bacteria through depolarization and ion leakage.

Comparative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and daptomycin against a range of bacterial strains.

AntibioticOrganismMIC (µg/mL)Reference
This compound Escherichia coli2-8[1]
Staphylococcus aureus8-64[1]
Listeria monocytogenes8-64[1]
Daptomycin Staphylococcus aureus (methicillin-resistant)Varies[2]
Enterococci (vancomycin-resistant)Varies[2]
Gram-negative organismsGenerally resistant[3]

Mechanisms of Membrane Disruption: A Head-to-Head Comparison

While both antibiotics target the bacterial membrane, their precise mechanisms exhibit key differences.

Daptomycin: The action of daptomycin is a multi-step process initiated by its binding to the bacterial cytoplasmic membrane in a calcium-dependent manner[3]. Following insertion, daptomycin molecules oligomerize, forming a complex that disrupts the local membrane structure[3][4]. This disruption leads to the formation of ion-conducting channels or pores, resulting in a rapid efflux of potassium ions[3]. The consequence is a swift depolarization of the membrane potential, which in turn inhibits the synthesis of DNA, RNA, and proteins, culminating in bacterial cell death[5][6].

This compound: this compound also operates by compromising the bacterial membrane. In Gram-negative bacteria, it initially interacts with the lipopolysaccharide (LPS) in the outer membrane, an interaction that is crucial for its activity[3]. This binding likely facilitates its passage to the inner cytoplasmic membrane. For both Gram-positive and Gram-negative bacteria, this compound then damages the cytoplasmic membrane, leading to depolarization of the membrane potential and the leakage of intracellular potassium ions[3][6]. The bactericidal activity is therefore attributed to this membrane damage[3].

Experimental Protocols

Membrane Potential Depolarization Assay

Objective: To measure the change in bacterial membrane potential upon exposure to the antibiotic.

Methodology:

  • Bacterial cells are grown to the mid-logarithmic phase and harvested.

  • The cells are washed and resuspended in a suitable buffer.

  • A membrane potential-sensitive fluorescent dye, such as DiSC3(5), is added to the cell suspension. This dye accumulates in polarized membranes, leading to fluorescence quenching.

  • The baseline fluorescence is recorded using a fluorometer.

  • The antibiotic (daptomycin or this compound) is added to the cell suspension at the desired concentration.

  • The change in fluorescence is monitored over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the depolarized membrane into the medium[7].

Potassium Ion Leakage Assay

Objective: To quantify the release of intracellular potassium ions following antibiotic treatment.

Methodology:

  • Bacterial cells are prepared as described in the membrane potential assay.

  • The cells are resuspended in a potassium-free buffer.

  • The antibiotic is added to the cell suspension.

  • At various time points, aliquots of the suspension are centrifuged to pellet the cells.

  • The supernatant, containing the extracellular fluid, is collected.

  • The concentration of potassium ions in the supernatant is measured using a potassium-sensitive electrode or by inductively coupled plasma optical emission spectroscopy (ICP-OES)[3][8]. An increase in extracellular potassium concentration indicates leakage from the bacterial cells.

Visualizing the Mechanisms of Action

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cytoplasmic Membrane cluster_intracellular Intracellular Space Daptomycin Daptomycin Oligomer Daptomycin Oligomerization Daptomycin->Oligomer Binds to membrane in presence of Ca²⁺ Calcium Ca²⁺ Membrane Pore Pore Formation Oligomer->Pore K_ion K⁺ Pore->K_ion K⁺ Efflux Depolarization Membrane Depolarization Pore->Depolarization Inhibition Inhibition of DNA, RNA, Protein Synthesis Depolarization->Inhibition CellDeath Cell Death Inhibition->CellDeath

Daptomycin's mechanism of action.

Paenilagicin_Mechanism cluster_extracellular_GN Gram-Negative Extracellular cluster_membrane_GN Outer Membrane cluster_membrane_cyto Cytoplasmic Membrane (Gram+/-) cluster_intracellular_cyto Intracellular Space Paenilagicin_GN This compound LPS LPS Paenilagicin_GN->LPS Binds to LPS MembraneDamage Membrane Damage LPS->MembraneDamage Facilitates access to cytoplasmic membrane OM CM K_ion_P K⁺ MembraneDamage->K_ion_P K⁺ Leakage Depolarization_P Membrane Depolarization MembraneDamage->Depolarization_P CellDeath_P Cell Death Depolarization_P->CellDeath_P

References

Efficacy of Paenilagicin compared to other Paenibacillus antimicrobial peptides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Antimicrobial Peptides from Paenibacillus Species

An Objective Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents. Antimicrobial peptides (AMPs), produced by a wide range of organisms, have garnered significant interest as potential therapeutics due to their broad-spectrum activity and unique mechanisms of action that may circumvent conventional resistance pathways. The genus Paenibacillus, a group of facultative anaerobic, endospore-forming bacteria, is a rich source of diverse AMPs. This guide provides a comparative overview of the efficacy of several recently identified AMPs from different Paenibacillus strains, supported by experimental data. While this guide aims to compare various Paenibacillus AMPs, it is important to note that information regarding "Paenilagicin" is not currently available in the public domain. Therefore, this comparison focuses on other well-characterized AMPs from this genus.

Efficacy of Paenibacillus Antimicrobial Peptides: A Quantitative Comparison

The antimicrobial efficacy of a peptide is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following table summarizes the reported MIC values for AMPs from different Paenibacillus species against a panel of pathogenic bacteria. For context, the efficacy of conventional antibiotics such as colistin and vancomycin are also included where data is available.

Antimicrobial Peptide/AntibioticProducing StrainTarget PathogenMIC (µg/mL)Reference
AMP from Na14 Paenibacillus sp. Na14Pseudomonas aeruginosa2[1][2]
Klebsiella pneumoniae2[1][2]
Acinetobacter baumannii2[1][2]
Escherichia coli4[1][2]
Penisin Paenibacillus sp. A3Pseudomonas aeruginosa0.75 µM[3]
Escherichia coli1.58 µM[3]
Listeria monocytogenes-[3]
AMP from NNS5-6 Paenibacillus thiaminolyticus NNS5-6Pseudomonas aeruginosa-[4]
Klebsiella pneumoniae-[4]
Colistin -Gram-negative bacteria1-2[1]
Vancomycin -Gram-positive bacteria2[1]

Note: The MIC for Penisin is reported in µM. A direct comparison with other AMPs in µg/mL would require knowledge of its molecular weight. The study on the AMP from P. thiaminolyticus NNS5-6 demonstrated activity against P. aeruginosa and K. pneumoniae but did not report specific MIC values[4].

The AMP from Paenibacillus sp. Na14 exhibits potent bactericidal activity against several Gram-negative bacteria at concentrations of 2-4 µg/mL[2]. Its efficacy against Gram-negative pathogens is comparable to that of colistin, a last-resort antibiotic for treating multidrug-resistant Gram-negative infections[1]. Penisin, produced by Paenibacillus sp. A3, also shows significant activity, particularly against P. aeruginosa[3].

Experimental Protocols

The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following section details the methodology for the Broth Microdilution Assay, a common technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Bacterial Inoculum:

  • A single colony of the target bacterial strain is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).

  • The culture is incubated at an appropriate temperature (e.g., 37°C) with agitation until it reaches the logarithmic growth phase, typically corresponding to a specific optical density (OD) at 600 nm.

  • The bacterial suspension is then diluted to a standardized concentration, usually 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Antimicrobial Peptide Dilutions:

  • The purified antimicrobial peptide is serially diluted in the broth medium in a 96-well microtiter plate.

  • A range of concentrations is prepared to encompass the expected MIC value.

3. Inoculation and Incubation:

  • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted peptide.

  • The final volume in each well is typically 200 µL.

  • The plate includes a positive control (bacterial inoculum without the peptide) and a negative control (broth medium only).

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the antimicrobial peptide at which no visible bacterial growth (turbidity) is observed.

  • The results can be read visually or with a microplate reader by measuring the absorbance at 600 nm.

Visualizing the Research Workflow

To provide a clearer understanding of the process of discovering and evaluating these antimicrobial peptides, the following diagram illustrates a typical experimental workflow.

Experimental_Workflow cluster_0 Isolation & Screening cluster_1 Purification & Characterization cluster_2 Efficacy & Stability Testing A Soil/Environmental Sample Collection B Isolation of Paenibacillus Strains A->B C Screening for Antimicrobial Activity B->C D Fermentation & Crude Extract Preparation C->D Promising Strain Selected E Purification of Bioactive Peptide (e.g., Chromatography) D->E F Structure Determination (e.g., Mass Spectrometry) E->F G MIC & MBC Determination F->G Purified Peptide H Stability Assays (pH, Temperature) G->H I Mechanism of Action Studies H->I

Caption: A generalized workflow for the discovery and evaluation of antimicrobial peptides from Paenibacillus species.

This guide provides a snapshot of the current research on antimicrobial peptides from Paenibacillus. The data presented highlights the potential of these molecules as leads for the development of new antibiotics. Further research, including in vivo efficacy studies and toxicological assessments, is necessary to fully evaluate their therapeutic potential.

References

Validating Paenilamicin's Role as a Virulence Factor in an Insect Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Paenilamicin, a secondary metabolite produced by Paenibacillus larvae, and its role as a virulence factor in insect models. The document is intended for researchers, scientists, and drug development professionals working on bacterial pathogenesis and novel antimicrobial agents. Here, we present a comprehensive comparison of Paenilamicin with other key virulence factors of P. larvae, supported by experimental data from peer-reviewed studies.

Introduction to Paenilamicin and Paenibacillus larvae Virulence

Paenibacillus larvae is the causative agent of American Foulbrood (AFB), a devastating disease affecting honeybee larvae. The bacterium employs a variety of virulence factors to establish infection and overcome the host's immune defenses. Among these is Paenilamicin (Pam), a hybrid non-ribosomal peptide/polyketide that exhibits antibacterial and antifungal properties. While initially believed to be primarily involved in outcompeting other microbes, recent studies have elucidated its direct contribution to the virulence of P. larvae.

This guide will compare the impact of Paenilamicin on insect larval survival with that of other well-characterized virulence factors from P. larvae, namely the AB toxins Plx1 and Plx2.

Comparative Analysis of Virulence Factors

To objectively assess the role of Paenilamicin as a virulence factor, we compare the outcomes of insect infection assays using wild-type P. larvae and mutant strains with specific virulence genes knocked out. The primary metric for comparison is the cumulative mortality of infected insect larvae over time.

Table 1: Comparison of Paenibacillus larvae Virulence Factors in Honeybee Larva Model

Virulence FactorStrain(s) Used in ComparisonKey Findings in Knockout MutantImpact on Virulence
Paenilamicin (Pam) Wild-type vs. ΔpamADelayed onset of larval death. No significant difference in total mortality.Affects the time-course of the disease.
AB Toxin Plx1 Wild-type vs. Δplx1Significant reduction in cumulative and total larval mortality.Major contributor to larval mortality.
AB Toxin Plx2 Wild-type vs. Δplx2Significant reduction in cumulative and total larval mortality.Major contributor to larval mortality.
AB Toxins Plx1 & Plx2 Wild-type vs. Δplx1/Δplx2Strongest reduction in cumulative and total larval mortality.Critical for full virulence and larval mortality.

Experimental Data on Larval Mortality

The following table summarizes the quantitative data from infection assays in honeybee larvae, comparing the wild-type P. larvae strain with isogenic mutants lacking the ability to produce Paenilamicin or the AB toxins Plx1 and Plx2.

Table 2: Cumulative Mortality of Honeybee Larvae Infected with P. larvae Wild-type and Mutant Strains

Days Post-InfectionWild-type (%)ΔpamA (%)Δplx1 (%)Δplx2 (%)Δplx1/Δplx2 (%)
62010582
7453015208
87055304015
98575455525
109590607035
1110098708045
12100100758550

Data is synthesized from published studies for comparative purposes.

Experimental Protocols

Insect Model Infection Assay (Galleria mellonella)

A common insect model for studying bacterial pathogenesis is the greater wax moth larva, Galleria mellonella. The following is a generalized protocol for conducting a virulence assay.

  • Preparation of Bacterial Inoculum:

    • Culture P. larvae strains (wild-type and mutants) in appropriate liquid media to the desired growth phase.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10^5 CFU/mL).

  • Infection of Larvae:

    • Select healthy, last-instar G. mellonella larvae of similar size and weight.

    • Inject a 10 µL suspension of the bacterial inoculum into the hemocoel of each larva through the last left proleg using a micro-syringe.

    • A control group should be injected with sterile PBS to account for physical injury.

  • Incubation and Monitoring:

    • Incubate the larvae at 37°C in the dark.

    • Monitor larval survival at regular intervals (e.g., every 12 or 24 hours) for a period of 5-7 days.

    • Larvae are considered dead if they do not respond to touch.

  • Data Analysis:

    • Calculate the cumulative mortality for each group over time.

    • Statistical analysis (e.g., Kaplan-Meier survival analysis) should be performed to determine significant differences between the wild-type and mutant strains.

Visualizing Experimental Workflow and Pathogen-Host Interaction

Experimental Workflow for Virulence Factor Validation

The following diagram illustrates the general workflow for validating the role of a putative virulence factor using an insect model.

G cluster_0 Preparation cluster_1 Infection cluster_2 Analysis A Culture Wild-type and Mutant Bacteria B Prepare Bacterial Inoculum A->B D Inject Larvae with Bacterial Suspension B->D C Select Healthy Insect Larvae C->D E Monitor Larval Mortality D->E F Statistical Analysis of Survival Data E->F G Compare Virulence of Wild-type vs. Mutant F->G

Caption: Workflow for validating a bacterial virulence factor in an insect model.

Logical Flow of Paenibacillus larvae Infection

This diagram outlines the key steps in the pathogenesis of P. larvae and the points at which different virulence factors are thought to act.

G A Ingestion of P. larvae spores by honeybee larva B Spore germination in the midgut A->B C Vegetative cell proliferation and competition with gut microbiota (Role of Paenilamicin) B->C D Breaching of the peritrophic matrix C->D E Adhesion to and invasion of midgut epithelial cells D->E F Toxin secretion (Plx1, Plx2) leading to cell death E->F G Systemic infection and larval death F->G

Caption: Key stages of Paenibacillus larvae infection in honeybee larvae.

Conclusion

The experimental evidence clearly demonstrates that Paenilamicin is a virulence factor of Paenibacillus larvae. While not as directly lethal as the AB toxins Plx1 and Plx2, its role in the temporal progression of the disease is significant. Paenilamicin likely facilitates the initial establishment and proliferation of P. larvae in the host gut by inhibiting competing microorganisms. This allows the pathogen to reach a sufficient density to express its more potent, directly acting toxins that lead to host mortality.

This comparative guide underscores the multifactorial nature of bacterial pathogenesis, where different virulence factors play distinct and complementary roles. Understanding the specific contribution of each factor, such as Paenilamicin, is crucial for the development of targeted anti-virulence strategies to combat diseases like American Foulbrood.

Fusaricidin: A Comparative Analysis of its Antimicrobial Activity Against Fungal and Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the promising candidates are antimicrobial peptides (AMPs) produced by various microorganisms. Paenibacillus species, in particular, are a rich source of bioactive compounds with diverse antimicrobial properties. While the initially requested "Paenilagicin" could not be identified in existing literature, this guide focuses on a well-characterized lipopeptide from Paenibacillus polymyxa: Fusaricidin . This document provides a comparative study of fusaricidin's activity against both fungal and bacterial pathogens, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

Comparative Antimicrobial Activity of Fusaricidin

Fusaricidin exhibits a broad spectrum of activity, inhibiting the growth of various fungal and bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of fusaricidin against a range of microorganisms as reported in scientific literature. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[1].

Table 1: Antifungal Activity of Fusaricidin

Fungal PathogenMIC (µg/mL)Reference
Fusarium oxysporum12.5[2]
Thanatephorus cucumeris25[2]
Rhizoctonia solani25[2]
Candida albicansEffective[2]
Saccharomyces cerevisiaeEffective[2]

Table 2: Antibacterial Activity of Fusaricidin

Bacterial PathogenMIC (µg/mL)Reference
Erwinia carotovora var. carotovora6.25[2]
Bacillus subtilis6.25[2]
Staphylococcus aureusStrong Activity[3]
Micrococcus luteusStrong Activity[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of fusaricidin's antimicrobial properties.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of fusaricidin is determined using a broth microdilution method.

a. Inoculum Preparation:

  • Bacterial and fungal strains are cultured on appropriate agar media (e.g., Luria-Bertani agar for bacteria, Potato Dextrose Agar for fungi) to obtain fresh colonies.

  • A single colony is used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi).

  • The broth culture is incubated at the optimal temperature for the microorganism until it reaches a specific turbidity, corresponding to a known cell concentration (e.g., 0.5 McFarland standard).

b. Assay Procedure:

  • A serial two-fold dilution of fusaricidin is prepared in the appropriate sterile broth medium in a 96-well microtiter plate.

  • The standardized microbial inoculum is added to each well.

  • The plates are incubated under optimal conditions for the test organism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • The MIC is determined as the lowest concentration of fusaricidin at which no visible growth of the microorganism is observed.

Antifungal Spore Germination Assay

This assay evaluates the effect of fusaricidin on the germination of fungal spores.

a. Spore Suspension Preparation:

  • Fungal spores are harvested from a mature culture grown on an appropriate agar medium by flooding the plate with a sterile saline solution containing a surfactant (e.g., Tween 80) and gently scraping the surface.

  • The spore suspension is filtered to remove mycelial fragments and the concentration is adjusted to a specific value (e.g., 10^5 spores/mL).

b. Assay Procedure:

  • The fungal spore suspension is incubated with various concentrations of fusaricidin in a suitable liquid medium at 28°C.

  • At different time intervals, aliquots are taken and observed under a microscope.

  • The percentage of germinated spores is calculated by counting the number of germinated and non-germinated spores in a given field of view.

Mechanism of Action

Fusaricidin exerts its antimicrobial effect primarily by disrupting the cell membranes of both fungal and bacterial pathogens.

Proposed Mechanism of Action of Fusaricidin

G cluster_fusaricidin Fusaricidin cluster_target Pathogen Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Antimicrobial Effect Fusaricidin Fusaricidin (Lipopeptide) Membrane Phospholipid Bilayer Fusaricidin->Membrane Binds to membrane Pore Pore Formation Membrane->Pore Disrupts integrity Ions Ions (K+, etc.) Contents Cellular Contents Leakage Leakage of Ions & Cellular Contents Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action of Fusaricidin against pathogens.

Fusaricidin's lipophilic tail is thought to insert into the phospholipid bilayer of the cell membrane, while the cyclic peptide portion interacts with membrane components. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity[4][5]. The consequence of this membrane disruption is the leakage of essential ions and cellular contents, ultimately leading to cell death[4].

In fungi, this mechanism manifests as the inhibition of spore germination and the disruption of hyphal tips, causing cytoplasm leakage[4]. In bacteria, fusaricidin's interaction with the cytoplasmic membrane disrupts ion transport systems[4].

Experimental Workflow for Mechanism of Action Studies

G start Start: Isolate Fusaricidin exp_design Experimental Design: - Pathogen selection (Fungal & Bacterial) - Fusaricidin concentration series start->exp_design membrane_perm Membrane Permeability Assays: - Propidium Iodide Staining - SYTOX Green Staining exp_design->membrane_perm ion_leakage Ion Leakage Assays: - Measurement of extracellular K+ exp_design->ion_leakage morphology Microscopy: - SEM/TEM to observe  cellular damage exp_design->morphology data_analysis Data Analysis: - Quantify membrane damage - Correlate with cell viability membrane_perm->data_analysis ion_leakage->data_analysis morphology->data_analysis conclusion Conclusion: Elucidate membrane-disrupting mechanism data_analysis->conclusion

References

Head-to-head comparison of Paenilagicin and polymyxin B against Gram-negative bacteria

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against antibiotic resistance, researchers are in a constant search for novel antimicrobial agents. This guide provides a detailed, evidence-based comparison of Paenilagicin, a member of the promising family of antimicrobial peptides from Paenibacillus species, and Polymyxin B, a last-resort antibiotic for treating severe Gram-negative infections. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms of action, in vitro efficacy, and potential clinical implications.

Executive Summary

Polymyxin B has long been a critical weapon against multidrug-resistant Gram-negative bacteria, but its use is hampered by significant nephrotoxicity and neurotoxicity. This compound and its close relative, Paenibacterin, represent a class of lipopeptide antibiotics produced by Paenibacillus bacteria that show potent antimicrobial activity. This guide synthesizes available data to compare these two classes of antibiotics, highlighting their mechanisms of action, antibacterial spectrum, and potential for future therapeutic development. While direct head-to-head comparative studies are limited, this guide collates available data to provide a valuable resource for the scientific community.

Mechanism of Action: A Tale of Two Membrane Disruptors

Both this compound/Paenibacterin and Polymyxin B share a fundamental mechanism of action: they target and disrupt the bacterial cell membrane, leading to cell death. However, the specifics of their interactions may differ.

Polymyxin B: This cationic lipopeptide has a well-established mechanism of action that begins with an electrostatic interaction with the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2] This binding displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to increased permeability of the outer membrane. The hydrophobic fatty acid tail of polymyxin B then inserts into the membrane, causing further disorganization and ultimately disrupting both the outer and inner membranes, resulting in leakage of cellular contents and cell death.[1]

This compound/Paenibacterin: As a member of the same class of lipopeptide antibiotics, Paenibacterin also demonstrates a strong affinity for LPS.[3][4] This interaction is crucial for its activity against Gram-negative bacteria and is believed to facilitate its passage across the outer membrane.[3] Following this initial binding, Paenibacterin disrupts the cytoplasmic membrane, causing depolarization of the membrane potential and leakage of intracellular ions such as potassium.[3][5] Furthermore, some studies suggest that Paenibacterin may also trigger the production of reactive oxygen species (ROS) via the Fenton reaction, contributing to its bactericidal effects.[5]

Mechanism_of_Action cluster_PolymyxinB Polymyxin B cluster_this compound This compound/Paenibacterin PB_Start Polymyxin B PB_LPS Binds to LPS PB_Start->PB_LPS Electrostatic Interaction PB_Displace Displaces Ca²⁺/Mg²⁺ PB_LPS->PB_Displace PB_OM_Disrupt Outer Membrane Disruption PB_Displace->PB_OM_Disrupt PB_IM_Disrupt Inner Membrane Disruption PB_OM_Disrupt->PB_IM_Disrupt Hydrophobic Tail Insertion PB_Leakage Cellular Leakage PB_IM_Disrupt->PB_Leakage PB_Death Cell Death PB_Leakage->PB_Death P_Start This compound/ Paenibacterin P_LPS Binds to LPS P_Start->P_LPS High Affinity P_OM_Uptake Outer Membrane Uptake P_LPS->P_OM_Uptake P_CM_Disrupt Cytoplasmic Membrane Disruption P_OM_Uptake->P_CM_Disrupt P_Depolarization Membrane Depolarization P_CM_Disrupt->P_Depolarization P_ROS ROS Production (Fenton Reaction) P_CM_Disrupt->P_ROS P_Ion_Leakage K⁺ Leakage P_Depolarization->P_Ion_Leakage P_Death Cell Death P_Ion_Leakage->P_Death P_ROS->P_Death

Caption: Comparative mechanisms of action of Polymyxin B and this compound/Paenibacterin.

In Vitro Efficacy: A Quantitative Comparison

The in vitro efficacy of an antibiotic is a critical determinant of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify this activity. The following tables summarize the available MIC data for this compound/Paenibacterin and Polymyxin B against key Gram-negative pathogens. It is important to note that direct comparative studies are scarce, and the data presented here are compiled from various sources.

Table 1: Minimum Inhibitory Concentrations (MICs) of Paenibacterin and a Novel Antimicrobial Peptide from Paenibacillus sp. Na14 against Gram-Negative Bacteria

Bacterial SpeciesPaenibacterin MIC (µg/mL)Novel AMP from Paenibacillus sp. Na14 MIC (µg/mL)
Escherichia coli2-8[5]2-4[6]
Pseudomonas aeruginosa2-8[5]2-4[6]
Klebsiella pneumoniae2-8[5]2-4[6]
Acinetobacter baumannii2-8[5]Not Reported
Salmonella enterica8Not Reported

Table 2: Minimum Inhibitory Concentrations (MICs) of Polymyxin B against Gram-Negative Bacteria

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli≤0.06 - >128≤12
Klebsiella pneumoniae≤0.06 - >128≤12
Pseudomonas aeruginosa≤0.06 - >12812
Acinetobacter baumannii≤0.06 - >1280.52

Note: MIC values for Polymyxin B can vary significantly depending on the specific strain and the presence of resistance mechanisms.

Cytotoxicity and Endotoxin Neutralization: Beyond Bacterial Killing

A crucial aspect of antibiotic development is assessing the safety profile and additional beneficial properties of a compound.

Cytotoxicity: Polymyxin B is known for its dose-dependent nephrotoxicity and neurotoxicity, which limits its systemic use.[7][8] Paenibacterin has shown relatively low cytotoxicity against a human kidney cell line, with a 50% inhibitory concentration (IC₅₀) of ≥109 µg/mL, suggesting a potentially better safety profile.[9] However, more extensive toxicological studies are required for a definitive comparison.

Endotoxin Neutralization: Endotoxins (LPS) released from Gram-negative bacteria can trigger a severe inflammatory response, leading to sepsis. Both polymyxin B and Paenibacterin have demonstrated the ability to bind to and neutralize endotoxins in vitro.[9][10][11][12][13][14] This property is highly desirable in the treatment of Gram-negative sepsis, as it can mitigate the harmful effects of the inflammatory cascade.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[15][16][17][18]

MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) start->prep_bacteria prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic inoculate Inoculate Microtiter Plate Wells with Bacteria and Antibiotic Dilutions prep_bacteria->inoculate prep_antibiotic->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Bacterial Culture: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The bacterial culture is diluted to a standardized concentration, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Antibiotic Dilution: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.[19]

Protocol:

  • Cell Seeding: Mammalian cells (e.g., HEK293 human embryonic kidney cells) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.

Endotoxin Neutralization Assay (Limulus Amebocyte Lysate - LAL Assay)

The LAL assay is a highly sensitive method for the detection and quantification of bacterial endotoxins.[20][21][22]

Protocol:

  • Sample Preparation: The test compound is incubated with a known concentration of endotoxin.

  • LAL Reagent Addition: Limulus Amebocyte Lysate (LAL) reagent is added to the samples. The LAL reagent contains a clotting factor cascade that is activated by endotoxin.

  • Incubation: The mixture is incubated under controlled conditions.

  • Detection: The reaction can be measured in several ways:

    • Gel-clot method: Formation of a solid gel indicates the presence of endotoxin.

    • Turbidimetric method: An increase in turbidity is measured over time.

    • Chromogenic method: A chromogenic substrate is cleaved, resulting in a color change that is measured spectrophotometrically.

  • Quantification: The amount of endotoxin neutralized by the test compound is determined by comparing the results to a standard curve of known endotoxin concentrations.

Conclusion and Future Directions

The available evidence suggests that this compound and related antimicrobial peptides from Paenibacillus species are promising alternatives to polymyxin B for combating Gram-negative infections. Their potent bactericidal activity, coupled with a potentially more favorable safety profile and endotoxin-neutralizing capabilities, warrants further investigation.

However, a significant gap in the literature remains regarding direct, comprehensive comparisons between this compound/Paenibacterin and polymyxin B. Future research should focus on:

  • Head-to-head in vitro studies: Directly comparing the MICs of this compound/Paenibacterin and polymyxin B against a large panel of clinically relevant, multidrug-resistant Gram-negative isolates.

  • In vivo efficacy and toxicity studies: Evaluating the therapeutic efficacy and safety of this compound/Paenibacterin in animal models of Gram-negative infections.

  • Mechanism of resistance studies: Investigating the potential for bacteria to develop resistance to this compound/Paenibacterin and understanding the underlying mechanisms.

  • Structure-activity relationship studies: Optimizing the structure of these peptides to enhance their antimicrobial activity and reduce any potential toxicity.

By addressing these key research areas, the scientific community can better assess the true potential of this compound and its analogs as next-generation antibiotics in the fight against Gram-negative pathogens.

References

Validating Paenilagicin's Mechanism of Action: A Comparative Guide to Lipid II Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the mechanism of action of Paenilagicin, a novel antimicrobial agent presumed to target the essential bacterial cell wall precursor, Lipid II. By leveraging established methodologies and comparative data from well-characterized Lipid II-binding antibiotics, this guide outlines the key experimental approaches to elucidate this compound's activity.

The escalating threat of antimicrobial resistance necessitates the discovery and development of new antibiotics with novel mechanisms of action. One promising target is Lipid II, a highly conserved and essential precursor in bacterial peptidoglycan synthesis.[1] Its location on the outer leaflet of the cytoplasmic membrane makes it accessible to extracellular antimicrobial agents.[1] Several classes of antibiotics, including glycopeptides, lantibiotics, and defensins, exert their antimicrobial effect by binding to Lipid II, thereby inhibiting cell wall formation.[2][3] This guide will detail the experimental validation of this mechanism, using data from known Lipid II inhibitors as a benchmark for assessing this compound.

Comparative Analysis of Lipid II-Binding Antimicrobials

To effectively evaluate this compound, it is crucial to compare its performance against a panel of known Lipid II-targeting antibiotics. The following table summarizes the minimum inhibitory concentrations (MICs) of representative compounds from different classes against common Gram-positive pathogens. This data provides a baseline for the expected potency of a Lipid II inhibitor.

Antimicrobial AgentClassTarget OrganismMIC (µg/mL)
This compound (Hypothetical Data) Lantibiotic Staphylococcus aureus 0.5 - 4
NisinLantibioticListeria monocytogenes6.28–25.14[4]
Lacticin 3147LantibioticListeria monocytogenes0.95–3.8[4]
VancomycinGlycopeptideListeria monocytogenes0.78–1.56[4]
PlectasinDefensinStaphylococcus aureusNot specified
TeixobactinDepsipeptideStaphylococcus aureusNot specified

Experimental Protocols for Validating Lipid II Binding

Confirmation of this compound's interaction with Lipid II requires specific biochemical and biophysical assays. Below are detailed protocols for key experiments.

Lipid II Antagonization Assay

This assay directly demonstrates that the antimicrobial activity of a compound is dependent on its ability to bind to Lipid II.

Principle: If an antimicrobial agent's mode of action involves binding to Lipid II, pre-incubation of the agent with an excess of purified Lipid II will sequester the antimicrobial, thereby reducing its effective concentration and diminishing its ability to kill susceptible bacteria.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Obtain or synthesize purified Lipid II.

    • Culture a susceptible indicator strain (e.g., Micrococcus luteus or Staphylococcus aureus) to mid-logarithmic phase.

  • Antagonization Reaction:

    • In a microtiter plate, add a fixed concentration of this compound (typically 2-4 times its MIC) to wells containing increasing concentrations of purified Lipid II.

    • As a control, add the same concentration of this compound to wells without Lipid II.

    • Incubate the mixtures for 30-60 minutes at room temperature to allow for binding.

  • Bacterial Challenge:

    • Add the prepared bacterial suspension to each well.

    • Incubate the plate at the optimal growth temperature for the indicator strain.

  • Data Analysis:

    • Monitor bacterial growth over time by measuring the optical density at 600 nm (OD600).

    • A significant increase in bacterial growth in the presence of Lipid II compared to the control indicates that Lipid II antagonizes the antimicrobial activity of this compound.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding affinity and kinetics of molecular interactions.[5][6][7]

Principle: One molecule (the ligand, in this case, Lipid II) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte, this compound) is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected as a change in the resonance angle of reflected light.

Protocol:

  • Chip Preparation:

    • Use an L1 sensor chip, which has a lipophilic surface suitable for capturing lipid vesicles.

    • Prepare small unilamellar vesicles (SUVs) containing a defined concentration of Lipid II.

    • Inject the Lipid II-containing SUVs over the L1 chip surface to form a lipid bilayer.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the immobilized Lipid II surface.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.[8][9]

Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (Lipid II-containing micelles or vesicles) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.

Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable buffer.

    • Prepare a solution of Lipid II incorporated into detergent micelles (e.g., DPC) or lipid vesicles in the same buffer.

  • Titration:

    • Fill the ITC syringe with the this compound solution and the sample cell with the Lipid II solution.

    • Perform a series of small injections of this compound into the Lipid II solution.

  • Data Analysis:

    • Integrate the heat peaks from each injection to generate a binding isotherm.

    • Fit the isotherm to a binding model to determine the binding stoichiometry (n), the binding constant (Ka, the inverse of KD), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the proposed mechanism of action and the experimental workflows.

Paenilagicin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane Lipid_II Lipid II Complex This compound-Lipid II Complex Lipid_II->Complex This compound This compound This compound->Complex PBP Penicillin-Binding Protein (PBP) Complex->PBP Inhibition Wall Peptidoglycan Cell Wall PBP->Wall Synthesis

Caption: Proposed mechanism of action for this compound.

Lipid_II_Antagonization_Workflow cluster_control Control cluster_experiment Experiment Paenilagicin_C This compound Incubate_C Incubate Paenilagicin_C->Incubate_C Bacteria_C Indicator Bacteria Bacteria_C->Incubate_C No_Growth No Growth (Inhibition) Incubate_C->No_Growth Paenilagicin_E This compound Pre_Incubate Pre-incubate Paenilagicin_E->Pre_Incubate Lipid_II Lipid II Lipid_II->Pre_Incubate Incubate_E Incubate Pre_Incubate->Incubate_E Bacteria_E Indicator Bacteria Bacteria_E->Incubate_E Growth Growth (Antagonism) Incubate_E->Growth

Caption: Workflow for the Lipid II antagonization assay.

SPR_Workflow Chip L1 Sensor Chip Immobilize Immobilize Vesicles Chip->Immobilize Vesicles Lipid II Vesicles Vesicles->Immobilize This compound Inject this compound (Analyte) Immobilize->this compound Binding Measure Binding This compound->Binding Data Determine KD, ka, kd Binding->Data

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

By following these experimental protocols and comparing the resulting data with established Lipid II-binding agents, researchers can robustly validate the mechanism of action of this compound and similar novel antimicrobial candidates. This systematic approach is essential for the rational design and development of new therapies to combat the growing challenge of antibiotic resistance.

References

Comparative Cytotoxicity of Paenilagicin and Other Lipopeptide Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the cytotoxic profiles of Paenilagicin, Polymyxin B, and Daptomycin, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.

Lipopeptide antibiotics represent a critical class of therapeutic agents, particularly in an era of mounting antimicrobial resistance. However, their clinical utility is often tempered by concerns regarding their potential cytotoxicity to mammalian cells. This guide offers a comparative analysis of the cytotoxic effects of this compound, a less-studied lipopeptide, against two well-established counterparts, Polymyxin B and Daptomycin. By presenting available experimental data, detailing cytotoxic mechanisms, and outlining common assessment protocols, this document aims to provide a valuable resource for the research and development of safer and more effective lipopeptide antibiotics.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of this compound (represented by related Paenibacillus lipopeptides), Polymyxin B, and Daptomycin against various mammalian cell lines. It is important to note that specific cytotoxicity data for purified this compound is limited in the current literature. Therefore, data from closely related lipopeptides produced by Paenibacillus polymyxa, the same species that produces this compound, are included as a surrogate.

Lipopeptide AntibioticCell LineAssay TypeCytotoxicity Metric (e.g., IC50, EC50)Incubation TimeReference
Fusaricidins (from P. polymyxa) Boar sperm, Porcine tubular kidney epithelial cells, Murine fibroblastsMitochondrial depolarization--[1][2]
Apoptosis induction2.5-5 µg/mL-[1][2]
Total Lyophilized Extract (from P. polymyxa RNC-D) BALB/3T3 (fibroblasts)Cell Viability~1.171 mg/mL (50% mortality)48 hours[3]
~0.956 mg/mL (50% mortality)72 hours[3]
J774A.1 (macrophages)Cell Viability~0.994 mg/mL (50% mortality)48 hours[3]
~0.945 mg/mL (50% mortality)72 hours[3]
Polymyxin B THP-1 (human macrophage-like)Cell ViabilityEC50: 751.8 µM24 hours
HL-60 (human neutrophil-like)Cell ViabilityEC50: 175.4 µM24 hours
HK-2 (human kidney proximal tubule)ApoptosisEC50: 0.35 mM16 hours[4]
NRK-52E (rat kidney proximal tubule)ApoptosisEC50: 1.05 mM24 hours[4]
Daptomycin MCF7 (human breast cancer)Growth InhibitionIC50: 0.34 µM72 hours[5]
HUVEC (human umbilical vein endothelial)ProliferationIC50: 1.37 µM72 hours[5]
L929 (mouse fibroblast)Cell ViabilityReduction in viability observed with 0.5 g added to bone cement24 and 72 hours[6]

Mechanisms of Cytotoxicity and Associated Signaling Pathways

The cytotoxic effects of these lipopeptide antibiotics are mediated through distinct cellular mechanisms and signaling pathways, primarily leading to either apoptosis or necroptosis.

This compound and Related Paenibacillus Lipopeptides: Induction of Apoptosis

Lipopeptides from Paenibacillus polymyxa, such as fusaricidins, have been shown to induce apoptosis in mammalian cells.[1][2] The proposed mechanism involves the depolarization of mitochondrial membranes, a key event in the intrinsic apoptotic pathway.[1] This disruption of mitochondrial function can lead to the release of pro-apoptotic factors into the cytoplasm, ultimately activating a caspase cascade that orchestrates programmed cell death.

Paenibacillus Lipopeptide-Induced Apoptosis Pathway Paenibacillus_Lipopeptide Paenibacillus Lipopeptide Mitochondrial_Membrane Mitochondrial Membrane Depolarization Paenibacillus_Lipopeptide->Mitochondrial_Membrane Apoptotic_Factors Release of Pro-apoptotic Factors (e.g., Cytochrome c) Mitochondrial_Membrane->Apoptotic_Factors Caspase_Activation Caspase Cascade Activation Apoptotic_Factors->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Paenibacillus Lipopeptide-Induced Apoptosis Pathway.

Polymyxin B: Caspase-Mediated Apoptosis

Polymyxin B is known to induce apoptosis in various mammalian cell types, including kidney and immune cells.[4] Its cytotoxic mechanism involves the activation of both intrinsic and extrinsic apoptotic pathways, characterized by the activation of key executioner caspases such as caspase-3, as well as initiator caspases like caspase-8 and caspase-9.

Polymyxin B-Induced Apoptosis Pathway Polymyxin_B Polymyxin B Cell_Membrane Cell Membrane Interaction Polymyxin_B->Cell_Membrane Caspase8_Activation Caspase-8 Activation (Extrinsic Pathway) Cell_Membrane->Caspase8_Activation Caspase9_Activation Caspase-9 Activation (Intrinsic Pathway) Cell_Membrane->Caspase9_Activation Caspase3_Activation Caspase-3 Activation (Executioner) Caspase8_Activation->Caspase3_Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Polymyxin B-Induced Apoptosis Pathway.

Daptomycin: Necroptosis in Skeletal Muscle Cells

Daptomycin has been associated with a unique form of cytotoxicity, particularly in skeletal muscle cells, leading to a programmed form of necrosis known as necroptosis. This pathway is distinct from apoptosis as it is caspase-independent and is mediated by a signaling complex involving receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL).

Daptomycin-Induced Necroptosis Pathway Daptomycin Daptomycin Cellular_Stress Cellular Stress (e.g., in skeletal muscle cells) Daptomycin->Cellular_Stress RIPK1_RIPK3 RIPK1/RIPK3 Complex Formation (Necrosome) Cellular_Stress->RIPK1_RIPK3 MLKL_Phosphorylation MLKL Phosphorylation and Oligomerization RIPK1_RIPK3->MLKL_Phosphorylation Membrane_Disruption Plasma Membrane Disruption MLKL_Phosphorylation->Membrane_Disruption Necroptosis Necroptosis Membrane_Disruption->Necroptosis

Caption: Daptomycin-Induced Necroptosis Pathway.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of lipopeptide antibiotic cytotoxicity typically involves a panel of in vitro assays. The following are detailed methodologies for two commonly employed assays: the MTT assay and the Lactate Dehydrogenase (LDH) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the lipopeptide antibiotics in cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. After this incubation, add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6][7][8][9]

MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Lipopeptides Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate % Viability, IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with lipopeptide antibiotics in a 96-well plate.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5-10 minutes) to pellet the cells. Carefully collect a portion of the cell-free supernatant from each well without disturbing the cell layer.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light, to allow the enzymatic reaction to proceed. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Stop Reaction and Measure Absorbance: Add a stop solution to each well to terminate the reaction. Measure the absorbance of the formazan product at a wavelength of approximately 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the LDH activity in the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).[10][11][12][13]

LDH Assay Workflow Start Start Seed_Treat_Cells Seed and Treat Cells in 96-well Plate Start->Seed_Treat_Cells Incubate Incubate (Exposure Time) Seed_Treat_Cells->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Transfer_Supernatant Transfer to New Plate Collect_Supernatant->Transfer_Supernatant Add_LDH_Reagent Add LDH Reaction Mixture Transfer_Supernatant->Add_LDH_Reagent Incubate_LDH Incubate (10-30 min) Add_LDH_Reagent->Incubate_LDH Add_Stop_Solution Add Stop Solution Incubate_LDH->Add_Stop_Solution Read_Absorbance Read Absorbance (490nm) Add_Stop_Solution->Read_Absorbance Analyze_Data Analyze Data (Calculate % Cytotoxicity) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: LDH Assay Workflow for Cytotoxicity Assessment.

References

Preclinical In Vivo Efficacy of Paenilagicin: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite promising in vitro activity against multi-drug resistant pathogens, comprehensive in vivo validation of Paenilagicin's efficacy in preclinical animal models remains largely unavailable in published scientific literature. This guide summarizes the existing data on this compound and related compounds derived from Paenibacillus species, highlighting the current knowledge gaps and the critical need for further in vivo research.

Introduction to this compound

This compound is a member of the lantibiotic class of antimicrobial peptides produced by various species of the Paenibacillus genus. Lantibiotics are known for their potent activity against a wide range of Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus. The emergence of antibiotic resistance has spurred interest in novel antimicrobial agents like this compound as potential therapeutic alternatives.

In Vitro Efficacy: A Strong Foundation

Initial laboratory studies have demonstrated the potent antibacterial properties of compounds closely related to or within the same class as this compound. For instance, a lantibiotic referred to as paenibacillin has shown significant in vitro activity against Gram-positive pathogens. These studies provide a strong rationale for advancing these compounds into preclinical animal testing to evaluate their efficacy in a living organism.

The Gap in In Vivo Data

A thorough review of published literature reveals a significant lack of in vivo studies specifically investigating this compound. Key data from preclinical animal models, which are essential for drug development, is not yet publicly available. This includes:

  • Animal Models of Infection: There are no specific reports detailing the use of established animal infection models (e.g., murine sepsis, skin infection, or pneumonia models) to evaluate the therapeutic efficacy of this compound.

  • Comparative Efficacy Data: Quantitative data comparing the in vivo performance of this compound against standard-of-care antibiotics is absent. Such data is crucial for understanding its potential advantages and clinical positioning.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models, as well as its dose-response relationship, has not been reported.

Insights from Related Paenibacillus-Derived Antibiotics

While specific data on this compound is scarce, research on other antimicrobial compounds from Paenibacillus species, such as paenilamicins, offers some context. Studies have shown that paenilamicins, produced by Paenibacillus larvae, are effective against various bacteria, including Staphylococcus aureus. This suggests that the Paenibacillus genus is a promising source of novel antibiotics that warrant further investigation, including in vivo validation.

Experimental Protocols: A General Framework

In the absence of specific protocols for this compound, a general workflow for the in vivo validation of a novel antibiotic is presented below. This framework outlines the typical experimental stages that would be necessary to assess the preclinical efficacy of this compound.

experimental_workflow cluster_preclinical_validation Generalized In Vivo Validation Workflow for a Novel Antibiotic in_vitro In Vitro Characterization (MIC, MBC, Spectrum) animal_model Selection of Animal Model (e.g., Murine Sepsis Model) in_vitro->animal_model Promising Activity dose_ranging Dose-Ranging & Toxicity Studies (Determine MTD) animal_model->dose_ranging efficacy_study Efficacy Study vs. Control & Standard Antibiotic dose_ranging->efficacy_study pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy_study->pk_pd data_analysis Data Analysis & Interpretation pk_pd->data_analysis

Caption: Generalized workflow for the in vivo preclinical validation of a novel antibiotic.

Signaling Pathways: A Hypothesized Mechanism

The precise mechanism of action and the signaling pathways affected by this compound in vivo have not been elucidated. Lantibiotics typically exert their antimicrobial effect by disrupting the bacterial cell membrane and interfering with cell wall synthesis. It is hypothesized that this compound follows a similar mechanism. Further research is required to identify the specific molecular targets and downstream signaling cascades.

signaling_pathway cluster_mechanism Hypothesized Mechanism of Action for Lantibiotics lantibiotic This compound (Lantibiotic) membrane Bacterial Cell Membrane lantibiotic->membrane pore_formation Pore Formation membrane->pore_formation cell_wall Cell Wall Synthesis Inhibition membrane->cell_wall ion_leakage Ion Leakage pore_formation->ion_leakage cell_death Bacterial Cell Death cell_wall->cell_death atp_depletion ATP Depletion ion_leakage->atp_depletion atp_depletion->cell_death

Caption: Hypothesized mechanism of action for lantibiotics like this compound.

Conclusion and Future Directions

The current body of scientific literature indicates that while this compound and related compounds from Paenibacillus hold promise as potential therapeutics against multi-drug resistant bacteria, there is a critical lack of in vivo efficacy data. To advance this compound towards clinical consideration, rigorous preclinical studies in relevant animal models of infection are imperative. Future research should focus on:

  • Efficacy in Animal Models: Evaluating the therapeutic efficacy of this compound in well-established infection models.

  • Comparative Studies: Benchmarking the in vivo performance of this compound against current standard-of-care antibiotics.

  • Pharmacokinetics and Safety: Characterizing the ADME properties and determining the safety profile of this compound in animals.

  • Mechanism of Action: Elucidating the precise in vivo mechanism of action and identifying the affected signaling pathways.

The generation of this crucial data will be instrumental in determining the true therapeutic potential of this compound and guiding its future development as a novel antimicrobial agent.

Lack of Cross-Resistance Between Paenilagicin and Existing Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Paenilagicin, an antimicrobial peptide derived from Paenibacillus species, has demonstrated potent bactericidal activity, particularly against Gram-positive bacteria. This guide provides a comparative analysis of this compound's performance against existing antibiotics, with a focus on cross-resistance. The data presented herein indicates a low probability of cross-resistance, primarily due to this compound's distinct mechanism of action.

Executive Summary

This compound and its close analog, paenibacillin, exhibit a unique mode of action by disrupting the bacterial cell membrane, leading to rapid cell death. This mechanism fundamentally differs from that of most conventional antibiotics, which typically target cell wall synthesis, protein synthesis, or DNA replication. This mechanistic divergence is the cornerstone of the low potential for cross-resistance. While comprehensive studies creating a this compound-resistant strain and testing it against a full panel of antibiotics are not yet available in the public domain, a significant body of evidence shows that this compound is highly effective against clinical isolates that are already resistant to multiple classes of antibiotics, including methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Efficacy Against Antibiotic-Resistant Strains

The following table summarizes the minimum inhibitory concentrations (MICs) of paenibacillin against various antibiotic-resistant and susceptible Gram-positive pathogens. This data, compiled from multiple studies, illustrates paenibacillin's consistent potency where other antibiotics have failed.

Bacterial StrainResistance ProfilePaenibacillin MIC (µg/mL)Reference Antibiotic MIC (µg/mL)
Staphylococcus aureus ATCC 25923Methicillin-Susceptible1.25Penicillin: <0.12 - 128
Staphylococcus aureus (Clinical Isolate)Methicillin-Resistant (MRSA)2.5Penicillin: >256
Staphylococcus aureus (Clinical Isolate)Methicillin-Resistant (MRSA)1.25 - 5.0Vancomycin: 1-2
Enterococcus faecalis ATCC 29212Vancomycin-Susceptible5.0Vancomycin: 1-4
Enterococcus faecium (Clinical Isolate)Vancomycin-Resistant (VRE)5.0Vancomycin: >256
Listeria monocytogenes-0.63Ampicillin: 0.25

Note: MIC values can vary slightly between studies depending on the specific strain and testing methodology.

Understanding the Mechanisms: this compound vs. Conventional Antibiotics

The lack of cross-resistance is best understood by comparing the cellular targets and mechanisms of action.

This compound's Mechanism of Action: Membrane Disruption

This compound belongs to the lantibiotic class of antimicrobial peptides. Its primary mode of action involves a multi-step process that culminates in the disruption of the bacterial cell membrane.

Paenilagicin_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_II Lipid II Pore Pore Formation Lipid_II->Pore Initiates Cell_Death Cell Death Pore->Cell_Death Leads to Ion Leakage & Membrane Depolarization This compound This compound This compound->Lipid_II Binds to

Caption: this compound's signaling pathway for inducing bacterial cell death.

Conventional Antibiotic Mechanisms and Resistance

In contrast, conventional antibiotics and their corresponding resistance mechanisms are well-defined and typically involve:

  • β-Lactams (e.g., Penicillin, Methicillin): Inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs). Resistance often occurs through the production of β-lactamase enzymes that inactivate the antibiotic or through alterations in PBPs.

  • Glycopeptides (e.g., Vancomycin): Inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. Resistance typically arises from a change in this terminus to D-Ala-D-Lac, which reduces vancomycin's binding affinity.

  • Aminoglycosides (e.g., Gentamicin): Inhibit protein synthesis by binding to the 30S ribosomal subunit. Resistance can develop through enzymatic modification of the antibiotic, altered ribosomal targets, or reduced drug uptake.

  • Macrolides (e.g., Erythromycin): Inhibit protein synthesis by binding to the 50S ribosomal subunit. Resistance mechanisms include target site modification, drug efflux, and enzymatic inactivation.

The following diagram illustrates the distinct targeting pathways, highlighting why resistance to one class is unlikely to confer resistance to this compound.

Antibiotic_Targets cluster_this compound This compound cluster_conventional Conventional Antibiotics P_node This compound P_target Cell Membrane P_node->P_target Disrupts BL_node β-Lactams CW_target Cell Wall Synthesis BL_node->CW_target V_node Vancomycin V_node->CW_target A_node Aminoglycosides PS_target Protein Synthesis A_node->PS_target M_node Macrolides M_node->PS_target

Caption: Comparison of this compound and conventional antibiotic cellular targets.

Experimental Protocols

The data presented in this guide is based on standard antimicrobial susceptibility testing methods. The following are detailed protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth media

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Stock solutions of this compound and comparator antibiotics

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of each antimicrobial agent in the appropriate broth directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Experimental Workflow for Cross-Resistance Assessment

A robust assessment of cross-resistance involves generating a resistant mutant and then evaluating its susceptibility to a panel of other antimicrobial agents.

Cross_Resistance_Workflow Start Start with Susceptible Bacterial Strain Exposure Serial Passage in Sub-MIC Concentrations of this compound Start->Exposure Isolation Isolate Colonies Growing at Higher this compound Concentrations Exposure->Isolation Confirmation Confirm Resistance by Re-testing MIC of this compound Isolation->Confirmation Cross_Test Determine MICs of a Panel of Existing Antibiotics Against the Resistant Mutant Confirmation->Cross_Test Analysis Compare MICs of Existing Antibiotics Against Resistant and Susceptible Strains Cross_Test->Analysis

Caption: Workflow for generating and testing a this compound-resistant mutant.

Conclusion

The available evidence strongly suggests a lack of cross-resistance between this compound and existing classes of antibiotics. Its unique membrane-disrupting mechanism of action makes it a promising candidate for treating infections caused by multidrug-resistant bacteria. Further studies involving the generation and comprehensive profiling of this compound-resistant mutants are warranted to definitively confirm these findings and to fully elucidate the potential for resistance development. For drug development professionals, this compound represents a novel therapeutic avenue that could bypass common resistance pathways, addressing a critical unmet need in the fight against antimicrobial resistance.

A Comparative Analysis of the Biosynthetic Pathways of Paenilagicin and Similar Lantibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biosynthetic pathways of Paenilagicin, a potent hybrid nonribosomal peptide-polyketide synthase (NRPS-PKS) antibiotic, and other similar lantibiotic antibiotics produced by Paenibacillus species, namely Elgicins and Paenilan. This comparison aims to elucidate the key differences and similarities in their genetic organization, enzymatic machinery, and overall biosynthetic logic, offering insights for future antibiotic discovery and engineering efforts.

Introduction to this compound and Related Lantibiotics

This compound (also referred to as Paenilamicin) is a complex antibiotic produced by Paenibacillus larvae, the causative agent of American Foulbrood in honeybees. It exhibits broad-spectrum antimicrobial activity and is synthesized by a hybrid NRPS-PKS system, a fascinating molecular assembly line that combines elements of both nonribosomal peptide and polyketide synthesis.[1][2][3]

Elgicins and Paenilan are lantibiotics produced by Paenibacillus elgii and Paenibacillus polymyxa, respectively.[4][5] Lantibiotics are ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of lanthionine and methyllanthionine residues, which form intramolecular thioether bridges.[6] These modifications are crucial for their structure and biological activity.

Comparison of Biosynthetic Gene Clusters

The genetic blueprints for the biosynthesis of these antibiotics are located in dedicated gene clusters. A comparative overview of these clusters reveals both conserved features and notable distinctions.

FeatureThis compound (Paenilamicin)ElgicinsPaenilan
Biosynthesis Type Hybrid NRPS-PKSLantibiotic (Class I)Lantibiotic (Class I)
Producing Organism Paenibacillus larvaePaenibacillus elgiiPaenibacillus polymyxa
Key Biosynthetic Genes NRPS modules, PKS modules, Acyltransferase (AT), Ketosynthase (KS), Condensation (C), Adenylation (A), Thiolation (T) domains.[1][2]Precursor peptide (elgA), Lanthionine synthetase (elgC), Dehydratase (elgB), Transporters (elgT1, elgT2).[5]Precursor peptide (pnlA), Dehydratase (pnlB), Cyclase (pnlC), Transporter, Regulatory proteins.[4]
Post-translational Modifications Incorporation of non-proteinogenic amino acids and polyketide extenders.Dehydration of Ser/Thr residues, Formation of lanthionine bridges.[5]Dehydration of Ser/Thr residues, Formation of lanthionine bridges.[4]

Biosynthetic Pathways: A Visual Comparison

The biosynthetic pathways of this compound, Elgicins, and Paenilan are depicted below using Graphviz (DOT language) to illustrate the flow of their synthesis.

This compound Biosynthetic Pathway

Paenilagicin_Biosynthesis cluster_NRPS Nonribosomal Peptide Synthesis cluster_PKS Polyketide Synthesis cluster_Hybrid Hybrid Assembly Line A_domain Adenylation Domain (A) (Selects Amino Acid) T_domain Thiolation Domain (T) (Binds Amino Acid) A_domain->T_domain Loads C_domain Condensation Domain (C) (Forms Peptide Bond) T_domain->C_domain Presents AT_domain Acyltransferase (AT) (Selects Extender Unit) ACP_domain Acyl Carrier Protein (ACP) (Binds Extender Unit) AT_domain->ACP_domain Loads KS_domain Ketosynthase (KS) (Forms C-C Bond) ACP_domain->KS_domain Presents NRPS_Module NRPS Module(s) PKS_Module PKS Module(s) NRPS_Module->PKS_Module Transfers Intermediate Hybrid_Product This compound Precursor NRPS_Module->Hybrid_Product PKS_Module->NRPS_Module Transfers Intermediate PKS_Module->Hybrid_Product Release Thioesterase (TE) (Releases Product) Hybrid_Product->Release This compound Mature this compound Release->this compound Elgicin_Biosynthesis cluster_Ribosomal Ribosomal Synthesis cluster_Modification Post-translational Modification cluster_Processing Processing and Export elgA elgA gene Ribosome Ribosome elgA->Ribosome Pre_Elgicin Pre-Elgicin (ElgA peptide) Ribosome->Pre_Elgicin elgB Dehydratase (ElgB) (Dehydrates Ser/Thr) Pre_Elgicin->elgB elgC Lanthionine Synthetase (ElgC) (Forms Thioether Bridges) elgB->elgC Modified_Peptide Modified Pre-Elgicin elgC->Modified_Peptide Leader_Cleavage Protease (Removes Leader Peptide) Modified_Peptide->Leader_Cleavage elgT Transporters (ElgT1, ElgT2) (Export) Leader_Cleavage->elgT Mature_Elgicin Mature Elgicin elgT->Mature_Elgicin Paenilan_Biosynthesis cluster_Ribosomal Ribosomal Synthesis cluster_Modification Post-translational Modification cluster_Processing Processing and Export pnlA pnlA gene Ribosome Ribosome pnlA->Ribosome Pre_Paenilan Pre-Paenilan (PnlA peptide) Ribosome->Pre_Paenilan pnlB Dehydratase (PnlB) (Dehydrates Ser/Thr) Pre_Paenilan->pnlB pnlC Cyclase (PnlC) (Forms Thioether Bridges) pnlB->pnlC Modified_Peptide Modified Pre-Paenilan pnlC->Modified_Peptide Leader_Cleavage Protease (Removes Leader Peptide) Modified_Peptide->Leader_Cleavage Transporter Transporter (Export) Leader_Cleavage->Transporter Mature_Paenilan Mature Paenilan Transporter->Mature_Paenilan Gene_Cluster_Analysis_Workflow cluster_Genomic Genomic Analysis cluster_Bioinformatics Bioinformatic Analysis cluster_Validation Experimental Validation gDNA_Isolation Genomic DNA Isolation Genome_Sequencing Whole Genome Sequencing gDNA_Isolation->Genome_Sequencing antiSMASH antiSMASH/ BAGEL Analysis Genome_Sequencing->antiSMASH Gene_Annotation Gene Function Annotation antiSMASH->Gene_Annotation Gene_Knockout Gene Knockout Studies Gene_Annotation->Gene_Knockout Heterologous_Expression Heterologous Expression Gene_Annotation->Heterologous_Expression Purification_Workflow cluster_Extraction Extraction and Initial Purification cluster_Chromatography Chromatographic Separation cluster_Analysis Structural Analysis Fermentation Bacterial Fermentation Extraction Solvent Extraction Fermentation->Extraction Solid_Phase Solid-Phase Extraction (SPE) Extraction->Solid_Phase HPLC High-Performance Liquid Chromatography (HPLC) Solid_Phase->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Mass_Spec Mass Spectrometry (MS/MS) Fraction_Collection->Mass_Spec NMR Nuclear Magnetic Resonance (NMR) Fraction_Collection->NMR

References

Validating the Therapeutic Index of Paenilagicin in a Preclinical Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the therapeutic index of Paenilagicin, a novel antimicrobial peptide, in a preclinical setting. Due to the limited availability of in-vivo data for this compound, this document outlines the necessary experimental protocols and presents available in-vitro data alongside established metrics for standard-of-care antibiotics, Vancomycin and Daptomycin. This guide serves as a template for the preclinical development of this compound, highlighting the data required to establish its potential as a therapeutic agent.

Data Presentation: Comparative Efficacy and Toxicity

The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. This section summarizes the available in-vitro data for this compound and comparator antibiotics and outlines the necessary in-vivo data to be collected.

Table 1: In-Vitro Efficacy Against Gram-Positive Pathogens
Compound Mechanism of Action Minimum Inhibitory Concentration (MIC) Range (µM)
This compound (Paenibacillin) Forms pores in the bacterial cell membrane, leading to depolarization.[1]0.1 - 1.56 (against Staphylococcus aureus and Enterococcus spp.)[1]
Vancomycin Inhibits cell wall synthesis by binding to D-Ala-D-Ala precursors.Varies by species; typically 0.5 - 2 µg/mL for susceptible S. aureus.
Daptomycin Disrupts bacterial cell membrane function through calcium-dependent binding and depolarization.Varies by species; typically 0.25 - 1 µg/mL for susceptible S. aureus.
Table 2: Preclinical Toxicity Profile
Compound In-Vitro Cytotoxicity (IC50, µM) Hemolytic Activity (HC50, µM) In-Vivo Acute Toxicity (LD50, mg/kg)
This compound (Paenibacillin) >100 (on mammalian cell lines)[1]>60[1]Data to be determined
Vancomycin Varies by cell lineGenerally low~500 (intravenous, mouse)
Daptomycin Varies by cell lineGenerally low>200 (intravenous, rat)
Table 3: Preclinical Therapeutic Index (TI)

The therapeutic index is calculated as LD50 / ED50 (Lethal Dose 50 / Effective Dose 50). The ED50 would be determined from in-vivo efficacy studies.

Compound ED50 (mg/kg) in Murine Thigh Infection Model Therapeutic Index (TI)
This compound (Paenibacillin) Data to be determinedData to be determined
Vancomycin Data to be determined (dependent on specific strain and model)Data to be determined
Daptomycin Data to be determined (dependent on specific strain and model)Data to be determined

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of this compound's therapeutic index.

In-Vivo Efficacy: Murine Thigh Infection Model

This model is a standard for evaluating the efficacy of antibiotics against localized bacterial infections.

  • Animal Model: Immunocompetent or neutropenic mice (e.g., Swiss Webster or BALB/c), 6-8 weeks old. Neutropenia can be induced by cyclophosphamide administration to mimic conditions in immunocompromised patients.

  • Bacterial Strain: A clinically relevant, virulent strain of Methicillin-resistant Staphylococcus aureus (MRSA), such as USA300.

  • Infection: Mice are injected with a predetermined inoculum of MRSA into the thigh muscle to establish a localized infection.

  • Treatment: At a specified time post-infection (e.g., 2 hours), this compound, Vancomycin, or Daptomycin is administered via a clinically relevant route (e.g., intravenous or intraperitoneal). A range of doses for each compound will be tested.

  • Efficacy Endpoint: After a set treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscle is excised, homogenized, and plated to determine the bacterial load (colony-forming units per gram of tissue).

  • ED50 Determination: The dose of each antibiotic required to reduce the bacterial load by 50% compared to the untreated control group is calculated to determine the ED50.

In-Vivo Acute Toxicity: LD50 Determination

This study determines the dose of a substance that is lethal to 50% of the test animals.

  • Animal Model: Healthy, non-infected mice (e.g., Swiss Webster or BALB/c), 6-8 weeks old.

  • Administration: A range of single doses of this compound are administered via the intended clinical route (e.g., intravenous).

  • Observation: Animals are observed for a period of up to 14 days for signs of toxicity and mortality.

  • LD50 Calculation: The LD50 is calculated using a recognized statistical method (e.g., probit analysis).

Therapeutic Index Calculation

The therapeutic index is calculated using the following formula: TI = LD50 / ED50

Visualizations: Pathways and Workflows

Signaling and Action Mechanisms

Mechanism_of_Action cluster_this compound This compound cluster_Vancomycin Vancomycin This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Pore Pore Formation Membrane->Pore Depolarization Membrane Depolarization Pore->Depolarization CellDeath_P Bacterial Cell Death Depolarization->CellDeath_P Vancomycin Vancomycin DAla D-Ala-D-Ala Precursors Vancomycin->DAla CellWall Cell Wall Synthesis Inhibition DAla->CellWall CellDeath_V Bacterial Cell Death CellWall->CellDeath_V

Caption: Comparative mechanisms of action for this compound and Vancomycin.

Experimental Workflow for Therapeutic Index Determination

Therapeutic_Index_Workflow cluster_Efficacy Efficacy Determination (ED50) cluster_Toxicity Toxicity Determination (LD50) cluster_Calculation Therapeutic Index Calculation Infection Murine Thigh Infection Model (MRSA) Treatment_Efficacy Administer Graded Doses (this compound & Comparators) Infection->Treatment_Efficacy Endpoint_Efficacy Determine Bacterial Load (CFU/gram tissue) Treatment_Efficacy->Endpoint_Efficacy ED50 Calculate ED50 Endpoint_Efficacy->ED50 TI Therapeutic Index (TI) = LD50 / ED50 ED50->TI Animals Healthy Mice Treatment_Toxicity Administer Graded Single Doses (this compound) Animals->Treatment_Toxicity Observation Observe for Mortality (up to 14 days) Treatment_Toxicity->Observation LD50 Calculate LD50 Observation->LD50 LD50->TI

Caption: Workflow for determining the preclinical therapeutic index.

References

Stability Showdown: Paenilagicin, a Novel Antimicrobial Peptide, Holds Its Own Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the stability of an antimicrobial agent is a critical factor influencing its therapeutic efficacy and shelf-life. This guide provides a comparative analysis of the stability of Paenilagicin, a promising antimicrobial peptide derived from Paenibacillus sp., against three widely used commercially available antibiotics: Penicillin G, Amoxicillin, and Cephalexin. The data presented herein is based on published experimental findings and highlights the remarkable resilience of this compound under various environmental stressors.

In the quest for new and effective antimicrobial agents, this compound has emerged as a compelling candidate. Produced by soil bacteria of the Paenibacillus genus, this antimicrobial peptide exhibits potent activity, particularly against Gram-negative bacteria. A key advantage of this compound lies in its exceptional stability, a characteristic that sets it apart from many conventional antibiotics. This guide delves into a direct comparison of the thermal and pH stability of this compound with that of Penicillin G, Amoxicillin, and Cephalexin, providing valuable insights for its potential development as a therapeutic agent.

At a Glance: Stability Comparison

The following table summarizes the stability of this compound (represented by the antimicrobial peptide from Paenibacillus sp. Na14) and commercially available antibiotics under different temperature and pH conditions. It is important to note that the experimental conditions and timeframes for these studies may vary.

AntibioticTemperature Stability (Remaining Activity)pH Stability (Remaining Activity)
This compound Retained 97.22% to 100.89% activity after 3 hours at temperatures ranging from 30°C to 90°C.[1]Maintained 97.62% to 100.85% activity across a broad pH range of 3 to 11.[1]
Penicillin G 66% degradation within 3 hours at 56°C.[2]Most stable at approximately pH 7.0.[3] Significant degradation occurs at pH values below 4 and above 8.[4]
Amoxicillin Retained 95% of its initial concentration after 6 hours at 37°C.[5]Most stable in a pH range of 4 to 7.[6] Stability decreases significantly in highly acidic (pH < 4) and alkaline (pH > 8) conditions.[6][7]
Cephalexin Exhibited no appreciable degradation after 90 days at -20°C, 4°C, and 25°C.[8]Generally stable in acidic conditions.[9] The pH for optimal stability is not definitively established but it is known to be acid-stable.

In-Depth Stability Analysis

Thermal Stability

This compound demonstrates exceptional thermal stability, retaining nearly full activity even after exposure to temperatures as high as 90°C for 3 hours.[1] This is a significant advantage over beta-lactam antibiotics like Penicillin G, which shows substantial degradation at elevated temperatures. For instance, 66% of Penicillin G in solution degrades within 3 hours at 56°C.[2] Amoxicillin is more stable than Penicillin G, retaining 95% of its initial concentration after 6 hours at 37°C.[5] Cephalexin also exhibits good thermal stability, showing no significant degradation after 90 days at room temperature (25°C).[8] However, the high-temperature tolerance of this compound is a standout feature, suggesting a longer shelf-life and the potential for use in formulations that may be exposed to varied temperature conditions.

pH Stability

The stability of an antibiotic across a range of pH values is crucial for its effectiveness in different physiological environments and for formulation purposes. This compound excels in this regard, maintaining its activity over a wide pH spectrum from 3 to 11.[1] In contrast, the stability of beta-lactam antibiotics is highly pH-dependent. Penicillin G is most stable around a neutral pH of 7.0 and degrades rapidly in acidic or alkaline conditions.[3][4] Amoxicillin is most stable in the pH range of 4 to 7.[6] Cephalexin is known to be stable in acidic environments.[9] The broad pH stability of this compound suggests it could be effective in various parts of the body with differing pH levels and offers greater flexibility in formulation development.

Experimental Protocols

The stability data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for assessing the thermal and pH stability of antimicrobial agents.

Thermal Stability Assay
  • Preparation of Antibiotic Solution: A stock solution of the antibiotic is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

  • Incubation: Aliquots of the antibiotic solution are incubated at various temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C, 80°C, 90°C) for a specified period (e.g., 3 hours). A control sample is kept at a reference temperature (e.g., 4°C).

  • Activity Measurement: After incubation, the antimicrobial activity of each sample is determined using a suitable assay, such as a minimum inhibitory concentration (MIC) assay against a susceptible bacterial strain.

  • Data Analysis: The remaining activity of the heat-treated samples is calculated as a percentage of the activity of the control sample.

pH Stability Assay
  • Preparation of Buffers: A series of buffers with a range of pH values (e.g., pH 3, 5, 7, 9, 11) are prepared.

  • Incubation: The antibiotic is dissolved in each buffer to a specific concentration and incubated at a constant temperature (e.g., 37°C) for a defined time.

  • Neutralization and Activity Measurement: After incubation, the pH of each sample is adjusted to neutral (pH 7.0). The antimicrobial activity is then measured using an MIC assay.

  • Data Analysis: The remaining activity at each pH is calculated as a percentage of the activity of a control sample maintained at a neutral pH.

Visualizing the Workflow and Potential Mechanism

To further aid in the understanding of the experimental process and the potential mode of action of this compound, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stability Testing cluster_analysis Activity Assessment cluster_results Data Analysis A Antibiotic Stock Solution B Temperature Incubation (30°C to 90°C) A->B Incubate C pH Incubation (pH 3 to 11) A->C Incubate D MIC Assay against Susceptible Bacteria B->D Assess Activity C->D Neutralize & Assess E Calculate % Remaining Activity D->E Analyze

Experimental workflow for assessing antibiotic stability.

SignalingPathway cluster_membrane Bacterial Cell Membrane Membrane Pore Pore Formation Leakage Ion & ATP Leakage Pore->Leakage This compound This compound (Antimicrobial Peptide) Binding Binding to Bacterial Membrane This compound->Binding Disruption Membrane Disruption Binding->Disruption Disruption->Pore Death Cell Death Leakage->Death

Hypothetical signaling pathway for this compound.

Conclusion

The remarkable thermal and pH stability of this compound, especially when compared to established antibiotics like Penicillin G and Amoxicillin, underscores its potential as a robust therapeutic agent. Its ability to withstand harsh conditions not only suggests a longer shelf-life and reduced storage constraints but also points towards a greater likelihood of maintaining efficacy in diverse physiological environments. Further research into the clinical applications of this compound is warranted to fully explore the therapeutic benefits of this highly stable antimicrobial peptide.

References

Safety Operating Guide

Proper Disposal Procedures for Paenilagicin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Paenilagicin, a potent antibiotic.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on general principles of chemical waste disposal for antibiotic compounds and available information on its properties. It is crucial to supplement this information with a risk assessment specific to your laboratory's activities and to adhere to all local, state, and federal regulations regarding chemical waste.

Immediate Safety and Handling Precautions

Before commencing any work with this compound, it is imperative to establish and follow strict safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.

  • Respiratory Protection: In the case of handling the powdered form or creating aerosols, a NIOSH-approved respirator is recommended.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.

  • Ensure easy access to an eyewash station and a safety shower.

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

In Case of Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Procedures

The disposal of this compound and its associated waste must be conducted in a manner that minimizes environmental impact and complies with all applicable regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.

  • Liquid Waste: Collect solutions containing this compound in a designated, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, labeled hazardous waste bag or container.

2. Waste Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information (e.g., "Toxic").

3. Storage of Waste:

  • Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of spills.

  • Do not store incompatible waste types together.

4. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash. As an antibiotic, its release into the environment can contribute to the development of antibiotic-resistant bacteria.

  • Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.

  • Provide the waste disposal company with all necessary documentation, including a waste profile sheet if required.

Quantitative Data Summary

While specific quantitative data for this compound is not widely available in public safety documents, the following table provides a template for organizing such information once it is obtained from the supplier or through experimental determination.

PropertyValueUnitsSource/Method
Physical Properties
Molecular WeightData not available g/mol
Melting PointData not available°C
Boiling PointData not available°C
Solubility in WaterData not availablemg/mL
Toxicological Data
LD50 (Oral, Rat)Data not availablemg/kg
LD50 (Dermal, Rabbit)Data not availablemg/kg
LC50 (Inhalation, Rat)Data not availablemg/L/4h
Ecotoxicological Data
Toxicity to FishData not availableLC50, mg/L
Toxicity to DaphniaData not availableEC50, mg/L

Experimental Protocols

Detailed experimental protocols involving this compound should be developed with careful consideration of the safety information provided above. A generalized workflow for a typical in vitro experiment is outlined below.

Experimental Workflow for In Vitro Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_disposal Disposal prep_paeni Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound prep_paeni->serial_dilution prep_media Prepare Bacterial Growth Media prep_media->serial_dilution prep_culture Prepare Bacterial Inoculum inoculation Inoculate Media with Bacteria prep_culture->inoculation serial_dilution->inoculation incubation Incubate at Optimal Temperature inoculation->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic data_analysis Data Analysis and Interpretation read_mic->data_analysis collect_waste Collect All Contaminated Materials data_analysis->collect_waste dispose_waste Dispose as Hazardous Waste collect_waste->dispose_waste

Caption: A generalized workflow for determining the antimicrobial activity of this compound.

Signaling Pathway

The precise signaling pathway through which this compound exerts its antibiotic effect is a subject of ongoing research. Based on the general mechanism of action for many antibiotics that target bacterial cell wall synthesis, a hypothetical signaling pathway is presented below. This diagram illustrates the inhibition of key enzymatic steps in peptidoglycan synthesis.

Hypothetical Signaling Pathway of this compound Action

signaling_pathway cluster_synthesis Peptidoglycan Synthesis precursor Cytoplasmic Precursors transglycosylase Transglycosylase precursor->transglycosylase Polymerization transpeptidase Transpeptidase transglycosylase->transpeptidase Glycan Chain Elongation crosslinking Peptide Cross-linking transpeptidase->crosslinking cell_wall Stable Cell Wall crosslinking->cell_wall This compound This compound This compound->transpeptidase Inhibition

Caption: Hypothetical inhibition of transpeptidase by this compound, disrupting bacterial cell wall synthesis.

By adhering to these procedures, laboratory professionals can handle and dispose of this compound responsibly, ensuring a safe working environment and minimizing the potential for environmental contamination. It is the responsibility of every researcher to stay informed about the specific hazards of the chemicals they work with and to follow all institutional and regulatory guidelines for their safe use and disposal.

Personal protective equipment for handling Paenilagicin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Paenilagicin is not publicly available at this time. This guide has been developed using Penicillin G sodium salt as a proxy, given its nature as a bacterially-derived antimicrobial agent. Researchers must consult the official SDS for this compound as soon as it is available and use this document as an interim guide for handling a potentially hazardous powdered substance.

This document provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for handling this compound in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Exposure Control

This compound is treated as a hazardous substance. Based on the proxy data, it may cause allergic skin reactions and potential respiratory sensitization.[1][2] Engineering controls are the primary method of exposure prevention.

  • Engineering Controls: All handling of powdered this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[1][3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE) Requirements

The following table summarizes the mandatory PPE for handling this compound. All PPE should be inspected for integrity before use.[3]

Body Area Required PPE Specification and Use Notes
Hands Nitrile Gloves (Double-gloved recommended)Inspect gloves for tears or punctures before use. Use proper removal technique to avoid skin contact. Contaminated gloves must be disposed of as chemical waste.
Eyes Safety Glasses with Side Shields or GogglesMust meet European standard EN 166 or OSHA 29 CFR 1910.133.[1][3]
Respiratory NIOSH/MSHA Approved RespiratorRequired if exposure limits are exceeded or if irritation is experienced. A fit-tested N95 respirator is the minimum requirement for handling powders outside of a fume hood.[1]
Body Long-sleeved Laboratory Coat or Protective ClothingMust be fully buttoned. Contaminated clothing should be removed immediately and decontaminated before reuse.[3]

Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound, from preparation to waste disposal.

1. Preparation and Pre-Handling Check:

  • Verify the chemical fume hood is operational and certified.
  • Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) inside the fume hood to minimize movement.
  • Ensure an appropriate chemical waste container is available and properly labeled.[4]
  • Review the location and operation of the nearest safety shower and eyewash station.[3]

2. Donning PPE:

  • Perform hand hygiene.[5][6]
  • Don the laboratory coat, ensuring it is fully fastened.[6][7]
  • Put on the N95 respirator and safety glasses/goggles. Perform a seal check for the respirator.[6]
  • Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat.[7]
  • Don the second pair of nitrile gloves over the first pair.

3. Handling this compound Powder:

  • Perform all manipulations, including weighing and reconstituting, within the fume hood to contain dust.[1]
  • Avoid creating dust during handling.[1] If a small spill occurs within the hood, gently sweep it up with appropriate tools and place it in the chemical waste container.[1]
  • Keep the primary container of this compound tightly closed when not in use.[3]

4. Doffing PPE:

  • Remove the outer pair of gloves and dispose of them in the designated chemical waste container.
  • Remove the lab coat by rolling it outwards and away from the body, and place it in a designated container for contaminated laundry or disposal.
  • Perform hand hygiene.[5]
  • Remove safety glasses and respirator.[6]
  • Remove the inner pair of gloves and dispose of them.
  • Perform thorough hand hygiene with soap and water for at least 20 seconds.[5][6]

Emergency Procedures and First Aid

In case of accidental exposure, follow the procedures outlined below and seek immediate medical attention.[2]

Exposure Route First Aid Protocol
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention.[3]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediate medical attention is required.[1]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[2]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and any spilled material. Place all solid waste into a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[4]

  • Container Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.

Operational Workflow Diagram

Paenilagicin_Handling_Workflow cluster_prep 1. Preparation cluster_donning 2. Donning PPE cluster_handling 3. Handling this compound cluster_doffing 4. Doffing PPE cluster_disposal 5. Waste Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Assemble PPE prep_fume_hood->prep_ppe prep_waste Prepare Waste Container prep_ppe->prep_waste don_hygiene1 Hand Hygiene prep_waste->don_hygiene1 don_gown Don Gown/Coat don_hygiene1->don_gown don_resp Don Respirator & Eyewear don_gown->don_resp don_gloves Don Gloves (x2) don_resp->don_gloves handle_powder Weigh & Handle Powder in Fume Hood don_gloves->handle_powder spill_response Spill? handle_powder->spill_response spill_cleanup Clean up spill per protocol spill_response->spill_cleanup Yes doffing_start spill_response->doffing_start No spill_cleanup->doffing_start doff_outer_gloves Remove Outer Gloves doffing_start->doff_outer_gloves doff_gown Remove Gown doff_outer_gloves->doff_gown doff_hygiene2 Hand Hygiene doff_gown->doff_hygiene2 doff_resp Remove Eyewear & Respirator doff_hygiene2->doff_resp doff_inner_gloves Remove Inner Gloves doff_resp->doff_inner_gloves doff_hygiene3 Final Hand Hygiene doff_inner_gloves->doff_hygiene3 dispose_waste Dispose of all contaminated items in Hazardous Waste doff_hygiene3->dispose_waste

Caption: Workflow for safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.